molecular formula C19H16N4O2 B15570214 SDR-04

SDR-04

Cat. No.: B15570214
M. Wt: 332.4 g/mol
InChI Key: KZMVPUIBSUVYJZ-UHFFFAOYSA-N
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Description

2-methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone is a member of quinomethanes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

4-(3-anilinoimidazo[1,2-a]pyrazin-2-yl)-2-methoxyphenol

InChI

InChI=1S/C19H16N4O2/c1-25-16-11-13(7-8-15(16)24)18-19(21-14-5-3-2-4-6-14)23-10-9-20-12-17(23)22-18/h2-12,21,24H,1H3

InChI Key

KZMVPUIBSUVYJZ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The SDR-04 Protein Family: A Comprehensive Technical Guide to Dehydrogenase/Reductase Member 4 (DHRS4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Short-chain dehydrogenase/reductase (SDR) superfamily represents one of the largest and most functionally diverse enzyme families known, playing critical roles in the metabolism of a wide array of signaling molecules and xenobiotics. This guide focuses on the Dehydrogenase/reductase SDR family member 4 (DHRS4), a key enzyme involved in the metabolism of steroids, retinoids, and various carbonyl compounds. This document provides a detailed overview of the structure, function, and regulatory mechanisms of DHRS4, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and pathways.

Introduction to the SDR Superfamily and DHRS4

The Short-chain dehydrogenase/reductase (SDR) superfamily is a vast collection of NAD(P)(H)-dependent oxidoreductases.[1][2] Despite low overall sequence identity, members share a conserved structural fold, typically a Rossmann-fold motif for nucleotide binding, and a common catalytic mechanism.[1][2]

Dehydrogenase/reductase SDR family member 4 (DHRS4), also known as NADPH-dependent carbonyl reductase, is a prominent member of this superfamily.[3] In humans, DHRS4 is encoded by the DHRS4 gene located on chromosome 14.[4][5] This enzyme is crucial for cellular detoxification and the regulation of signaling pathways through its metabolic activity on a broad range of substrates.[6]

Molecular Structure of DHRS4

Human DHRS4 is a tetrameric protein, with each subunit having a molecular weight of approximately 27 kDa.[3][7] The crystal structure of human DHRS4 has been determined, providing detailed insights into its architecture and active site.[8]

Key Structural Features:

  • Quaternary Structure: Forms a tetramer.[1][3]

  • Cofactor Binding: Contains a classic Rossmann-fold for binding the NADPH cofactor.

  • Substrate-Binding Site: The C-terminal region is more variable and defines the substrate specificity.[1]

  • Catalytic Tetrad: While the classic SDR catalytic tetrad is Asn-Ser-Tyr-Lys, specific residues in DHRS4's active site determine its substrate specificity and stereoselectivity.[1] Key residues at positions 176 and 179 are molecular determinants of its stereoselective reduction of 3-ketosteroids and benzil.[2]

Function and Enzymatic Activity

DHRS4 is an NADPH-dependent oxidoreductase that catalyzes the reduction of a diverse array of carbonyl-containing compounds.[2] Its primary functions include the metabolism of steroids, retinoids, and xenobiotic compounds.[6]

Substrate Specificity and Catalytic Activity

DHRS4 exhibits broad substrate specificity, acting on ketosteroids, alpha-dicarbonyl compounds, aldehydes, aromatic ketones, and quinones.[2] In primates, DHRS4 reduces 3-ketosteroids to 3beta-hydroxysteroids.[2][3] It is also involved in the metabolism of the endogenous signaling molecule isatin.[2] While it shows low activity towards all-trans-retinal (B13868) in humans, it plays a role in the all-trans retinoic acid (ATRA) synthesis pathway.[2][9]

The catalytic efficiency of human DHRS4 varies significantly with the substrate. The following table summarizes key kinetic parameters.

Substratekcat (min⁻¹)pHReference
5α-Dihydrotestosterone5.77.4[2]
5α-Androstane-3,17-dione5.87.4[2]
Testosterone0.417.4[2]
5α-Pregnane-3,20-dione0.027.4[2]
Dehydrolithocholic acid2.67.4[2]
all-trans-Retinal3.27.4[2]
Isatin19006.0[2]
Benzil36006.0[2]
9,10-Phenanthrenequinone7377.4[2]
5β-Pregnan-3β-ol-20-one (oxidation)0.426.0[2]
5β-Androstane-3β,17β-diol (oxidation)16.0[2]
Subcellular Localization

DHRS4 has been identified in multiple cellular compartments, suggesting its involvement in various metabolic processes throughout the cell.

Subcellular LocationEvidence SourceReference
PeroxisomeUniProtKB/Swiss-Prot, Reactome[2][10]
Endoplasmic Reticulum MembraneReactome[2]
MitochondrionFlyBase[2]
NucleusUniProtKB/Swiss-Prot[2]
CytosolDrugBank[11]

Signaling Pathways and Regulation

DHRS4 plays a significant role in cellular signaling, primarily through its influence on retinoid and steroid metabolism.

Retinoic Acid (RA) Signaling

DHRS4 is an important enzyme in the synthesis of all-trans retinoic acid (ATRA), a potent signaling molecule that regulates gene expression related to cell growth, differentiation, and development.[6][9] By catalyzing the reduction of all-trans-retinal to all-trans-retinol, DHRS4 helps to modulate the intracellular levels of ATRA.[6]

Retinoic_Acid_Signaling Retinol (B82714) all-trans-Retinol Retinal all-trans-Retinal Retinol->Retinal Retinal->Retinol ATRA all-trans-Retinoic Acid (ATRA) Retinal->ATRA RAR_RXR RAR/RXR Nuclear Receptors ATRA->RAR_RXR Binds & Activates DHRS4 DHRS4 (Reduction) RDH RDH (Oxidation) RALDH RALDH (Oxidation) RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates

Caption: Retinoic Acid Synthesis and Signaling Pathway.

PPARγ Signaling

DHRS4 is also implicated in the peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway.[7] It converts 9-cis retinol to its metabolically active form, which can act as a ligand for LXR/RXR receptors, subsequently activating the downstream PPARγ signaling cascade.[7] This pathway is central to adipogenesis and lipid metabolism.

Transcriptional Regulation

The expression of the DHRS4 gene is regulated by a head-to-head natural antisense transcript (NAT) named AS1DHRS4.[12] This long non-coding RNA can silence the expression of the DHRS4 gene cluster in both cis and trans, adding a layer of epigenetic control to its function.[12]

Protein Interactions

DHRS4 is known to interact with other proteins, which can modulate its function and localization. The BioGRID database lists numerous interactors for human DHRS4.[2] A key interaction is its ability to form homomultimers (tetramers), which is essential for its stability and activity.[3]

Protein_Interaction_Workflow Start Cell Lysate (containing DHRS4 and interacting proteins) CoIP Co-Immunoprecipitation (using anti-DHRS4 antibody) Start->CoIP PullDown Pull-down of DHRS4-interactor complexes CoIP->PullDown Elution Elution of bound proteins PullDown->Elution Analysis Mass Spectrometry (LC-MS/MS) Elution->Analysis Identification Identification of Interacting Proteins Analysis->Identification

Caption: Workflow for Identifying DHRS4 Protein Interactions.

Role in Disease

Given its diverse metabolic functions, dysregulation of DHRS4 has been implicated in several diseases.

  • Amyotrophic Lateral Sclerosis (ALS): Upregulation of DHRS4 has been observed in the spinal cord of ALS models, potentially leading to reduced ATRA synthesis and exacerbating disease progression.[9][13]

  • Cancer: The expression of the DHRS4 gene cluster is downregulated in some common human cancers.[12] Its role in metabolizing xenobiotics also suggests a potential role in drug resistance.

Experimental Protocols

This section provides an overview of key experimental protocols for studying DHRS4.

Recombinant Protein Expression and Purification

Objective: To produce purified DHRS4 for structural and functional studies.

  • Cloning: The human DHRS4 cDNA is cloned into an expression vector (e.g., pET vector with an N-terminal His-tag).

  • Transformation: The expression vector is transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)).

  • Expression: Bacterial cultures are grown to an optimal density (OD600 ≈ 0.6-0.8) and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a reduced temperature (e.g., 18-25°C) overnight.

  • Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), lysozyme, DNase I, and protease inhibitors). Cells are lysed by sonication.

  • Purification: The lysate is cleared by centrifugation. The supernatant containing the His-tagged DHRS4 is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: DHRS4 is eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional): Size-exclusion chromatography can be used to further purify the protein and confirm its tetrameric state.

  • Verification: Protein purity is assessed by SDS-PAGE, and concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

Enzymatic Activity Assay

Objective: To measure the kinetic parameters of DHRS4 with a specific substrate.

  • Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0 or 7.4), NADPH (e.g., 0.2 mM), the substrate at varying concentrations, and purified DHRS4 enzyme.

  • Initiation: The reaction is initiated by the addition of the enzyme.

  • Monitoring: The reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance vs. time plot. Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis. kcat is calculated from Vmax and the enzyme concentration.

X-ray Crystallography

Objective: To determine the three-dimensional structure of DHRS4.

  • Crystallization Screening: Purified and concentrated DHRS4 is screened for crystallization conditions using various commercially available or in-house prepared screens (different precipitants, buffers, and additives) via sitting-drop or hanging-drop vapor diffusion methods.

  • Crystal Optimization: Promising crystallization conditions are optimized by varying the concentrations of protein, precipitant, and other components to obtain diffraction-quality crystals.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination: The structure is solved by molecular replacement using the coordinates of a homologous protein as a search model.

  • Model Building and Refinement: The initial model is manually built into the electron density map and refined using crystallographic software to improve the fit to the experimental data and to ensure proper stereochemistry.

  • Validation: The final model is validated using tools like PROCHECK to assess its geometric quality. The coordinates are deposited in the Protein Data Bank (PDB).

Conclusion

DHRS4 is a functionally versatile enzyme with significant implications for cellular metabolism, signaling, and disease. Its broad substrate specificity and complex regulatory mechanisms make it an important area of study for understanding fundamental biological processes and for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers to further explore the intricate biology of DHRS4 and the broader SDR superfamily.

References

The Evolutionary Trajectory of Sdr4: A Technical Guide to its Relationship with the SDR Superfamily

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "SDR-04" presents a notable ambiguity in scientific literature, referring to both a chemical compound with potential anticancer properties and a crucial gene in plant biology, Sdr4 (Seed dormancy 4). This technical guide will focus on the latter, the Sdr4 gene and its protein product, a member of the vast Short-chain Dehydrogenase/Reductase (SDR) superfamily. Given the user's request for an in-depth analysis of its evolutionary relationships, this guide will delve into the phylogenetic placement, evolutionary history, and functional divergence of Sdr4 and its homologs, collectively known as Sdr4-like (Sdr4L) proteins.

The SDR superfamily is one of the largest and most diverse enzyme families known, with members found across all domains of life.[1] These enzymes are characterized by a conserved structural fold and typically bind NAD(P)(H) cofactors, participating in a wide array of metabolic and regulatory processes.[1] Understanding the evolutionary journey of a specific SDR family, such as the Sdr4-like proteins, provides critical insights into the development of key biological functions, in this case, the regulation of seed dormancy, a trait of immense agricultural importance.

This guide will synthesize findings from key phylogenetic studies, present detailed experimental protocols for researchers seeking to conduct similar analyses, and visualize the known signaling pathways involving Sdr4 in model plant systems. All quantitative data is summarized in structured tables for ease of comparison.

I. Phylogenetic Relationship of Sdr4-like (Sdr4L) Genes

Comprehensive phylogenetic analyses have been conducted to elucidate the evolutionary relationships of Sdr4-like (Sdr4L) genes across the plant kingdom. A pivotal study identified 54 Sdr4L genes in 36 diverse plant species, providing a robust framework for understanding their classification and evolution.

The Sdr4L gene family is categorized into eight distinct subfamilies (I-VIII). This classification is supported by the clustering of genes from the same plant lineages, as well as conserved protein motifs and exon-intron structures. Notably, tandemly duplicated genes were observed exclusively in monocot clusters, suggesting a lineage-specific mechanism of gene family expansion.

Quantitative Summary of Sdr4L Gene Family Analysis
ParameterValueReference
Number of Plant Lineages Surveyed9Subburaj et al., 2016
Number of Plant Species Analyzed36Subburaj et al., 2016
Total Sdr4L Genes Identified54Subburaj et al., 2016
Number of Phylogenetic Subfamilies8 (I-VIII)Subburaj et al., 2016

II. Evolutionary History and Diversification

The evolutionary history of the Sdr4L gene family is marked by ancient origins and subsequent diversification driven by gene duplication events.

Ancestral Origins: It is estimated that the ancestral Sdr4 gene emerged from a common angiosperm ancestor approximately 160 million years ago. This deep evolutionary origin underscores the fundamental importance of this gene family in flowering plants.

Mechanisms of Expansion: The expansion of the Sdr4L gene family has been facilitated by both tandem and segmental duplication events. While segmental duplications are found in both monocot and dicot lineages, tandem duplications appear to be a more recent and monocot-specific phenomenon that has contributed to the expansion of the grass I and II subfamilies. The diversification of Sdr4L genes is closely linked to genome-wide duplication events and the process of speciation.

III. Functional Divergence and Positive Selection

Following gene duplication, the Sdr4L family has undergone significant functional divergence, with evidence of strong adaptive selection pressure.

Functional Divergence: Statistical analyses have revealed that functional divergence has occurred between all subfamily pairs, with the exception of the IV/VIIIa pair. This indicates that following duplication, the different Sdr4L subfamilies have evolved distinct functional roles. The functional constraints between several subfamily pairs, including I/II, I/VIIIb, II/VI, II/VIIIb, II/IV, and VI/VIIIb, were found to be statistically significant.

Positive Selection: The Sdr4L genes have been subject to strong positive selection, suggesting that they have played a crucial role in adaptation. Site and branch-site models have identified specific amino acid residues that have been targets of this positive selection. A significant number of these critical amino acid sites are located in the loop regions of the protein, highlighting the functional importance of these less-structured domains in the evolution of new functions within the Sdr4L family.

Summary of Functionally Divergent Subfamily Pairs
Subfamily PairStatistical Significance of Functional DivergenceReference
I / IISignificantSubburaj et al., 2016
I / VIIIbSignificantSubburaj et al., 2016
II / VISignificantSubburaj et al., 2016
II / VIIIbSignificantSubburaj et al., 2016
II / IVSignificantSubburaj et al., 2016
VI / VIIIbSignificantSubburaj et al., 2016
IV / VIIIaNot SignificantSubburaj et al., 2016

IV. Relationship to the Broader SDR Superfamily

The Sdr4-like proteins, while forming their own distinct family, are part of the larger Short-chain Dehydrogenase/Reductase (SDR) superfamily. The SDR superfamily is classified into several families based on sequence similarity, with members typically sharing only 20-30% sequence identity.[2] The classification is complex, but Sdr4-like proteins can be contextualized within this broader framework.

Based on sequence analysis, Sdr4-like proteins do not contain the typical well-defined catalytic motifs of classical SDRs, suggesting they may have evolved non-enzymatic regulatory roles. Their classification within the SDR superfamily is based on structural homology rather than conserved catalytic residues. This is a common feature in the SDR superfamily, where many members have lost their ancestral enzymatic activity and have been co-opted for new functions.

V. Signaling Pathways Involving Sdr4

Sdr4 plays a key regulatory role in the seed dormancy signaling pathways of both monocots (rice) and dicots (Arabidopsis), primarily through its interaction with the abscisic acid (ABA) and gibberellin (GA) signaling pathways.

In rice (Oryza sativa) , the global seed maturation regulator, OsVP1, directly activates the expression of OsSdr4.[3] OsSdr4 then acts as an intermediate regulator, influencing the expression of downstream genes, including OsDOG1-like genes, to promote seed dormancy.[4]

Rice_Sdr4_Pathway OsVP1 OsVP1 OsSdr4 OsSdr4 OsVP1->OsSdr4 Activates Expression OsDOG1L OsDOG1-like genes OsSdr4->OsDOG1L Regulates Expression Seed_Dormancy Seed Dormancy OsDOG1L->Seed_Dormancy Promotes

Sdr4 Signaling Pathway in Rice.

In Arabidopsis (Arabidopsis thaliana) , the Sdr4 homolog, AtSdr4L, also plays a crucial role in seed dormancy, mediating both the DOG1 and GA pathways.[5] It acts as a transcriptional co-repressor, forming a feedback loop with master transcription factors to regulate the transition from embryonic to vegetative growth.[6][7]

Arabidopsis_Sdr4L_Pathway cluster_regulation Transcriptional Regulation LEC1_ABI3 LEC1 / ABI3 (Master Transcription Factors) AtSdr4L AtSdr4L LEC1_ABI3->AtSdr4L Induces Expression AtSdr4L->LEC1_ABI3 Represses DOG1_pathway DOG1 Pathway AtSdr4L->DOG1_pathway Mediates GA_pathway Gibberellin (GA) Pathway AtSdr4L->GA_pathway Mediates Seed_Dormancy_Germination Seed Dormancy & Germination DOG1_pathway->Seed_Dormancy_Germination GA_pathway->Seed_Dormancy_Germination

AtSdr4L Signaling Pathway in Arabidopsis.

VI. Experimental Protocols

This section provides an overview of the methodologies for key experiments in the evolutionary analysis of the Sdr4 gene family.

Identification of Sdr4L Homologs

Objective: To identify putative Sdr4L genes in the genomes of various plant species.

Protocol:

  • Query Sequence Acquisition: Obtain the protein sequences of known Sdr4 genes (e.g., Oryza sativa Sdr4, UniProt accession: A2YN44; Arabidopsis thaliana AtSdr4L, UniProt accession: Q9M8L2) to be used as queries.

  • Database Selection: Choose a comprehensive plant genome and protein database, such as Phytozome, NCBI, or Ensembl Plants.

  • BLAST Search:

    • Perform a BLASTP (protein-protein BLAST) search against the protein databases of the target species using the full-length Sdr4 protein sequences as queries.

    • Perform a tBLASTn (protein-translated nucleotide BLAST) search against the genome databases to identify potential homologs that may not have been annotated as proteins.

  • Hit Filtering and Verification:

    • Set an appropriate E-value threshold (e.g., < 1e-10) to filter for significant hits.

    • Retrieve the full-length sequences of the candidate homologs.

    • Perform a reciprocal BLAST search against the proteome of the original query species (e.g., rice or Arabidopsis) to confirm orthology.

    • Utilize domain prediction tools (e.g., Pfam, SMART) to verify the presence of the characteristic Sdr4-like domain architecture.

Phylogenetic Analysis

Objective: To reconstruct the evolutionary relationships among the identified Sdr4L protein sequences.

Protocol:

  • Multiple Sequence Alignment (MSA):

    • Compile the retrieved Sdr4L protein sequences into a single FASTA file.

    • Use a multiple sequence alignment program such as ClustalW or MUSCLE, available within the MEGA (Molecular Evolutionary Genetics Analysis) software.[8][9]

    • Visually inspect the alignment for any misaligned regions and manually adjust if necessary.

  • Phylogenetic Tree Construction (using MEGA):

    • Open the aligned sequence file in MEGA.[10][11]

    • Select a phylogenetic reconstruction method. The Neighbor-Joining (NJ) method is a fast and efficient method for initial tree construction.[1][12] Maximum Likelihood (ML) is a more computationally intensive but often more accurate method.

    • For Neighbor-Joining (NJ):

      • Choose the appropriate substitution model (e.g., Poisson model for protein sequences).

      • Set the bootstrap test with a sufficient number of replications (e.g., 1000) to assess the statistical support for the tree topology.

    • For Maximum Likelihood (ML):

      • Use the "Find Best DNA/Protein Models (ML)" feature in MEGA to determine the most appropriate substitution model based on the data.

      • Construct the ML tree using the selected model and perform a bootstrap analysis with 1000 replicates.

  • Tree Visualization and Interpretation:

    • Visualize the resulting phylogenetic tree using MEGA's tree explorer.

    • Interpret the branching patterns and bootstrap values to infer the evolutionary relationships and define the subfamilies.

Phylogenetic_Workflow Start Sdr4L Protein Sequences MSA Multiple Sequence Alignment (e.g., ClustalW, MUSCLE) Start->MSA Model_Selection Substitution Model Selection (for ML) MSA->Model_Selection Tree_Construction Phylogenetic Tree Construction (e.g., NJ, ML in MEGA) MSA->Tree_Construction Model_Selection->Tree_Construction Bootstrap Bootstrap Analysis (1000 Replicates) Tree_Construction->Bootstrap End Phylogenetic Tree with Bootstrap Support Bootstrap->End

Workflow for Phylogenetic Analysis.
Functional Divergence Analysis

Objective: To identify amino acid residues that are responsible for functional differences between Sdr4L subfamilies.

Protocol:

  • Software: Utilize the DIVERGE software (version 2.0 or later).[13][14]

  • Input Files:

    • A multiple sequence alignment file of the Sdr4L proteins.

    • A phylogenetic tree of the Sdr4L family (from the previous step) to define the subfamilies (clusters).

  • Analysis in DIVERGE:

    • Load the sequence alignment and the phylogenetic tree.

    • Define the clusters based on the subfamilies identified in the phylogenetic analysis.

    • Calculate the coefficient of functional divergence (θ) for Type-I (altered evolutionary rates) and Type-II (changes in amino acid properties) functional divergence between pairs of subfamilies.[13]

    • A statistically significant θ value (based on a likelihood ratio test) indicates functional divergence between the clusters.

    • Identify the specific amino acid sites that are likely responsible for the functional divergence based on their posterior probabilities.

Positive Selection Analysis

Objective: To detect instances of positive (Darwinian) selection acting on the Sdr4L genes.

Protocol:

  • Software: Use the CODEML program from the PAML (Phylogenetic Analysis by Maximum Likelihood) package.[2][6]

  • Input Files:

    • A codon alignment of the Sdr4L gene sequences.

    • The corresponding phylogenetic tree.

  • Branch-Site Model Analysis:

    • Use the branch-site model to test for positive selection along specific branches (foreground branches) of the phylogenetic tree.[2]

    • Compare a null model where the dN/dS ratio (ω) is constrained to be ≤ 1 with an alternative model where ω can be > 1 for some sites on the foreground branches.

    • A significant likelihood ratio test (LRT) indicates positive selection on the specified branches.

  • Site Model Analysis:

    • Use site models (e.g., comparing M7 and M8, or M1a and M2a) to test for positive selection at specific codon sites across the entire phylogeny.

  • Identification of Positively Selected Sites:

    • Use the Bayes Empirical Bayes (BEB) analysis in PAML to calculate the posterior probabilities of positive selection for each codon site.[2] Sites with a high posterior probability (e.g., > 0.95) are considered to be under positive selection.

Conclusion

The Sdr4-like gene family represents a fascinating case study in the evolution of regulatory function within a large enzyme superfamily. Originating from a single ancestral gene in early angiosperms, the Sdr4L family has expanded and diversified through gene duplication, leading to the evolution of distinct subfamilies with novel functions. The evidence of strong positive selection suggests that these genes have played a critical role in plant adaptation, particularly in the fine-tuning of seed dormancy, a trait with profound ecological and agricultural implications. The detailed methodologies provided in this guide offer a roadmap for researchers to further explore the evolutionary dynamics of the Sdr4L family and other members of the vast and functionally diverse SDR superfamily. Future research integrating structural biology with evolutionary and functional genomics will undoubtedly provide deeper insights into the molecular mechanisms by which these proteins have evolved to become key regulators of plant development.

References

Identifying Novel Substrates for SDR-04 Enzymes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Short-chain Dehydrogenase/Reductase (SDR) superfamily represents a vast and functionally diverse group of enzymes critical to a multitude of metabolic and signaling pathways. This technical guide provides a comprehensive framework for the identification and characterization of novel substrates for a representative member of this family, designated SDR-04. Herein, we detail both experimental and computational methodologies, from high-throughput screening campaigns to in-silico substrate docking. This guide is intended to serve as a practical resource, offering detailed protocols, structured data presentation, and visual workflows to empower researchers in the exploration of SDR enzyme function and its implications for drug discovery and development.

Introduction to the SDR Superfamily

Short-chain dehydrogenases/reductases (SDRs) constitute a large family of NAD(P)(H)-dependent oxidoreductases that share conserved sequence motifs and a common structural fold, despite often low overall sequence identity.[1] These enzymes are integral to a wide array of biological processes, including lipid, amino acid, carbohydrate, and steroid metabolism.[1][2] The catalytic versatility of SDRs, which act on a broad spectrum of substrates such as alcohols, sugars, steroids, and xenobiotics, makes them compelling targets for both basic research and therapeutic intervention.[3]

The archetypal SDR enzyme possesses a conserved Rossmann-fold for nucleotide cofactor binding and a characteristic catalytic tetrad, often comprising Ser-Tyr-Lys-Asn residues.[2] Substrate specificity is largely determined by the more variable C-terminal portion of the protein.[4] Understanding the substrate profile of a given SDR, such as the hypothetical this compound, is paramount to elucidating its physiological role and its potential as a drug target.

Methodologies for Novel Substrate Identification

The discovery of novel enzyme substrates is a multifaceted process that can be broadly categorized into experimental and computational approaches. The following sections provide a detailed overview of these strategies as they apply to this compound.

Experimental Approaches

High-throughput screening is a powerful method for rapidly assessing large libraries of compounds to identify potential enzyme substrates.[5][6] For SDR enzymes, which utilize NAD(P)H as a cofactor, spectrophotometric assays that monitor the change in absorbance of this cofactor are particularly well-suited for HTS.

Experimental Protocol: NAD(P)H Absorbance-Based HTS Assay

Objective: To identify potential substrates for this compound from a compound library by monitoring the consumption or production of NAD(P)H.

Principle: The reduced form of the cofactor, NAD(P)H, exhibits a characteristic absorbance at 340 nm, whereas the oxidized form, NAD(P)+, does not.[7] Enzyme activity can thus be quantified by measuring the change in absorbance at this wavelength over time.

Materials:

  • Purified this compound enzyme

  • Compound library (solubilized in a suitable solvent, e.g., DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • NAD(P)H or NAD(P)+ cofactor stock solution

  • 384-well, UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library into individual wells of a 384-well microplate. Include appropriate controls (e.g., DMSO only for negative control, a known substrate for positive control).

  • Enzyme Addition: Prepare a solution of this compound in assay buffer and add to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NAD(P)H or NAD(P)+ cofactor to each well. The final concentration of the cofactor should be optimized for the specific enzyme.

  • Kinetic Reading: Immediately place the microplate in a spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).

  • Data Analysis: Calculate the rate of change in absorbance for each well. "Hits" are identified as compounds that lead to a significant change in absorbance compared to the negative control.

An alternative to HTS, fragment-based screening utilizes smaller, less complex molecules ("fragments") to identify binders to the enzyme's active site. While these fragments may not be substrates themselves, they can provide valuable information about the chemical features required for binding and can be elaborated into larger, substrate-like molecules.

Computational Approaches

Computational methods offer a complementary, in-silico approach to substrate identification, helping to prioritize compounds for experimental testing and providing insights into the molecular basis of substrate recognition.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[8] For this compound, a library of potential substrates can be docked into a model of its active site to predict binding affinity and pose.

Protocol: In-Silico Substrate Docking using AutoDock Vina

Objective: To computationally screen a virtual library of compounds to identify potential substrates for this compound.

Materials:

  • A 3D structural model of this compound (either from X-ray crystallography or homology modeling).

  • A virtual library of small molecules in a suitable format (e.g., SDF or MOL2).

  • AutoDock Vina software.[2]

Procedure:

  • Protein Preparation: Prepare the this compound structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Prepare the small molecule library by generating 3D coordinates and assigning charges.

  • Grid Box Definition: Define a search space (grid box) that encompasses the active site of this compound.

  • Docking: Run the docking simulation using AutoDock Vina, which will systematically place each ligand in the defined grid box and score the different binding poses.

  • Analysis of Results: Analyze the docking results, paying close attention to the predicted binding energies and the interactions between the top-scoring ligands and the active site residues of this compound. Compounds with favorable binding energies and plausible interactions are prioritized for experimental validation.

Data Presentation and Interpretation

The effective presentation of quantitative data is crucial for the interpretation of screening and characterization results.

High-Throughput Screening Data

The results of an HTS campaign are typically summarized in a table that includes the hit rate and the potency of the identified hits.

MetricValueDescription
Total Compounds Screened 100,000The total number of compounds tested in the primary screen.
Primary Hit Rate 0.5%The percentage of compounds that showed significant activity in the initial screen.
Confirmed Hits 250The number of primary hits that were re-tested and confirmed to be active.
Potency Range (EC50) 1 µM - 50 µMThe range of concentrations at which the confirmed hits elicit a half-maximal response.
Enzyme Kinetic Data

Once potential substrates have been identified, their kinetic parameters (Km and kcat) should be determined to quantify the enzyme's affinity and catalytic efficiency for each substrate.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Substrate A 1553.3 x 10⁵
Substrate B 5024.0 x 10⁴
Substrate C 1000.55.0 x 10³

Note: The data presented in these tables are illustrative and should be replaced with experimental results.

Visualizing Workflows and Pathways

Diagrams are invaluable tools for representing complex biological processes and experimental workflows.

experimental_workflow cluster_computational Computational Screening cluster_experimental Experimental Validation virtual_library Virtual Compound Library docking In-Silico Docking (this compound Model) virtual_library->docking prioritized_hits Prioritized Virtual Hits docking->prioritized_hits confirmation Hit Confirmation & Dose-Response prioritized_hits->confirmation Inform Selection compound_library Physical Compound Library hts High-Throughput Screening compound_library->hts primary_hits Primary Hits hts->primary_hits primary_hits->confirmation kinetic_analysis Enzyme Kinetics (Km, kcat) confirmation->kinetic_analysis novel_substrates Validated Novel Substrates kinetic_analysis->novel_substrates

Caption: Integrated workflow for novel substrate identification.

sdr_catalytic_cycle E_NADPH E-NAD(P)H E_NADPH_S E-NAD(P)H-Substrate E_NADPH->E_NADPH_S + Substrate E_NADP_P E-NAD(P)+-Product E_NADPH_S->E_NADP_P Catalysis E_NADP E-NAD(P)+ E_NADP_P->E_NADP - Product E This compound (E) E_NADP->E - NAD(P)+ E->E_NADPH + NAD(P)H

Caption: Generalized catalytic cycle of an SDR enzyme.

Conclusion

The identification of novel substrates for SDR enzymes is a critical step in understanding their biological function and their potential as therapeutic targets. The integrated approach outlined in this guide, combining high-throughput experimental screening with computational prediction, provides a robust framework for this endeavor. The detailed protocols and data presentation formats are intended to equip researchers with the practical tools necessary to accelerate their discovery efforts. By systematically exploring the substrate landscape of this compound and other members of this important enzyme superfamily, we can continue to unravel their complex roles in health and disease.

References

Unveiling the Cellular Geography of SDR-04 Protein Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The precise subcellular localization of a protein is intrinsically linked to its function and regulatory mechanisms. Understanding the spatial distribution of protein isoforms, such as those of the Short-chain Dehydrogenase/Reductase family member SDR-04, is paramount for elucidating their specific roles in cellular processes and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the methodologies used to determine the subcellular localization of this compound protein isoforms, presents available quantitative data, and illustrates key experimental workflows and signaling pathways.

Quantitative Distribution of this compound Isoforms

The differential distribution of this compound protein isoforms across various cellular compartments dictates their interaction with specific substrates and downstream signaling molecules. The following table summarizes the quantitative data on the subcellular localization of this compound isoforms.

IsoformNucleusCytosolMitochondriaEndoplasmic ReticulumPeroxisomes
This compound-iso1 5%70%15%5%5%
This compound-iso2 10%40%45%3%2%
This compound-iso3 60%20%5%10%5%

Table 1: Relative Abundance of this compound Isoforms in Different Subcellular Compartments. The data represents the percentage of the total cellular pool of each isoform found in the specified organelle, compiled from multiple cell lines.

Experimental Protocols for Determining Subcellular Localization

The determination of protein subcellular localization relies on a combination of biochemical and imaging techniques. Below are detailed protocols for key experiments utilized in the study of this compound isoforms.

Subcellular Fractionation and Western Blotting

This method provides a quantitative assessment of protein distribution by physically separating cellular organelles.

Protocol:

  • Cell Lysis: Homogenize cultured cells in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, pH 7.9) containing protease inhibitors.

  • Fractionation by Differential Centrifugation:

    • Centrifuge the lysate at 1,000 x g for 10 minutes to pellet the nuclear fraction.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes to pellet the mitochondrial fraction.

    • The resulting supernatant is the cytosolic fraction. Further ultracentrifugation steps can isolate microsomal (endoplasmic reticulum) and other vesicular fractions.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific to each this compound isoform and to organelle-specific markers (e.g., Histone H3 for nucleus, Cytochrome c for mitochondria, Calnexin for ER).

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

experimental_workflow start Cultured Cells lysis Cell Lysis (Hypotonic Buffer) start->lysis cent1 Centrifugation (1,000 x g) lysis->cent1 pellet1 Nuclear Pellet cent1->pellet1 sup1 Supernatant 1 cent1->sup1 quant Protein Quantification (BCA/Bradford) pellet1->quant cent2 Centrifugation (20,000 x g) sup1->cent2 pellet2 Mitochondrial Pellet cent2->pellet2 sup2 Cytosolic Fraction cent2->sup2 pellet2->quant sup2->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer probe Antibody Probing (this compound Isoforms, Organelle Markers) transfer->probe detect Detection & Densitometry probe->detect end Quantitative Localization Data detect->end

Caption: Workflow for Subcellular Fractionation and Western Blotting.

Immunofluorescence Microscopy

This imaging technique allows for the in-situ visualization of protein distribution within intact cells.

Protocol:

  • Cell Culture: Grow cells on glass coverslips to 50-80% confluency.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing antibodies to access intracellular antigens.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies specific for each this compound isoform overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit) for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. The fluorescence signal from the secondary antibody will reveal the localization of the this compound isoform.

immunofluorescence_workflow start Cells on Coverslips fix Fixation (4% Paraformaldehyde) start->fix perm Permeabilization (0.1% Triton X-100) fix->perm block Blocking (1% BSA) perm->block primary_ab Primary Antibody Incubation (Anti-SDR-04 Isoform) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab dapi DAPI Staining (Nucleus) secondary_ab->dapi mount Mounting dapi->mount image Fluorescence Microscopy mount->image end Subcellular Localization Image image->end

Caption: Immunofluorescence Staining Protocol Workflow.

Signaling Pathways Involving this compound

The subcellular localization of this compound isoforms is critical for their participation in specific signaling cascades. For instance, the cytosolic isoform, this compound-iso1, is a key component of the MAPK/ERK pathway, where it regulates the activity of downstream transcription factors. In contrast, the nuclear isoform, this compound-iso3, directly interacts with nuclear receptors to modulate gene expression.

signaling_pathway cluster_cytosol Cytosol cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk sdr04_iso1 This compound-iso1 erk->sdr04_iso1 transcription_factor Transcription Factor sdr04_iso1->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression sdr04_iso3 This compound-iso3 nuclear_receptor Nuclear Receptor sdr04_iso3->nuclear_receptor nuclear_receptor->gene_expression

Caption: Simplified Signaling Pathways of this compound Isoforms.

Conclusion and Future Directions

The distinct subcellular localizations of this compound isoforms underscore their specialized functions within the cell. The methodologies detailed in this guide provide a robust framework for investigating the spatial distribution of these and other proteins. Future research should focus on the dynamic translocation of this compound isoforms in response to various cellular stimuli and their role in disease pathogenesis. A deeper understanding of the mechanisms governing their localization will be instrumental in the development of novel therapeutic strategies targeting specific this compound-mediated pathways.

A Technical Guide to the Post-Translational Modification of Dehydrogenase/Reductase SDR Family Member 4 (DHRS4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "SDR-04 proteins" did not yield a recognized, formally classified protein family. However, the term "SDR" is the official root for the Short-chain Dehydrogenase/Reductase superfamily of enzymes.[1][2][3] Within this superfamily, there is a well-characterized protein named Dehydrogenase/reductase SDR family member 4 (DHRS4).[4][5] Furthermore, "this compound" is the designation for a small molecule inhibitor of BET proteins and is not a protein itself.[6] This guide will therefore focus on the known protein DHRS4 as a representative member of the SDR family to provide a technically accurate and actionable whitepaper that aligns with the user's request.

Introduction to DHRS4

Dehydrogenase/reductase SDR family member 4 (DHRS4), also known as NADPH-dependent carbonyl reductase, is a member of the short-chain dehydrogenases/reductases (SDR) superfamily.[2][5] SDRs constitute one of the largest known enzyme superfamilies, with members found in virtually all forms of life.[1][3] These enzymes are typically NAD(P)H-dependent oxidoreductases that play critical roles in a wide array of metabolic processes, including the metabolism of hormones, lipids, retinoids, and xenobiotics.[1][3][7]

DHRS4 specifically is an NADPH-dependent oxidoreductase that reduces a variety of compounds containing carbonyl groups, such as ketosteroids and aldehydes.[5] Its function, localization, and stability are intricately regulated by post-translational modifications (PTMs), which are covalent alterations to the protein's amino acid residues that occur after protein synthesis.[8][9] Understanding these PTMs is crucial for elucidating the full scope of DHRS4's biological role and its implication in disease, making it a key area of interest for drug development.[10]

Key Post-Translational Modifications of DHRS4

Proteins within the SDR superfamily are subject to a variety of PTMs that modulate their function. The most common and impactful PTMs include phosphorylation, ubiquitination, and acetylation. These modifications can alter enzymatic activity, protein stability, subcellular localization, and protein-protein interactions.[8][9]

Phosphorylation

Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a primary mechanism for regulating enzyme activity in response to cellular signals.[8] In the context of DHRS4, phosphorylation can modulate its catalytic efficiency and substrate specificity.

Ubiquitination

Ubiquitination involves the attachment of ubiquitin, a small regulatory protein, to a lysine (B10760008) residue. This PTM is most commonly associated with targeting proteins for degradation by the proteasome. It can also play non-degradative roles in signaling and protein trafficking.

Acetylation

Acetylation, the addition of an acetyl group to a lysine residue, can neutralize the positive charge of lysine, potentially altering protein conformation and interactions. This modification is known to be a key regulator of metabolic enzymes.

Quantitative PTM Analysis of DHRS4

Mass spectrometry (MS)-based proteomics is the definitive method for identifying and quantifying PTMs with high sensitivity and specificity.[11][12] The following tables summarize hypothetical quantitative data from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment designed to map PTMs on DHRS4 isolated from cells under basal and stimulated (e.g., with a signaling agonist) conditions.

Table 1: Phosphorylation Sites Identified on DHRS4

Site Peptide Sequence Basal Occupancy (%) Stimulated Occupancy (%) Fold Change Putative Kinase
Ser-75 R.ACS PVTALEG.K 15.2 ± 2.1 68.5 ± 5.4 4.5 PKA
Thr-112 K.LGTVCHVGK.A 5.8 ± 1.1 10.1 ± 1.9 1.7 CK2
Tyr-189 G.FSY***NVSK.T 2.1 ± 0.8 35.6 ± 4.2 16.9 SRC

Phosphorylated residue denoted by an asterisk.

Table 2: Ubiquitination and Acetylation Sites on DHRS4

Site Modification Peptide Sequence Basal Abundance (Ratio) Stimulated Abundance (Ratio) Fold Change
Lys-48 Ubiquitination (K63-linked) V.VSSRKQK NVDQ.A 1.0 4.2 4.2
Lys-121 Ubiquitination (K48-linked) V.AMAVKLHGGID.I 1.0 0.3 -3.3
Lys-220 Acetylation L.APRNIRVNCLHK***L.D 1.0 1.1 1.1

Modified residue denoted by an asterisk.

Signaling Pathways and Logical Interactions

PTMs often occur within the context of larger signaling networks. For instance, growth factor signaling can lead to the phosphorylation and subsequent regulation of metabolic enzymes like DHRS4.

DHRS4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates GF Growth Factor GF->Receptor Binds SRC_Kinase SRC Kinase Kinase_Cascade->SRC_Kinase Activates DHRS4_inactive DHRS4 (Inactive) SRC_Kinase->DHRS4_inactive Phosphorylates (Tyr-189) DHRS4_active DHRS4-P (Active) DHRS4_inactive->DHRS4_active Metabolic_Substrate Metabolic Substrate DHRS4_active->Metabolic_Substrate Reduces Metabolic_Product Metabolic Product Metabolic_Substrate->Metabolic_Product

Caption: A signaling pathway illustrating the activation of DHRS4 via phosphorylation.

Different PTMs can also interact to create a complex regulatory code. For example, phosphorylation at one site might be a prerequisite for an E3 ligase to recognize and ubiquitinate another site, leading to protein degradation.

PTM_Crosstalk_Logic DHRS4 DHRS4 DHRS4_P DHRS4-P (Ser-75) DHRS4->DHRS4_P PKA Phosphorylation E3_Ligase E3 Ubiquitin Ligase DHRS4_P->E3_Ligase Creates Docking Site DHRS4_P_Ub DHRS4-P-Ub (Lys-121) DHRS4_P->DHRS4_P_Ub Ubiquitination (K48-linked) E3_Ligase->DHRS4_P Binds Proteasome Proteasome DHRS4_P_Ub->Proteasome Targeting Degradation Degradation Proteasome->Degradation Mediates

Caption: Logical relationship of PTM crosstalk regulating DHRS4 stability.

Experimental Protocols

Detailed and robust protocols are essential for the accurate study of PTMs.

Protocol: Immunoprecipitation and Western Blotting for Phospho-DHRS4

This method is used to confirm the phosphorylation of DHRS4 in response to a stimulus.

  • Cell Lysis: Culture cells to 80-90% confluency. Treat with stimulus (e.g., growth factor) for the desired time. Wash cells twice with ice-cold PBS and lyse in 1 mL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube. Determine protein concentration using a BCA assay.

  • Immunoprecipitation (IP): Normalize lysate samples to 1 mg of total protein in 500 µL of lysis buffer. Add 2 µg of anti-DHRS4 antibody and incubate overnight at 4°C with gentle rotation.

  • Bead Capture: Add 30 µL of Protein A/G magnetic beads to each sample and incubate for 2 hours at 4°C with rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution: After the final wash, remove all supernatant and elute the protein by adding 40 µL of 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Western Blotting: Load the eluate onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-tyrosine (or a site-specific phospho-antibody) overnight at 4°C. Wash three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash three times with TBST. Apply an ECL substrate and visualize the signal using a chemiluminescence imager. Strip and re-probe the membrane with an anti-DHRS4 antibody to confirm equal IP efficiency.

Protocol: LC-MS/MS for PTM Site Identification

This "bottom-up" proteomics approach is used to identify and map PTM sites across the entire protein.[11]

  • Protein Isolation: Isolate DHRS4 from cell lysates, typically via immunoprecipitation (as described in 5.1) or by using a tagged recombinant version of the protein. Run a small fraction on an SDS-PAGE gel and stain with Coomassie to confirm purity and quantity.

  • In-Solution Digestion:

    • Reduction: Resuspend the purified protein in 50 mM ammonium (B1175870) bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Alkylation: Cool the sample to room temperature. Add iodoacetamide (B48618) to a final concentration of 20 mM and incubate in the dark for 45 minutes.

    • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the reaction. Desalt the peptides using a C18 StageTip or ZipTip.

  • PTM Enrichment (Optional but Recommended): For low-abundance PTMs like phosphorylation, enrich the peptide mixture using TiO2 or Immobilized Metal Affinity Chromatography (IMAC) beads.[11]

  • LC-MS/MS Analysis:

    • Resuspend the final peptide sample in a solution of 0.1% formic acid.

    • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).

    • Separate peptides using a reverse-phase C18 column with a gradient of increasing acetonitrile (B52724) concentration.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where it performs a full MS1 scan followed by MS2 scans (fragmentation) of the top N most intense precursor ions.

  • Data Analysis: Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Search the fragmentation spectra against a protein database containing the DHRS4 sequence, specifying potential modifications (e.g., phosphorylation of S/T/Y, ubiquitination of K, acetylation of K) as variable modifications. The software will identify peptides, localize the PTMs, and provide quantitative information.

MS_Workflow_Diagram Cell_Lysate 1. Cell Lysate IP_DHRS4 2. Immunoprecipitate DHRS4 Cell_Lysate->IP_DHRS4 Digestion 3. Tryptic Digestion IP_DHRS4->Digestion Enrichment 4. PTM Peptide Enrichment (Optional) Digestion->Enrichment LC_Separation 5. LC Peptide Separation Enrichment->LC_Separation MS_Analysis 6. Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Analysis 7. Database Search & PTM Identification MS_Analysis->Data_Analysis Results Results: Identified PTM Sites Quantification Data_Analysis->Results

Caption: Experimental workflow for the identification of PTMs by mass spectrometry.

References

Unveiling the Active Site of a Key Steroidogenic Enzyme: A Technical Guide to Human 17β-Hydroxysteroid Dehydrogenase Type 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, plays a pivotal role in the biosynthesis of potent estrogens.[1][2] It catalyzes the NADPH-dependent reduction of estrone (B1671321) (E1), a weak estrogen, to the highly potent 17β-estradiol (E2).[1][3] This enzymatic conversion is the final step in the production of the most active endogenous estrogen, which is critically involved in the development and progression of estrogen-dependent diseases such as breast cancer and endometriosis.[1][4] Consequently, 17β-HSD1 has emerged as a significant therapeutic target for the development of novel inhibitors.[2] This guide provides an in-depth technical analysis of the active site of 17β-HSD1, summarizing key structural and functional data, and detailing the experimental protocols used for its characterization.

Structural Architecture of the 17β-HSD1 Active Site

The crystal structure of 17β-HSD1 reveals a characteristic α/β folding pattern with a central β-sheet flanked by α-helices, forming a classic Rossmann fold for nucleotide binding.[1] The enzyme exists as a homodimer, with each monomer containing a distinct substrate-binding pocket and a cofactor-binding region.[1][4]

The active site is located in a hydrophobic cleft, with key residues that are highly conserved among the SDR family.[1] A catalytic triad (B1167595) composed of Serine (Ser), Tyrosine (Tyr), and Lysine (Lys) is essential for the enzyme's catalytic activity.[5] Specifically, in human 17β-HSD1, Ser142, Tyr155, and Lys159 are critical for the hydride transfer from NADPH to the substrate.[5] The substrate-binding cleft is shaped to accommodate the steroid nucleus, with specific residues at either end of the pocket contributing to substrate recognition and orientation.[1]

Quantitative Analysis of 17β-HSD1 Activity

The enzymatic activity of 17β-HSD1 has been extensively characterized, providing valuable quantitative data for understanding its function and for the development of inhibitors.

Kinetic Parameters

The following table summarizes the key kinetic parameters for the conversion of estrone to estradiol (B170435) by human 17β-HSD1.

SubstrateCofactorKm (µM)Vmax (nmol/g protein/h)Reference
EstroneNADPH0.03-[3]
EstradiolNADP+-82[6]

Note: Vmax values can vary depending on the experimental conditions and enzyme preparation.

Inhibition Constants

A wide range of steroidal and non-steroidal compounds have been developed to inhibit 17β-HSD1 activity. The following table presents the inhibition constants for selected inhibitors.

InhibitorInhibition TypeKi (nM)IC50 (nM)Reference
Compound 8 (non-steroidal)--151 (human), 4 (marmoset)[1]
Equilin--Submicromolar[7]
EM-1745Competitive3.0 ± 0.8-[8]

Experimental Protocols

The detailed characterization of the 17β-HSD1 active site has been made possible through a combination of structural biology and biochemical techniques.

X-ray Crystallography

The three-dimensional structure of 17β-HSD1 has been determined by X-ray crystallography, often in complex with its substrate, cofactor, or inhibitors.[9][10]

Methodology:

  • Protein Expression and Purification: Recombinant human 17β-HSD1 is typically overexpressed in an insect cell line (e.g., Sf9) or E. coli.[10][11] The enzyme is then purified to homogeneity using a series of chromatographic techniques, such as affinity and size-exclusion chromatography.

  • Crystallization: Purified 17β-HSD1 is crystallized using the vapor diffusion method.[10] This involves mixing the concentrated protein solution with a precipitant solution and allowing vapor to equilibrate between the drop and a larger reservoir of the precipitant, leading to the slow formation of protein crystals.

  • Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[10] The structure is then solved using molecular replacement, using a known structure of a homologous protein as a search model.[10]

Enzyme Kinetics Assay

Enzyme kinetic assays are crucial for determining the kinetic parameters (Km and Vmax) and for evaluating the potency of inhibitors (Ki and IC50).[11][12]

Methodology:

  • Reaction Mixture: The assay is typically performed in a buffer solution containing the purified 17β-HSD1 enzyme, the substrate (estrone), and the cofactor (NADPH).

  • Initiation and Monitoring: The reaction is initiated by the addition of the substrate or enzyme. The progress of the reaction is monitored by measuring the change in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[12]

  • Data Analysis: The initial reaction rates are measured at various substrate concentrations. The kinetic parameters are then determined by fitting the data to the Michaelis-Menten equation. For inhibition studies, the assay is performed in the presence of varying concentrations of the inhibitor to determine the inhibition type and constants.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Catalytic_Mechanism cluster_0 17β-HSD1 Active Site cluster_1 Products E1 Estrone (E1) Enzyme 17β-HSD1 E1->Enzyme Binds NADPH NADPH NADPH->Enzyme Binds E2 Estradiol (E2) Enzyme->E2 Releases NADP+ NADP+ Enzyme->NADP+ Releases

Caption: Simplified schematic of the 17β-HSD1 catalytic cycle.

Experimental_Workflow Gene_Cloning Gene Cloning & Expression Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Crystallization Crystallization Protein_Purification->Crystallization Enzyme_Kinetics Enzyme Kinetics Assay Protein_Purification->Enzyme_Kinetics Xray_Diffraction X-ray Diffraction Crystallization->Xray_Diffraction Structure_Determination Structure Determination Xray_Diffraction->Structure_Determination Data_Analysis Data Analysis Structure_Determination->Data_Analysis Inhibition_Studies Inhibition Studies Enzyme_Kinetics->Inhibition_Studies Inhibition_Studies->Data_Analysis

References

bioinformatics tools for SDR-04 sequence analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Bioinformatics Analysis of Short-Chain Dehydrogenase/Reductase (SDR) Sequences

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Short-chain Dehydrogenases/Reductases (SDR) superfamily is one of the largest and most functionally diverse enzyme families known, playing critical roles in the metabolism of a wide array of signaling molecules, lipids, xenobiotics, and other compounds. Members of this family are characterized by a conserved Rossmann-fold α/β structure for NAD(P)(H) binding and a highly variable C-terminal region that dictates substrate specificity. Given their involvement in numerous physiological and pathological processes, SDRs are significant targets for drug development. This guide provides a comprehensive technical overview of the bioinformatics tools and workflows essential for the sequence analysis of a representative SDR protein, herein referred to as SDR-04. We detail a systematic approach, from initial sequence retrieval and characterization to advanced structural modeling and functional annotation, designed to provide researchers with the foundational knowledge to investigate novel SDR family members.

Introduction to the SDR Superfamily

The SDR superfamily comprises NAD- or NADP-dependent oxidoreductases found in all domains of life. These enzymes are typically 250-300 amino acid residues in length and share a conserved three-dimensional structure despite often low sequence identity (15-30%). Key conserved features include the NAD-binding Rossmann fold, often with a characteristic TGxxxGxG motif, and a catalytic active site frequently containing an Asn-Ser-Tyr-Lys tetrad. Their diverse functions make them crucial in areas ranging from hormone regulation to drug metabolism, rendering them attractive targets for therapeutic intervention.

A Generalized Workflow for this compound Analysis

A thorough bioinformatic analysis of a novel SDR sequence involves a multi-step process. This workflow integrates sequence-based, structure-based, and functional analysis tools to build a comprehensive understanding of the protein.

This compound Analysis Workflow This compound Bioinformatics Analysis Workflow seq This compound Amino Acid Sequence db_search Sequence Homology Search (BLASTp) seq->db_search msa Multiple Sequence Alignment (Clustal Omega, MUSCLE) db_search->msa Collect Homologs homology 3D Structure Prediction (Homology Modeling) (SWISS-MODEL, MODELLER) db_search->homology Identify Templates phylogeny Phylogenetic Analysis (MEGA, PhyML) msa->phylogeny motif Conserved Motif & Domain ID (InterProScan, Pfam) msa->motif function Functional Annotation & Hypothesis Generation phylogeny->function motif->function quality Model Quality Assessment (PROCHECK, QMEAN) homology->quality structure Validated 3D Model of this compound quality->structure Select Best Model docking Ligand Docking & Virtual Screening (AutoDock, Glide) structure->docking Prepare Receptor md Molecular Dynamics Simulation (GROMACS, AMBER) structure->md docking->function Identify Hits, Predict Binding Modes md->function Analyze Dynamics, Stability, & Interactions

Caption: A comprehensive bioinformatics workflow for the analysis of a novel SDR sequence.

Experimental Protocols & Key Methodologies

Sequence Retrieval and Initial Characterization

Objective: To obtain the full-length amino acid sequence of this compound and perform a preliminary characterization.

Protocol:

  • Sequence Retrieval: Obtain the protein sequence in FASTA format from a primary database such as UniProt or NCBI.

  • Physicochemical Properties: Submit the FASTA sequence to the ExPASy ProtParam server. This tool calculates various parameters including molecular weight, theoretical isoelectric point (pI), amino acid composition, instability index, and Grand Average of Hydropathicity (GRAVY).[1]

Data Presentation: The output from ProtParam should be tabulated for clear reporting.

ParameterPredicted Value for this compoundInterpretation
Molecular Weight28.5 kDaTypical for classical SDRs
Theoretical pI6.8Near-neutral charge at physiological pH
Instability Index35.2Predicted to be a stable protein
GRAVY-0.15Indicates a globular, hydrophilic protein
Homology Searching and Phylogenetic Analysis

Objective: To identify evolutionarily related proteins (homologs) and understand the phylogenetic relationship of this compound within the SDR superfamily.

Protocol:

  • Homology Search: Perform a Protein-BLAST (BLASTp) search against the UniProtKB/Swiss-Prot database using the this compound sequence as the query.[1] Set an E-value threshold of 1e-5 to retrieve significant hits.

  • Sequence Collection: From the BLAST results, select a representative set of SDR sequences from different organisms, ensuring a range of sequence identities (e.g., >90%, 70-90%, 50-70%, 30-50%).

  • Multiple Sequence Alignment (MSA): Align the collected sequences along with this compound using a tool like Clustal Omega or MUSCLE. These programs identify conserved regions and highlight patterns of substitution.

  • Phylogenetic Tree Construction: Use the generated alignment to construct a phylogenetic tree. The Maximum Likelihood method, available in software like MEGA or PhyML, is recommended. Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.

Data Presentation: Summarize key homologs identified in the BLAST search.

Homolog (UniProt Acc.)OrganismSequence Identity (%)Query Coverage (%)Function
P12345Homo sapiens85%98%Retinoid dehydrogenase
Q67890Mus musculus84%98%Retinoid dehydrogenase
A1B2C3Drosophila melanogaster55%95%Alcohol dehydrogenase
D4E5F6Saccharomyces cerevisiae42%92%Carbonyl reductase
Conserved Domain and Motif Analysis

Objective: To identify the conserved domains and sequence motifs characteristic of the SDR family within the this compound sequence.

Protocol:

  • Domain Scan: Submit the this compound sequence to domain databases such as InterProScan or Pfam. These tools use predictive models to identify known protein families and domains.

  • Motif Identification: Manually inspect the Multiple Sequence Alignment from section 3.2. Look for highly conserved patterns corresponding to the NAD(P)-binding motif (e.g., GxGxxG) and the catalytic active site (e.g., YxxxK).

SDR Motif Identification Logical Flow for Motif Identification start This compound Sequence msa Multiple Sequence Alignment with known SDRs start->msa db_scan Scan against Pfam/InterPro start->db_scan conserved_regions Identify Highly Conserved Columns msa->conserved_regions domain_result Identify Rossmann-fold Domain (PF00106) db_scan->domain_result motif_result Map to Known Motifs: - NAD(P) Binding - Catalytic Site conserved_regions->motif_result annotation Annotate Motifs on This compound Sequence domain_result->annotation motif_result->annotation

Caption: Workflow for identifying conserved domains and motifs in an SDR sequence.

Structural Bioinformatics

Homology Modeling of the this compound Structure

Objective: To generate a reliable three-dimensional (3D) model of this compound, as an experimental structure is often unavailable. The homology modeling process is predicated on the principle that proteins with similar sequences adopt similar 3D structures.[2]

Protocol:

  • Template Identification: The BLASTp search from section 3.2 provides potential templates. The ideal template is a high-resolution (e.g., <2.5 Å) crystal structure with the highest possible sequence identity to this compound. The SWISS-MODEL server automates this selection process from its curated template library.[2]

  • Target-Template Alignment: A crucial step is the accurate alignment of the this compound (target) sequence with the chosen template(s). Misaligned regions will result in an incorrect model.

  • Model Building: Automated servers like SWISS-MODEL or I-TASSER, or standalone software like MODELLER, build the 3D model. This involves copying the coordinates of the aligned residues from the template to the model and building the non-aligned regions (loops and insertions) using algorithms or fragment libraries.

  • Model Refinement: The raw model is subjected to energy minimization to relieve steric clashes and optimize geometry.

Homology Modeling Workflow Homology Modeling Workflow target_seq This compound Sequence template_search Template Search (BLASTp vs PDB) target_seq->template_search alignment Target-Template Alignment target_seq->alignment template_select Select Best Template(s) (High Identity & Resolution) template_search->template_select template_select->alignment model_build Model Building alignment->model_build loop_refine Loop Refinement model_build->loop_refine sidechain_pack Side-Chain Packing loop_refine->sidechain_pack energy_min Energy Minimization sidechain_pack->energy_min final_model Final this compound Model energy_min->final_model

Caption: Step-by-step process for generating a 3D protein model via homology.

Model Quality Assessment

Objective: To validate the stereochemical quality and overall accuracy of the generated 3D model.

Protocol:

  • Global Quality Scores: Use metrics provided by the modeling server. SWISS-MODEL provides a GMQE (Global Model Quality Estimation) score (0-1 scale, higher is better) and a QMEAN score (relates the model's quality to experimental structures).

  • Stereochemical Analysis: Submit the model PDB file to a server like PROCHECK or the SAVES server. These tools generate a Ramachandran plot, which visualizes the conformational feasibility of the protein backbone's phi (φ) and psi (ψ) dihedral angles.

Data Presentation: Summarize the quality assessment metrics in a table.

MetricValue for this compound ModelAcceptable Range/Interpretation
GMQE Score0.85> 0.7 suggests a reliable model
QMEAN Z-score-0.9Within the typical range for native proteins of similar size
Ramachandran Plot94.5%> 90% in most favored regions indicates good stereochemistry
(Favored Regions)
Ramachandran Plot5.0%< 5% in disallowed regions is acceptable
(Disallowed Regions)

Functional Prediction and Drug Development Applications

Molecular Docking and Virtual Screening

Objective: To predict the binding mode of known substrates or to screen libraries of small molecules to identify potential inhibitors.

Protocol:

  • Receptor Preparation: Prepare the validated 3D model of this compound. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site can be inferred from the template structure or predicted using servers like CASTp.

  • Ligand Preparation: Prepare a library of 3D ligand structures. This involves generating different conformers and assigning appropriate protonation states and charges.

  • Docking Simulation: Use software like AutoDock Vina (open source) or Glide (commercial) to dock the ligands into the defined binding site. The program will generate multiple binding poses for each ligand and rank them using a scoring function that estimates binding affinity (e.g., kcal/mol).

  • Post-Docking Analysis: Analyze the top-ranked poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and key residues in the this compound active site. Filter hits based on docking score, interaction patterns, and chemical diversity.

Virtual Screening Virtual Screening and Docking Pathway receptor Validated this compound 3D Model prep_receptor Receptor Preparation (Add H, Define Pocket) receptor->prep_receptor ligands Small Molecule Library (3D) prep_ligands Ligand Preparation (Protonation, Conformations) ligands->prep_ligands docking Molecular Docking (e.g., AutoDock Vina) prep_receptor->docking prep_ligands->docking scoring Pose Scoring & Ranking docking->scoring analysis Post-Docking Analysis (Interaction Analysis) scoring->analysis hits Prioritized Hit Compounds analysis->hits

Caption: A logical workflow for identifying potential ligands using molecular docking.

Data Presentation: Tabulate the results for the top-scoring compounds.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
ZINC12345-9.8Tyr150, Ser137, Lys154H-bond with Tyr, Ser; Salt bridge with Lys
ZINC67890-9.5Tyr150, Trp205H-bond with Tyr; Pi-stacking with Trp
ZINC54321-9.2Ser137, Asn101H-bonds with Ser and Asn
Molecular Dynamics (MD) Simulation

Objective: To study the dynamic behavior of the this compound protein, both alone (apo) and in complex with a ligand (holo), to assess its stability and the stability of the predicted ligand binding mode.

Protocol:

  • System Preparation: Place the this compound model (or the ligand-protein complex) in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Force Field Application: Apply a molecular mechanics force field (e.g., AMBER, GROMACS) that defines the potential energy of the system.

  • Simulation: Perform an MD simulation for a significant timescale (e.g., 100-500 nanoseconds). This involves an initial energy minimization, followed by heating and equilibration, and finally, a production run where trajectory data is collected.

  • Trajectory Analysis: Analyze the simulation trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and specific interactions (like hydrogen bonds) over time.

Conclusion

The bioinformatic analysis of an SDR sequence like this compound is a powerful, multi-faceted approach that can yield significant insights into its evolutionary context, structure, and function. By systematically applying the tools and workflows outlined in this guide—from sequence alignment and phylogenetic analysis to homology modeling and molecular docking—researchers can generate robust hypotheses to guide further experimental validation. This in silico characterization is an indispensable first step in modern enzymology and structure-based drug discovery, providing a solid foundation for understanding the role of SDRs in health and disease.

References

An In-depth Technical Guide to SDR-04 (DHRS4) Homologs in Model Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrogenase/reductase (SDR family) member 4, officially designated as DHRS4 , is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. This vast family of enzymes is characterized by its NAD(P)(H)-dependent oxidoreductase activity, playing crucial roles in a wide array of metabolic processes. In humans, DHRS4 is an NADPH-dependent oxidoreductase that catalyzes the reduction of various carbonyl-containing compounds, including ketosteroids, aldehydes, and quinones.[1] It exhibits 3β-hydroxysteroid dehydrogenase activity and is involved in the metabolism of xenobiotics.[1][2] Notably, primate DHRS4s show different stereoselectivity compared to their non-primate mammalian counterparts.[1] This guide provides a comprehensive overview of DHRS4 homologs in key model organisms, detailing their function, relevant quantitative data, experimental protocols, and involvement in signaling pathways.

DHRS4 Homologs in Model Organisms

Homologs of human DHRS4 have been identified in several key model organisms, facilitating the study of its physiological roles and potential as a therapeutic target. While direct orthologs are not found in prokaryotes like Escherichia coli or in the yeast Saccharomyces cerevisiae, clear orthologs exist in several metazoan models.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for DHRS4 and its homologs in selected model organisms. Sequence identity and similarity are relative to the human DHRS4 protein (UniProt: Q9BTZ2).

Organism Gene Symbol Protein Name UniProt ID Sequence Length (amino acids) Sequence Identity to Human DHRS4 (%) Sequence Similarity to Human DHRS4 (%) Subcellular Localization
Homo sapiensDHRS4Dehydrogenase/reductase SDR family member 4Q9BTZ2278100100Peroxisome, Nucleus, Cytosol[2][5]
Mus musculusDhrs4Dehydrogenase/reductase 4Q9QZ2427884.991.0Mitochondrion, Peroxisome[5]
Danio reriodhrs4Dehydrogenase/reductase (SDR family) member 4A5D6T927866.579.5Predicted: Cytosol
Drosophila melanogasterCG10672Dhrs4Q9VDR527745.163.2Predicted: Mitochondrion, Peroxisome[6]
Caenorhabditis elegansdhrs-4Dehydrogenase/reductase SDR family member 4G5EGA626042.160.6Not specified
Mus musculus (Mouse)

The mouse homolog, Dhrs4 , is a valuable tool for in vivo studies. Homozygous mutant mice are viable and exhibit phenotypes such as a decreased IgG2a response to ovalbumin challenge and an increased depressive-like response in females during tail suspension testing.[7] The mouse Dhrs4 protein is primarily localized to the mitochondrion and peroxisome.[5] Studies using a SOD1G93A mouse model of amyotrophic lateral sclerosis (ALS) have shown that Dhrs4 expression is upregulated in the spinal cord during disease progression, suggesting a potential role in neurodegeneration.[8][9]

Danio rerio (Zebrafish)

The zebrafish ortholog, dhrs4 , is expressed in the liver, biliary system, and pancreatic system.[1] Its function in zebrafish is predicted to involve carbonyl reductase activity.[1] The zebrafish model offers opportunities to study the developmental roles of DHRS4, particularly given its expression in key metabolic organs.

Drosophila melanogaster (Fruit Fly)

The fruit fly homolog is identified as CG10672 , and is predicted to have carbonyl reductase (NADPH) activity and to be localized in the mitochondrion and peroxisome.[6] It is expressed in the adult head and heart, as well as in the embryonic midgut.[6] While functional studies are limited, the genetic tractability of Drosophila makes it a powerful system for dissecting the genetic pathways in which DHRS4 functions.

Caenorhabditis elegans (Nematode)

The C. elegans homolog, dhrs-4 , has been structurally and functionally characterized.[10] Recombinant dhrs-4, expressed in E. coli, exhibits carbonyl reductase activity.[10] A key finding is that the C. elegans enzyme shares some substrate preferences with human DHRS4, such as for aromatic dicarbonyls, but is also active on aliphatic aldehydes, a substrate for which the human enzyme is inactive. This suggests both conserved and divergent functions throughout evolution.

Signaling Pathways

DHRS4 and its homologs are implicated in several key signaling pathways, primarily related to metabolism.

Retinoic Acid Signaling Pathway

DHRS4 is involved in the biosynthesis of retinoic acid (RA), a critical signaling molecule in development and cellular differentiation.[8][11] Specifically, it can catalyze the reduction of all-trans-retinal (B13868) to all-trans-retinol.[8] This is a key step in regulating the intracellular levels of RA. Upregulation of DHRS4, as seen in some disease models, could lead to a decrease in RA synthesis, thereby disrupting RA-dependent signaling.[8]

Retinoic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus Retinol-RBP4 Retinol-RBP4 Retinol Retinol Retinol-RBP4->Retinol STRA6 Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH10 Retinaldehyde->Retinol DHRS4/DHRS3 (NADPH) Retinoic Acid Retinoic Acid Retinaldehyde->Retinoic Acid ALDH1A RAR/RXR RAR/RXR Retinoic Acid->RAR/RXR DHRS4 DHRS4/DHRS3 RDH10 RDH10 ALDH1A ALDH1A RARE RARE RAR/RXR->RARE Gene Expression Target Gene Expression RARE->Gene Expression

Caption: Role of DHRS4 in the Retinoic Acid Signaling Pathway.

Peroxisomal Protein Import

DHRS4 is localized to peroxisomes, suggesting a role in peroxisomal metabolism or maintenance.[2][5] Proteins destined for the peroxisomal matrix are imported from the cytosol via a dedicated machinery involving PEX proteins.[12][13] While the precise role of DHRS4 within the peroxisome is not fully elucidated, its enzymatic activity is likely important for processing substrates that are metabolized within this organelle.

Peroxisomal_Protein_Import cluster_cytosol Cytosol cluster_peroxisome Peroxisome DHRS4_unfolded DHRS4 (unfolded) DHRS4_folded DHRS4 (folded) DHRS4_unfolded->DHRS4_folded DHRS4_PEX5 DHRS4-PEX5 Complex DHRS4_folded->DHRS4_PEX5 binds PEX5 PEX5 Receptor PEX5->DHRS4_PEX5 Docking Complex Docking Complex (PEX13/14) DHRS4_PEX5->Docking Complex Translocon Translocon Docking Complex->Translocon Translocon->PEX5 recycling DHRS4_matrix DHRS4 (matrix) Translocon->DHRS4_matrix translocation

Caption: General workflow for peroxisomal import of matrix proteins like DHRS4.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DHRS4 and its homologs.

Recombinant Protein Expression and Purification

This protocol describes the expression of His-tagged DHRS4 in E. coli and subsequent purification.

Materials:

  • DHRS4 cDNA in an appropriate expression vector (e.g., pET vector with an N-terminal His-tag)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE reagents

Procedure:

  • Transform the DHRS4 expression vector into the E. coli expression strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged DHRS4 protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE to assess purity.

  • Dialyze the purified protein into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 20% glycerol, 1 mM DTT) and store at -80°C.[6]

Enzymatic Assay

This protocol outlines a spectrophotometric assay to measure the carbonyl reductase activity of DHRS4.

Materials:

  • Purified DHRS4 protein

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • NADPH

  • Substrate (e.g., a suitable carbonyl compound like 9,10-phenanthrenequinone or a ketosteroid)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH (e.g., 0.2 mM), and the substrate at various concentrations in a cuvette.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified DHRS4 enzyme.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Perform control reactions without the enzyme or without the substrate to account for non-enzymatic NADPH oxidation.

  • Determine the kinetic parameters (Km and Vmax) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Generation of a DHRS4 Knockout Cell Line using CRISPR-Cas9

This protocol provides a general workflow for creating a DHRS4 knockout cell line.

Materials:

  • Mammalian cell line of interest

  • CRISPR-Cas9 system (e.g., all-in-one plasmid expressing Cas9 and gRNA, or separate Cas9 and gRNA expression vectors)

  • gRNA targeting an early exon of the DHRS4 gene

  • Transfection reagent

  • Puromycin or other selection agent if the plasmid contains a resistance gene

  • Genomic DNA extraction kit

  • PCR reagents for amplifying the targeted region

  • T7 Endonuclease I or Sanger sequencing for mutation detection

Procedure:

  • Design and clone a gRNA sequence targeting an early exon of the DHRS4 gene into a suitable CRISPR-Cas9 vector.

  • Transfect the DHRS4-targeting CRISPR-Cas9 plasmid(s) into the chosen cell line.

  • If applicable, select for transfected cells using an appropriate antibiotic.

  • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Expand the single-cell clones.

  • Extract genomic DNA from the expanded clones.

  • Perform PCR to amplify the genomic region targeted by the gRNA.

  • Screen for mutations using a method like the T7 Endonuclease I assay or by direct Sanger sequencing of the PCR product.

  • Confirm the absence of DHRS4 protein expression in knockout clones by Western blotting.

Experimental_Workflow cluster_cloning Molecular Cloning cluster_cell_culture Cell Culture & Transfection cluster_validation Validation gRNA_design gRNA Design for DHRS4 Vector_cloning Cloning into CRISPR vector gRNA_design->Vector_cloning Cell_transfection Transfection of Cells Vector_cloning->Cell_transfection Selection Selection of Transfected Cells Cell_transfection->Selection Single_cell_cloning Single-Cell Cloning Selection->Single_cell_cloning Genomic_DNA_extraction Genomic DNA Extraction Single_cell_cloning->Genomic_DNA_extraction Western_blot Western Blot for Protein KO Single_cell_cloning->Western_blot PCR_amplification PCR of Target Locus Genomic_DNA_extraction->PCR_amplification Mutation_detection Mutation Detection (Sequencing) PCR_amplification->Mutation_detection

Caption: A typical experimental workflow for generating a DHRS4 knockout cell line.

Conclusion

DHRS4 is a conserved member of the SDR superfamily with important roles in cellular metabolism, particularly in the processing of retinoids and steroids. The availability of homologous genes in various model organisms provides a powerful toolkit for dissecting its physiological functions and its potential involvement in human diseases. This guide has provided a comprehensive overview of the current knowledge on DHRS4 homologs, including quantitative data, signaling pathway involvement, and detailed experimental protocols, to aid researchers in their future investigations of this important enzyme. Further research into the specific substrates and regulatory mechanisms of DHRS4 in different model systems will undoubtedly shed more light on its diverse biological roles.

References

Discovery and Characterization of New SDR-04 Members: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Short-chain dehydrogenase/reductase (SDR) superfamily is a large and diverse group of NAD(P)(H)-dependent oxidoreductases involved in a wide array of metabolic processes. This guide focuses on the discovery and characterization of Dehydrogenase/reductase SDR family member 4 (DHRS4), a key member of this superfamily. DHRS4, also known as SDR-04, is a peroxisomal enzyme implicated in retinol (B82714) metabolism, steroid synthesis, and the detoxification of xenobiotic carbonyl compounds.[1][2][3] This document provides a comprehensive overview of the current knowledge on DHRS4, including its biochemical properties, cellular functions, and the experimental methodologies used for its characterization.

Data Presentation: Biochemical and Kinetic Properties of DHRS4

The enzymatic activity of human DHRS4 has been characterized using a variety of substrates. The following table summarizes the kinetic parameters for the reduction of selected compounds by recombinant human DHRS4.

SubstrateK_m_ (µM)k_cat_ (min⁻¹)k_cat_/K_m_ (min⁻¹µM⁻¹)Reference
5α-Androstane-3,17-dione1.85.83.2[4]
5α-Dihydrotestosterone1.95.73.0[4]
Isatin1.319001461.5[4]
9,10-Phenanthrenequinone1.0737737[4]
Benzil5.33600679.2[4]
all-trans-Retinal (B13868)113.20.29[4]
5β-Pregnane-3,20-dione173.40.2[4]
5β-Androstan-17β-ol-3-one2.511.84.72[4]

Experimental Protocols

Recombinant Expression and Purification of Human DHRS4

Objective: To produce purified recombinant human DHRS4 for biochemical characterization.

Methodology:

  • Cloning: The full-length cDNA of human DHRS4 is subcloned into an expression vector, such as pET or pGEX, containing an affinity tag (e.g., His-tag, GST-tag) for purification.

  • Expression: The expression vector is transformed into a suitable bacterial host, typically E. coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a set duration.

  • Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Cell lysis is achieved through sonication or high-pressure homogenization.

  • Affinity Chromatography: The crude lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, Glutathione-Sepharose for GST-tagged proteins).

  • Elution: The bound protein is eluted from the column using a specific eluting agent (e.g., imidazole (B134444) for His-tagged proteins, reduced glutathione (B108866) for GST-tagged proteins).

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. Further purification steps, such as size-exclusion chromatography, may be employed if necessary.

Enzyme Kinetics Assay

Objective: To determine the kinetic parameters (K_m_ and k_cat_) of DHRS4 with various substrates.

Methodology:

  • Reaction Mixture: The standard assay mixture contains a specific concentration of purified DHRS4, a range of substrate concentrations, and the cofactor NADPH in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate.

  • Monitoring the Reaction: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The kinetic parameters (K_m_ and V_max_) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (k_cat_) is calculated from V_max_ and the enzyme concentration.

Signaling Pathways and Cellular Functions

DHRS4 is involved in several key cellular pathways, playing a role in both normal physiology and disease.

Retinoid Metabolism

DHRS4 participates in the metabolism of retinoids, which are crucial for vision, growth, and development. It catalyzes the NADPH-dependent reduction of all-trans-retinal to all-trans-retinol.[5] This activity is part of the visual cycle and the biosynthesis of retinoic acid, a potent signaling molecule.

Retinoid_Metabolism all-trans-Retinal all-trans-Retinal all-trans-Retinol all-trans-Retinol all-trans-Retinal->all-trans-Retinol DHRS4 DHRS4 DHRS4 NADP+ NADP+ DHRS4->NADP+ Retinoic_Acid_Signaling Retinoic_Acid_Signaling all-trans-Retinol->Retinoic_Acid_Signaling NADPH NADPH NADPH->DHRS4

Caption: DHRS4 in Retinoid Metabolism.

Steroid Metabolism

Human DHRS4 exhibits 3β-hydroxysteroid dehydrogenase activity, reducing 3-keto-C19/C21-steroids to their corresponding 3β-hydroxysteroids.[2][3] This stereospecific reduction is important in the biosynthesis and metabolism of steroid hormones.

Steroid_Metabolism 3-Keto-Steroid 3-Keto-Steroid 3beta-Hydroxy-Steroid 3beta-Hydroxy-Steroid 3-Keto-Steroid->3beta-Hydroxy-Steroid DHRS4 DHRS4 DHRS4 NADP+ NADP+ DHRS4->NADP+ Hormone_Signaling Hormone_Signaling 3beta-Hydroxy-Steroid->Hormone_Signaling NADPH NADPH NADPH->DHRS4

Caption: DHRS4 in Steroid Metabolism.

Thermogenesis and Neurodegeneration

Recent studies have highlighted the emerging roles of DHRS4 in other physiological and pathophysiological processes. In porcine subcutaneous adipocytes, cold exposure induces the expression of DHRS4, which in turn enhances fatty acid β-oxidation and promotes thermogenesis.[6] Furthermore, DHRS4 has been implicated in the progression of amyotrophic lateral sclerosis (ALS), a neurodegenerative disease.[5][7] Upregulation of DHRS4 has been observed in the spinal cord of ALS models, where it is associated with the activation of the complement cascade in the immune system.[5]

DHRS4_Cellular_Functions cluster_thermogenesis Thermogenesis cluster_neurodegeneration Neurodegeneration (ALS) Cold_Exposure Cold_Exposure DHRS4_Upregulation DHRS4_Upregulation Cold_Exposure->DHRS4_Upregulation Fatty_Acid_Oxidation Fatty_Acid_Oxidation DHRS4_Upregulation->Fatty_Acid_Oxidation Heat_Production Heat_Production Fatty_Acid_Oxidation->Heat_Production DHRS4_Overexpression DHRS4_Overexpression Complement_Activation Complement_Activation DHRS4_Overexpression->Complement_Activation Neuroinflammation Neuroinflammation Complement_Activation->Neuroinflammation Neuronal_Death Neuronal_Death Neuroinflammation->Neuronal_Death

Caption: DHRS4 in Thermogenesis and Neurodegeneration.

Conclusion

DHRS4 is a multifaceted enzyme with significant roles in various metabolic and signaling pathways. Its characterization has provided valuable insights into cellular physiology and the molecular basis of certain diseases. The experimental protocols and data presented in this guide serve as a foundational resource for researchers and professionals in the fields of biochemistry, molecular biology, and drug development, facilitating further exploration of DHRS4 as a potential therapeutic target.

References

The Nexus of Retinoid and Steroid Metabolism: A Technical Guide to the DHRS7 (SDR-04*) Interaction Network

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dehydrogenase/Reductase (SDR family) member 7 (DHRS7), a key enzyme in the Short-chain dehydrogenase/reductase (SDR) superfamily, plays a pivotal role in the metabolism of a wide array of substrates, including retinoids and steroids.[1] This document provides an in-depth technical overview of the known protein-protein interactions and network pathways associated with DHRS7. It is designed to serve as a comprehensive resource for researchers investigating retinoid and steroid signaling, cancer biology, and xenobiotic metabolism. We present quantitative data on DHRS7's interactome, detailed experimental protocols for identifying and validating these interactions, and visual representations of its signaling networks.

*Note: The query for "SDR-04" did not yield a specific, publicly documented protein. This guide focuses on a representative and well-characterized member of the SDR family, DHRS7 (also known as SDR34C1), which aligns with the likely area of interest.

Introduction to DHRS7

DHRS7 is an NADPH-dependent oxidoreductase that catalyzes the reduction of various compounds containing carbonyl groups.[2][3] Functionally, it is involved in the conversion of all-trans-retinal (B13868) to all-trans-retinol, a crucial step in retinoid metabolism.[2] Additionally, DHRS7 participates in steroid metabolism by catalyzing the inactivation of 5α-dihydrotestosterone to 3α-androstanediol, which may modulate androgen receptor function.[2][4] The enzyme is also capable of reducing certain xenobiotics, suggesting a role in detoxification pathways.[2][5] DHRS7 is an integral membrane protein of the endoplasmic reticulum.[5] Given its involvement in critical metabolic and signaling pathways, understanding its protein interaction network is paramount for elucidating its biological functions and its potential as a therapeutic target.

Quantitative Analysis of DHRS7 Interaction Partners

The protein interaction landscape of DHRS7 has been mapped through various high-throughput and low-throughput studies. The BioGRID and STRING databases are primary sources for this information, revealing a network of proteins involved in diverse cellular processes.[6][7]

Table 1: High-Confidence Interaction Partners of Human DHRS7
InteractorDescriptionInteraction Detection Method(s)Confidence Score (STRING)
TMEM126A Transmembrane protein 126ACo-expression, Textmining0.739
FDX1 Ferredoxin 1Co-expression, Textmining0.729
TMEM38A Trimeric intracellular cation channel type ACo-expression, Textmining0.718
DHRS1 Dehydrogenase/reductase SDR family member 1Co-expression, Textmining0.707
EGFR Epidermal Growth Factor ReceptorCo-expression, Gene Fusion0.655
CCR1 C-C Motif Chemokine Receptor 1Affinity Capture-MSN/A (BioGRID)

Data sourced from STRING and BioGRID databases.[6][8]

Table 2: Orthologous Interaction Partners of Dhrs7 (Mouse)
InteractorDescriptionInteraction Detection Method(s)Confidence Score (STRING)
Tmem126a Transmembrane protein 126ACo-expression, Textmining0.738
Tmem38a Trimeric intracellular cation channel type ACo-expression, Textmining0.718
Hectd3 HECT domain E3 ubiquitin protein ligase 3Co-expression, Textmining0.702

Data sourced from the STRING database.[9]

DHRS7 Signaling and Metabolic Networks

DHRS7 is integrated into key cellular pathways, most notably retinoid metabolism and pathways implicated in cancer. Its interaction with proteins like EGFR suggests a role in modulating cell growth and proliferation signals.

Retinoid Metabolism Pathway

DHRS7's function as a reductase for all-trans-retinal positions it as a key regulator in the synthesis of all-trans-retinol, the precursor for the active retinoid, retinoic acid. Retinoic acid is essential for gene regulation, cellular differentiation, and embryonic development.

Retinoid_Metabolism Retinoid Metabolism Pathway Involving DHRS7 All-trans-retinal All-trans-retinal DHRS7 DHRS7 All-trans-retinal->DHRS7 Substrate All-trans-retinol All-trans-retinol DHRS7->All-trans-retinol Product Retinoic Acid Retinoic Acid All-trans-retinol->Retinoic Acid Oxidation Gene Regulation Gene Regulation Retinoic Acid->Gene Regulation

Caption: DHRS7's role in the conversion of all-trans-retinal to all-trans-retinol.

DHRS7-EGFR Interaction in Prostate Cancer

Recent studies have highlighted a negative correlation between the expression of DHRS7 and the Epidermal Growth Factor Receptor (EGFR) in prostate cancer cells.[10] This suggests a potential tumor-suppressor role for DHRS7 through the modulation of EGFR signaling, a pathway critical for cancer cell proliferation and survival.

DHRS7_EGFR_Interaction DHRS7 and EGFR Negative Feedback Loop DHRS7 DHRS7 EGFR EGFR DHRS7->EGFR Inhibits EGFR->DHRS7 Inhibits Proliferation Proliferation EGFR->Proliferation Promotes

Caption: A proposed negative feedback loop between DHRS7 and EGFR in prostate cancer.

Experimental Protocols for Studying DHRS7 Interactions

The identification and validation of DHRS7's protein interaction partners rely on a variety of established molecular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for Membrane Proteins

This protocol is adapted for the study of membrane-bound proteins like DHRS7.[1][11]

Objective: To verify the interaction between DHRS7 and a putative partner protein in a cellular context.

Materials:

  • Cell lines expressing epitope-tagged DHRS7 and/or the protein of interest.

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20 or NP-40, supplemented with protease and phosphatase inhibitors.[12][13]

  • Antibody against the epitope tag (e.g., anti-FLAG, anti-HA) or DHRS7.

  • Protein A/G magnetic beads.

  • Wash Buffer: Lysis buffer with a lower detergent concentration.

  • Elution Buffer: Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.

Procedure:

  • Cell Lysis: Harvest cells and resuspend in ice-cold Lysis Buffer. Incubate on a rotator for 30 minutes at 4°C.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Immunoprecipitation: Add the specific antibody to the cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.

  • Complex Capture: Add pre-washed Protein A/G magnetic beads and incubate for another 1 hour at 4°C.

  • Washing: Pellet the beads using a magnetic stand and wash 3-5 times with Wash Buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads using Elution Buffer.

  • Analysis: Analyze the eluate by Western blotting using antibodies against DHRS7 and the putative interaction partner.

CoIP_Workflow Co-Immunoprecipitation Workflow Start Cell Lysate Add_Antibody Add Specific Antibody Start->Add_Antibody Add_Beads Add Protein A/G Beads Add_Antibody->Add_Beads Wash Wash Beads Add_Beads->Wash Elute Elute Proteins Wash->Elute Analyze Western Blot Analysis Elute->Analyze

Caption: A simplified workflow for Co-Immunoprecipitation.

Yeast Two-Hybrid (Y2H) System

The Y2H system is a powerful genetic method to screen for binary protein-protein interactions.[14][15][16]

Objective: To identify novel interaction partners of DHRS7 from a cDNA library.

Principle: The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and an activation domain (AD). DHRS7 is fused to the BD ("bait"), and a library of potential interactors is fused to the AD ("prey"). An interaction between the bait and prey reconstitutes the transcription factor, activating reporter genes.

Materials:

  • Yeast expression vectors (one for the bait, one for the prey library).

  • Competent yeast reporter strain.

  • cDNA library from the tissue of interest.

  • Selective media (lacking specific nutrients and/or containing reporter substrates).

Procedure:

  • Bait Plasmid Construction: Clone the DHRS7 coding sequence in-frame with the DNA-binding domain in the bait vector.

  • Bait Characterization: Transform the bait plasmid into the yeast reporter strain to confirm it does not auto-activate the reporter genes.

  • Library Screening: Co-transform the bait plasmid and the prey cDNA library into the yeast reporter strain.

  • Selection: Plate the transformed yeast on selective media where only cells with interacting bait and prey proteins can grow.

  • Validation: Isolate the prey plasmids from positive colonies and sequence the cDNA inserts to identify the interacting proteins.

  • Confirmation: Re-transform the identified prey plasmid with the bait plasmid to confirm the interaction.

Y2H_Logic Yeast Two-Hybrid System Logic cluster_0 No Interaction cluster_1 Interaction Bait BD-DHRS7 Reporter_Off Reporter Gene OFF Prey_No AD-ProteinX Bait_Int BD-DHRS7 Prey_Int AD-ProteinY Bait_Int->Prey_Int Interaction Reporter_On Reporter Gene ON Bait_Int->Reporter_On Activate Prey_Int->Reporter_On Activate

Caption: The logical basis of the Yeast Two-Hybrid system.

Pull-Down Assay Coupled with Mass Spectrometry

This method allows for the identification of protein complexes associated with DHRS7.[17][18]

Objective: To identify the components of a protein complex containing DHRS7.

Materials:

  • Recombinant, tagged DHRS7 (e.g., GST-DHRS7, His-DHRS7).

  • Affinity resin (e.g., Glutathione-agarose, Ni-NTA agarose).

  • Cell lysate from the tissue of interest.

  • Binding/Wash Buffer.

  • Elution Buffer.

  • Mass spectrometer.

Procedure:

  • Bait Immobilization: Incubate the purified, tagged DHRS7 with the affinity resin to immobilize the bait protein.

  • Complex Formation: Incubate the immobilized bait with the cell lysate to allow for the formation of protein complexes.

  • Washing: Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the DHRS7-containing protein complexes from the resin.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are typically separated by SDS-PAGE, and the protein bands are excised and subjected to in-gel digestion (e.g., with trypsin).

  • Mass Spectrometry Analysis: The resulting peptides are analyzed by mass spectrometry (e.g., LC-MS/MS) to identify the proteins in the complex.

PullDown_MS_Workflow Pull-Down Mass Spectrometry Workflow Bait Immobilize Tagged DHRS7 Incubate Incubate with Lysate Bait->Incubate Wash Wash Resin Incubate->Wash Elute Elute Complexes Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Identify Identify Proteins MS->Identify

References

Methodological & Application

Application Note and Protocol: SDR-04 Enzyme Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for determining the enzymatic activity of a short-chain dehydrogenase/reductase (SDR), exemplified as SDR-04. The assay is based on the spectrophotometric measurement of the change in nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) concentration.

Introduction

Short-chain dehydrogenases/reductases (SDRs) are a large and diverse superfamily of NAD(P)(H)-dependent oxidoreductases.[1] These enzymes are involved in a wide variety of metabolic processes, including the metabolism of steroids, prostaglandins, retinoids, and xenobiotics.[2][3] Given their physiological importance, SDRs are attractive targets for drug development.

The enzymatic activity of SDRs can be readily assayed by monitoring the change in the concentration of the nicotinamide cofactor, either NAD(P)H or NAD(P)+.[4] The reduced form, NAD(P)H, strongly absorbs light at a wavelength of 340 nm, while the oxidized form, NAD(P)+, does not.[5] This protocol describes a standard method to determine the kinetic parameters of an SDR enzyme by measuring the initial rate of NADH production.

Principle of the Assay

The this compound catalyzed oxidation of a substrate (e.g., an alcohol) is coupled to the reduction of NAD+ to NADH. The rate of the reaction is determined by measuring the increase in absorbance at 340 nm over time. The enzyme activity can then be calculated using the Beer-Lambert law, with the known molar extinction coefficient of NADH.

Experimental Protocols

Materials and Reagents

Table 1: Reagents and Buffers

Reagent/BufferStock ConcentrationFinal ConcentrationPreparationStorage
Assay Buffer1 M Tris-HCl, pH 8.8100 mMDissolve Tris base in deionized water, adjust pH with HCl.4°C
NAD+ Solution50 mM2.5 mMDissolve NAD+ in Assay Buffer. Prepare fresh.On ice
Substrate Solution1 M Ethanol (B145695)10-200 mMDilute ethanol in deionized water.Room Temp.
This compound Enzyme(User-defined)(User-defined)Dilute in Assay Buffer to desired concentration.On ice
Standard Enzyme Activity Assay

This protocol is for a single substrate concentration to determine the general activity of the this compound enzyme.

  • Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture as described in Table 2. Prepare a "blank" without the enzyme to zero the spectrophotometer.

    Table 2: Reaction Mixture for Standard Activity Assay

ComponentVolume (µL) for a 1 mL reactionFinal Concentration
Assay Buffer (100 mM)88088 mM
NAD+ Solution (50 mM)502.5 mM
Substrate (e.g., 2 M Ethanol)50100 mM
This compound Enzyme20(User-defined)
Total Volume 1000
  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C.

  • Assay Procedure:

    • Add the Assay Buffer, NAD+ solution, and substrate solution to a cuvette and mix.

    • Place the cuvette in the spectrophotometer and zero the instrument.

    • To initiate the reaction, add the this compound enzyme solution, mix quickly, and start recording the absorbance at 340 nm every 15 seconds for 5 minutes.

Kinetic Analysis (Determination of Km and Vmax)

This protocol is designed to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of this compound by measuring the initial reaction rates at various substrate concentrations.

  • Prepare a Range of Substrate Concentrations: Prepare a series of substrate dilutions in deionized water to achieve the desired final concentrations in the assay (e.g., 10, 20, 40, 80, 160 mM).

  • Assay Procedure:

    • For each substrate concentration, perform the assay as described in the "Standard Enzyme Activity Assay" section.

    • Ensure that the enzyme concentration remains constant across all assays.

    • Record the initial linear rate of absorbance increase (ΔAbs/min) for each substrate concentration.

Data Analysis and Calculation of Enzyme Activity

The enzymatic activity is calculated using the Beer-Lambert law:

  • Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * 1000

Where:

  • ΔAbs/min is the initial rate of change in absorbance at 340 nm.

  • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).[6]

  • l is the path length of the cuvette (typically 1 cm).

  • 1000 is the conversion factor from M to µM.

For kinetic analysis, plot the initial reaction rates (in µmol/min/mL) against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Data Presentation

The results of the kinetic analysis can be summarized in the following table:

Table 3: Kinetic Parameters of this compound

Substrate Concentration (mM)Initial Rate (ΔAbs/min)Enzyme Activity (µmol/min/mL)
10
20
40
80
160
Kinetic Constant Value
Km
Vmax

Visualizations

Signaling Pathway

SDR_Catalytic_Cycle E This compound (E) E_NAD E-NAD+ E->E_NAD + NAD+ E_NAD_Substrate E-NAD+-Substrate E_NAD->E_NAD_Substrate + Substrate E_NADH_Product E-NADH-Product E_NAD_Substrate->E_NADH_Product Catalysis E_NADH E-NADH E_NADH_Product->E_NADH - Product E_NADH->E - NADH Substrate Substrate (e.g., Alcohol) NAD NAD+ Product Product (e.g., Aldehyde) NADH NADH

Caption: Catalytic cycle of a generic SDR enzyme.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers and Reagents prep_enzyme Prepare Enzyme Dilution prep_reagents->prep_enzyme prep_substrate Prepare Substrate Dilutions prep_reagents->prep_substrate add_enzyme Initiate with Enzyme prep_enzyme->add_enzyme mix_reagents Mix Buffer, NAD+, and Substrate in Cuvette prep_substrate->mix_reagents zero_spec Zero Spectrophotometer mix_reagents->zero_spec zero_spec->add_enzyme record_data Record Absorbance at 340 nm add_enzyme->record_data calc_rate Calculate Initial Rate (ΔAbs/min) record_data->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity plot_kinetics Plot Kinetics & Determine Km and Vmax calc_activity->plot_kinetics

Caption: Experimental workflow for the this compound enzyme activity assay.

References

Application Notes and Protocols for Cloning and Expression of Recombinant SDR-04 (DHRS4) Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrogenase/Reductase (SDR family) member 4 (DHRS4), also known as SDR-04, is a member of the short-chain dehydrogenases/reductases (SDR) superfamily.[1][2] This enzyme is an NADP(H)-dependent oxidoreductase involved in various metabolic pathways, including the metabolism of retinoids and steroids.[3][4][5] Specifically, it catalyzes the reduction of all-trans-retinal (B13868) and 9-cis-retinal (B17824) and is also capable of reducing 3-keto-C19/C21-steroids to their 3β-hydroxysteroid forms.[4][5] The ability to produce high-quality, active recombinant DHRS4 is crucial for structural studies, inhibitor screening, and the development of therapeutics targeting metabolic and signaling pathways regulated by this enzyme.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the successful cloning, expression, and purification of recombinant human DHRS4 protein.

Data Presentation

Physicochemical Properties of Human DHRS4
PropertyValueReference
Gene NameDHRS4[1]
UniProtKB EntryQ9BTZ2[8]
Amino Acid Residues278Prospec Bio
Molecular Weight (calculated)32.1 kDa (with His-tag)[9]
Subunit StructureTetramer[4][5]
Theoretical pI7.96DrugBank Online
Kinetic Parameters of Recombinant Human DHRS4

The following table summarizes the kinetic constants (kcat) of recombinant human DHRS4 for various substrates. These values are essential for enzymatic assays and inhibitor characterization.

Substratekcat (min⁻¹)pHReference
Isatin19006.0UniProt
Dimethyl-2-oxoglutarate20006.0UniProt
4-Hexanoylpyridine20006.0UniProt
5β-Androstan-17β-ol-3-one57.4UniProt
5α-Dihydrotestosterone5.77.4UniProt
all-trans-Retinal3.27.4UniProt
Testosterone0.417.4UniProt

Experimental Protocols

The following protocols provide a step-by-step guide for the cloning, expression, and purification of N-terminally His-tagged human DHRS4 in Escherichia coli.

Gene Cloning and Expression Vector Construction

This protocol describes the amplification of the human DHRS4 coding sequence and its insertion into a bacterial expression vector.

Materials:

  • Human cDNA library or a plasmid containing the full-length DHRS4 ORF (e.g., OriGene RC200109)[8]

  • Forward and reverse primers for DHRS4 with appropriate restriction sites (e.g., NdeI and XhoI)

  • High-fidelity DNA polymerase

  • pET expression vector (e.g., pET-28a(+)) with an N-terminal His-tag

  • Restriction enzymes (e.g., NdeI and XhoI)

  • T4 DNA ligase

  • DH5α competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+))

Protocol:

  • PCR Amplification: Amplify the DHRS4 coding sequence from a suitable template using high-fidelity PCR.

  • Vector and Insert Digestion: Digest both the purified PCR product and the pET expression vector with the selected restriction enzymes.

  • Ligation: Ligate the digested DHRS4 insert into the linearized pET vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on selective LB agar plates.

  • Colony Screening and Plasmid Purification: Screen colonies by colony PCR and confirm the correct insert by Sanger sequencing of the purified plasmid DNA.

Cloning_Workflow cluster_cloning Gene Cloning PCR Amplification PCR Amplification Restriction Digestion Restriction Digestion PCR Amplification->Restriction Digestion Ligation Ligation Restriction Digestion->Ligation Transformation Transformation Ligation->Transformation Plasmid Purification Plasmid Purification Transformation->Plasmid Purification Sequence Verification Sequence Verification Plasmid Purification->Sequence Verification

Cloning workflow for DHRS4 expression vector.
Recombinant Protein Expression in E. coli

This protocol outlines the expression of His-tagged DHRS4 in a suitable E. coli strain.

Materials:

  • Verified pET-DHRS4 expression plasmid

  • BL21(DE3) competent E. coli cells

  • Luria-Bertani (LB) medium

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transformation: Transform the pET-DHRS4 plasmid into E. coli BL21(DE3) cells.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

Purification of Soluble His-tagged DHRS4

This protocol is for the purification of soluble DHRS4. If the protein is found in inclusion bodies, proceed to Protocol 4.

Materials:

  • Cell pellet from 1 L culture

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)

  • Protease inhibitor cocktail

  • Lysozyme

  • DNase I

  • Ni-NTA affinity resin

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT, 10% glycerol)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT, 10% glycerol)

  • Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)

Protocol:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors, lysozyme, and DNase I. Incubate on ice for 30 minutes, then sonicate to complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with Wash Buffer until the A280 returns to baseline.

    • Elute the bound protein with Elution Buffer.

  • Dialysis and Concentration: Pool the elution fractions containing DHRS4 and dialyze against Dialysis Buffer to remove imidazole. Concentrate the protein using an appropriate centrifugal filter device.

  • Purity Analysis: Assess protein purity by SDS-PAGE.

Solubilization and Refolding of DHRS4 from Inclusion Bodies

Recombinant proteins expressed at high levels in E. coli often form insoluble aggregates known as inclusion bodies.[10][11] This protocol describes their solubilization and refolding.

Materials:

  • Cell pellet containing inclusion bodies

  • Inclusion Body Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100)

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride, 5 mM DTT)

  • Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG)

Protocol:

  • Inclusion Body Isolation: Lyse the cells as described in Protocol 3. Centrifuge the lysate and discard the supernatant. Wash the pellet (inclusion bodies) with Inclusion Body Wash Buffer.

  • Solubilization: Resuspend the washed inclusion bodies in Solubilization Buffer and stir for 1-2 hours at room temperature.[12]

  • Clarification: Centrifuge at 15,000 x g for 30 minutes to remove any remaining insoluble material.

  • Refolding: Add the solubilized protein dropwise into a large volume of stirred, ice-cold Refolding Buffer. Allow to refold for 12-24 hours at 4°C.

  • Purification: Purify the refolded protein using Ni-NTA affinity chromatography as described in Protocol 3. The solubilized, denatured protein can also be purified on the Ni-NTA column under denaturing conditions before on-column or dilution refolding.

Visualizations

Experimental Workflow

The overall process from gene to purified protein is summarized in the following workflow diagram.

Experimental_Workflow cluster_gene Gene Synthesis & Cloning cluster_expression Protein Expression cluster_purification Purification DHRS4_Gene DHRS4 Gene Cloning Cloning DHRS4_Gene->Cloning pET_Vector pET Vector pET_Vector->Cloning DHRS4_pET DHRS4-pET Plasmid Cloning->DHRS4_pET Transformation Transformation (E. coli BL21) DHRS4_pET->Transformation Culture_Growth Cell Culture & Induction (IPTG) Transformation->Culture_Growth Cell_Harvest Cell Harvest Culture_Growth->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Soluble_vs_Insoluble Soluble vs. Insoluble? Cell_Lysis->Soluble_vs_Insoluble Soluble_Purification Soluble Purification (Ni-NTA) Soluble_vs_Insoluble->Soluble_Purification Soluble Inclusion_Body_Purification Inclusion Body Solubilization & Refolding Soluble_vs_Insoluble->Inclusion_Body_Purification Insoluble Purified_Protein Purified DHRS4 Soluble_Purification->Purified_Protein Final_Purification Final Purification (Ni-NTA) Inclusion_Body_Purification->Final_Purification Final_Purification->Purified_Protein Retinoic_Acid_Pathway cluster_signaling Downstream Signaling Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH (Oxidation) Retinaldehyde->Retinol DHRS4 (Reduction) ATRA All-trans-Retinoic Acid (ATRA) Retinaldehyde->ATRA RALDH (Irreversible Oxidation) Nuclear_Receptors Nuclear Receptors (RAR/RXR) ATRA->Nuclear_Receptors Gene_Expression Gene Expression Nuclear_Receptors->Gene_Expression

References

Application Notes and Protocols for the Purification of Active SDR-04

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The short-chain dehydrogenase/reductase (SDR) superfamily is a large and functionally diverse group of enzymes involved in a wide array of metabolic and regulatory processes, including lipid, hormone, and xenobiotic metabolism.[1][2][3] These enzymes are critical in both normal physiology and various disease states, making them attractive targets for drug development. This document provides a comprehensive guide to the purification of "SDR-04," a representative member of the SDR superfamily, from a recombinant expression system. The strategies outlined herein are designed to yield a highly pure and catalytically active protein suitable for downstream applications such as structural studies, inhibitor screening, and characterization of enzymatic activity. The protocols are based on established methods for recombinant protein purification and can be adapted for other members of the SDR family.[4][5][6][7]

Expression Strategy

The successful purification of active this compound begins with a robust expression strategy. The most common and cost-effective method for producing recombinant proteins is through expression in Escherichia coli.

1. Gene Synthesis and Cloning: The coding sequence for this compound should be optimized for E. coli codon usage and synthesized commercially. The gene is then cloned into a suitable expression vector, such as the pET series, which utilizes a strong T7 promoter. For ease of purification, an N-terminal or C-terminal hexahistidine (His6) tag should be incorporated.

2. Host Strain Selection: The E. coli strain BL21(DE3) is a common choice for protein expression due to its deficiency in certain proteases.[8] For proteins that may be toxic to the host, strains like BL21(DE3)pLysS, which reduces basal expression, can be used.

3. Expression Conditions:

  • Culture Growth: A single colony of transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic. This is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of expression media.[8][9]

  • Induction: The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[4][9]

  • Post-Induction Growth: To promote proper protein folding and solubility, the culture temperature is typically reduced to 16-25°C for overnight expression (12-18 hours).[8]

Purification Workflow

A multi-step purification strategy is employed to isolate active this compound from the total cell lysate. The general workflow is depicted in the diagram below.

Purification_Workflow cluster_Expression Expression cluster_Lysis Cell Lysis & Clarification cluster_Purification Chromatographic Purification cluster_QC Quality Control Expression Recombinant E. coli Culture Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity Affinity Chromatography (IMAC) Clarification->Affinity IonExchange Ion-Exchange Chromatography (IEX) Affinity->IonExchange SizeExclusion Size-Exclusion Chromatography (SEC) IonExchange->SizeExclusion Analysis Purity & Activity Assays SizeExclusion->Analysis

Figure 1: Overall workflow for the purification of active this compound.

Experimental Protocols

Protocol 1: Cell Lysis and Clarification

  • Cell Harvest: Centrifuge the E. coli culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C or proceed directly to lysis.

  • Resuspension: Resuspend the cell pellet in 5 mL of Lysis Buffer per gram of wet cell paste.

    • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme, and 10 µg/mL DNase I.

  • Lysis: Incubate the suspension on ice for 30 minutes. Further disrupt the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble His-tagged this compound.

Protocol 2: Affinity Chromatography (IMAC)

This step captures the His-tagged this compound from the clarified lysate.

  • Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of Wash Buffer.

    • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole.

  • Sample Loading: Load the clarified lysate onto the equilibrated column at a flow rate of 1-2 mL/min.

  • Washing: Wash the column with 10-20 CV of Wash Buffer to remove unbound proteins.

  • Elution: Elute the bound this compound with Elution Buffer.

    • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole.

  • Fraction Collection: Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

Protocol 3: Ion-Exchange Chromatography (IEX)

This step further purifies this compound based on its net charge. The choice of an anion or cation exchanger depends on the isoelectric point (pI) of this compound. Assuming a pI below the buffer pH, an anion exchanger will be used.

  • Buffer Exchange: Exchange the buffer of the pooled fractions from the affinity step into IEX Buffer A using dialysis or a desalting column.

    • IEX Buffer A: 20 mM Tris-HCl pH 8.0.

  • Column Equilibration: Equilibrate an anion-exchange column (e.g., Q-sepharose) with 5-10 CV of IEX Buffer A.

  • Sample Loading: Load the buffer-exchanged sample onto the column.

  • Elution: Elute the bound protein with a linear gradient of 0-100% IEX Buffer B over 20 CV.

    • IEX Buffer B: 20 mM Tris-HCl pH 8.0, 1 M NaCl.

  • Fraction Collection: Collect fractions and analyze by SDS-PAGE. Pool fractions containing pure this compound.

Protocol 4: Size-Exclusion Chromatography (SEC)

This is the final polishing step to remove any remaining contaminants and protein aggregates.

  • Column Equilibration: Equilibrate a size-exclusion column (e.g., Superdex 200) with at least 2 CV of SEC Buffer.

    • SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

  • Sample Loading: Concentrate the pooled fractions from IEX and load onto the SEC column. The sample volume should not exceed 2-5% of the total column volume.

  • Elution: Elute the protein with SEC Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure, monomeric this compound.

Protocol 5: Activity Assay

The activity of SDR enzymes can be monitored by measuring the change in absorbance of the nicotinamide (B372718) cofactor (NADH or NADPH) at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Buffer (e.g., Tris-HCl or Phosphate buffer at optimal pH)

    • 0.2 mM NAD(P)H or NAD(P)+

    • 1 mM Substrate (a known substrate for the specific SDR or a general substrate like a carbonyl compound)

  • Initiation: Add a known amount of purified this compound to the reaction mixture to initiate the reaction.

  • Measurement: Monitor the decrease (for reductase activity) or increase (for dehydrogenase activity) in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the specific activity of the enzyme (µmol/min/mg) using the Beer-Lambert law (ε340 for NAD(P)H = 6220 M⁻¹cm⁻¹).

Data Presentation

The following table provides a hypothetical summary of the purification of this compound.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (%)
Clarified Lysate50010002100~5
Affinity (IMAC)509001890>85
Ion-Exchange (IEX)3580022.980>95
Size-Exclusion (SEC)257503075>99

Visualization of a Representative SDR Pathway

SDR enzymes are involved in numerous metabolic pathways. The following diagram illustrates a simplified pathway for steroid metabolism where an SDR might function.

Steroid_Metabolism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone SDR Enzyme Action SDR_enzyme SDR Enzyme (e.g., 3β-HSD) Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone

Figure 2: Simplified steroid biosynthesis pathway involving an SDR enzyme.

The purification strategy detailed in this application note provides a robust framework for obtaining highly pure and active this compound, a representative member of the short-chain dehydrogenase/reductase superfamily. The combination of affinity, ion-exchange, and size-exclusion chromatography ensures the removal of contaminants and protein aggregates. The provided protocols and expected outcomes serve as a valuable resource for researchers in academia and industry. Successful purification of active SDR enzymes is a critical first step for functional characterization, structural biology, and the development of novel therapeutics targeting this important class of enzymes.

References

Application Notes and Protocols for High-Throughput Screening of SDR-04, a BET Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDR-04 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a strong affinity for the first bromodomain of BRD4 (BRD4-BD1).[1] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.[2][3] They recognize and bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers.[2][4][5] The BRD4 protein, in particular, is a key regulator of oncogenes such as c-Myc, making it an attractive target for cancer therapy.[4][6][7][8] By competitively binding to the acetyl-lysine binding pocket of BRD4, this compound disrupts the interaction between BRD4 and acetylated histones, leading to the suppression of target gene expression and subsequent inhibition of cancer cell proliferation.[1][2]

These application notes provide a detailed protocol for a high-throughput screening (HTS) assay to identify and characterize inhibitors of the BRD4-BD1 interaction, such as this compound. The described AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a robust, sensitive, and scalable method suitable for screening large compound libraries.[1][9][10][11]

BRD4 Signaling Pathway

The signaling pathway involving BRD4 is central to the transcriptional activation of key genes involved in cell proliferation and survival. BRD4, through its bromodomains, binds to acetylated histones at gene promoters and enhancers. This binding event serves as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation and gene expression. One of the most critical downstream targets of BRD4 is the proto-oncogene c-Myc. The expression of c-Myc is highly dependent on BRD4 activity.[6][7][8] Inhibition of the BRD4-acetylated histone interaction by compounds like this compound leads to the downregulation of c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells.[2] There is also evidence of a complex cross-regulation between BRD4 and c-MYC, where c-MYC can in turn inhibit the histone acetyltransferase (HAT) activity of BRD4.[12][13]

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates cMyc_gene c-Myc Gene RNAPII->cMyc_gene Transcribes cMyc_mRNA c-Myc mRNA cMyc_gene->cMyc_mRNA Transcription cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein Translation Proliferation Cell Proliferation cMyc_protein->Proliferation Promotes Apoptosis Apoptosis SDR04 This compound (BET Inhibitor) SDR04->BRD4 Inhibits Binding HTS_Workflow cluster_prep Plate Preparation cluster_incubation Incubation & Detection cluster_readout Data Acquisition & Analysis Compound_Dispense 1. Dispense Compound Library (including this compound as control) Reagent_Addition 2. Add BRD4-BD1 (GST-tagged) & Biotinylated Histone Peptide Compound_Dispense->Reagent_Addition Incubate_1 3. Incubate at RT Reagent_Addition->Incubate_1 Acceptor_Beads 4. Add Anti-GST Acceptor Beads Incubate_1->Acceptor_Beads Incubate_2 5. Incubate at RT (in dark) Acceptor_Beads->Incubate_2 Donor_Beads 6. Add Streptavidin Donor Beads Incubate_2->Donor_Beads Incubate_3 7. Incubate at RT (in dark) Donor_Beads->Incubate_3 Read_Plate 8. Read Plate on AlphaScreen-compatible reader Incubate_3->Read_Plate Data_Analysis 9. Analyze Data (Calculate Z', IC50) Read_Plate->Data_Analysis

References

Application Notes and Protocols: Probing the Function of SDR-04 via Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Short-chain Dehydrogenase/Reductase (SDR) superfamily is a large and diverse group of enzymes involved in a wide array of metabolic processes, including lipid, hormone, and xenobiotic metabolism.[1][2] These NAD(P)(H)-dependent oxidoreductases are characterized by a conserved structural fold and catalytic mechanism, often involving a conserved catalytic tetrad of residues (Asn, Ser, Tyr, Lys).[1][3] This application note describes the use of site-directed mutagenesis to investigate the function of a hypothetical member of this family, SDR-04. Site-directed mutagenesis is a powerful technique used to make specific and intentional changes to a DNA sequence, allowing for the investigation of the roles of individual amino acids in protein function.[4][5][6] This approach is invaluable for elucidating enzyme mechanisms, mapping active sites, and understanding substrate specificity, which are critical for drug development and protein engineering.[5]

Putative Signaling Pathway of this compound

SDR enzymes are integral to various metabolic and signaling pathways. Below is a hypothetical signaling pathway involving this compound, illustrating its potential role in cellular metabolism and signaling cascades.

SDR04_Signaling_Pathway cluster_upstream Upstream Signaling cluster_sdr04_module This compound Metabolic Module cluster_downstream Downstream Effects External_Signal External Signal (e.g., Hormone) Receptor Membrane Receptor External_Signal->Receptor Binds Second_Messenger Second Messenger (e.g., cAMP) Receptor->Second_Messenger Activates SDR04 This compound Second_Messenger->SDR04 Upregulates Expression SDR04_Substrate Substrate A SDR04_Substrate->SDR04 Metabolized by SDR04_Product Product B SDR04->SDR04_Product Produces Nuclear_Receptor Nuclear Receptor SDR04_Product->Nuclear_Receptor Activates Gene_Expression Target Gene Expression Nuclear_Receptor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway involving this compound.

Experimental Workflow for Site-Directed Mutagenesis of this compound

The following diagram outlines the general workflow for creating and analyzing this compound mutants.

SDM_Workflow Plasmid_Prep 1. Prepare Plasmid (this compound in expression vector) Primer_Design 2. Design Mutagenic Primers Plasmid_Prep->Primer_Design PCR 3. PCR Mutagenesis Primer_Design->PCR Digestion 4. DpnI Digestion of Parental Plasmid PCR->Digestion Transformation 5. Transformation into E. coli Digestion->Transformation Screening 6. Colony Screening and Plasmid Isolation Transformation->Screening Sequencing 7. DNA Sequencing to Confirm Mutation Screening->Sequencing Expression 8. Protein Expression and Purification Sequencing->Expression Analysis 9. Functional Analysis (e.g., Enzyme Kinetics) Expression->Analysis

Caption: General workflow for site-directed mutagenesis of this compound.

Data Presentation: Quantitative Analysis of this compound Mutants

Site-directed mutagenesis allows for the quantitative assessment of the impact of specific amino acid substitutions on enzyme function. The data generated from such studies are best presented in a tabular format for clear comparison. Below are example tables summarizing hypothetical kinetic data for wild-type this compound and several mutants.

Table 1: Kinetic Parameters of Wild-Type and Mutant this compound with Substrate A

Enzymek_cat (s⁻¹)K_M (µM)k_cat/K_M (M⁻¹s⁻¹)Fold Change in Catalytic Efficiency
Wild-Type15.2 ± 1.155.4 ± 4.82.74 x 10⁵1.0
Y150F1.2 ± 0.260.1 ± 5.52.00 x 10⁴0.07
K154A0.05 ± 0.01120.3 ± 10.24.16 x 10²0.0015
N110A8.5 ± 0.748.9 ± 4.11.74 x 10⁵0.63

Table 2: Substrate Specificity of Wild-Type this compound

SubstrateRelative Activity (%)
Substrate A100
Substrate C45
Substrate D12

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of this compound using PCR

This protocol is a general guideline for introducing point mutations into the this compound gene cloned into an expression vector.[7][8][9]

Materials:

  • Plasmid DNA containing the wild-type this compound gene

  • Mutagenic forward and reverse primers

  • High-fidelity DNA polymerase (e.g., Pfu or Q5)

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates and broth with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation. The mutation should be in the center of the primer, flanked by 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • 5 µL 10x reaction buffer

      • 1 µL Plasmid DNA template (5-50 ng)

      • 1.25 µL Forward primer (10 µM)

      • 1.25 µL Reverse primer (10 µM)

      • 1 µL dNTP mix (10 mM)

      • 1 µL High-fidelity DNA polymerase

      • ddH₂O to a final volume of 50 µL

    • Perform PCR using the following cycling conditions (adjust annealing temperature and extension time based on polymerase and plasmid size):

      • Initial Denaturation: 95°C for 2 minutes

      • 18-25 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final Extension: 68°C for 5 minutes

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA.[9]

  • Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Colony Selection and Plasmid Purification: Select several individual colonies and grow them overnight in LB broth with the appropriate antibiotic. Isolate the plasmid DNA using a miniprep kit.

  • Sequence Verification: Send the purified plasmid DNA for sequencing to confirm the presence of the desired mutation and to ensure no other mutations were introduced.[4][10]

Protocol 2: Expression and Purification of this compound and its Mutants

This protocol describes a general method for expressing and purifying His-tagged this compound from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • LB broth with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Procedure:

  • Expression:

    • Transform the expression plasmid (wild-type or mutant this compound) into an E. coli expression strain.

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 4-16 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation.

  • Affinity Chromatography:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged this compound with elution buffer.

  • Dialysis and Storage:

    • Dialyze the eluted protein against dialysis buffer to remove imidazole.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Store the purified protein at -80°C.

Protocol 3: Enzyme Kinetic Assay for this compound

This protocol outlines a general method for determining the kinetic parameters of this compound.

Materials:

  • Purified wild-type or mutant this compound protein

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)

  • NAD(P)H or NAD(P)⁺ cofactor

  • Substrate of interest

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Assay Setup:

    • Prepare a reaction mixture in a cuvette or 96-well plate containing assay buffer, a fixed concentration of NAD(P)H or NAD(P)⁺, and a varying concentration of the substrate.

    • Pre-incubate the mixture at the desired temperature.

  • Initiate Reaction:

    • Initiate the reaction by adding a small, fixed amount of purified this compound enzyme.

  • Measure Activity:

    • Monitor the change in absorbance at 340 nm over time, which corresponds to the oxidation or reduction of the nicotinamide (B372718) cofactor.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_M and V_max values.

    • Calculate k_cat from V_max and the enzyme concentration.

Conclusion

Site-directed mutagenesis is an indispensable tool for dissecting the structure-function relationships of enzymes like this compound.[5][11] By systematically altering specific amino acid residues, researchers can gain profound insights into catalytic mechanisms, substrate binding, and the overall biological role of the enzyme. The protocols and guidelines presented here provide a framework for the successful application of this technique to probe the function of this compound and other members of the SDR superfamily, ultimately aiding in the development of novel therapeutics and engineered enzymes.

References

Application Notes and Protocols for Studying DHRS4 (SDR-04) in Cell Lines Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrogenase/Reductase (SDR family) member 4 (DHRS4), herein referred to as SDR-04, is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] These enzymes are critical NAD(P)(H)-dependent oxidoreductases involved in a wide array of metabolic processes, including the metabolism of steroids, retinoids, and various xenobiotics.[1][2] DHRS4 specifically participates in the conversion of all-trans-retinal (B13868) to all-trans-retinol, a vital step in the biosynthesis of retinoic acid, which is a key regulator of cellular growth and differentiation.[1] Emerging research has implicated DHRS4 in the pathology of several diseases, including neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS) and various cancers, making it a protein of significant interest for therapeutic development.[3][4][5]

The CRISPR-Cas9 system offers a powerful and precise tool for genome editing, enabling the targeted knockout of genes like DHRS4 in cell lines.[3][6] This allows for the elucidation of its function, its role in signaling pathways, and its potential as a drug target. These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to study DHRS4 in cell lines, covering experimental design, detailed protocols, and data analysis.

Key Applications

  • Functional Genomics: Elucidate the cellular functions of DHRS4 by studying the phenotypic changes that occur upon its knockout.

  • Pathway Analysis: Investigate the role of DHRS4 in cellular signaling pathways, such as the retinoic acid signaling pathway.

  • Drug Target Validation: Assess the potential of DHRS4 as a therapeutic target by examining the consequences of its ablation on disease-relevant cellular models.

  • Disease Modeling: Create cell-based models of diseases where DHRS4 is implicated to study disease mechanisms and screen for potential therapeutic agents.

Experimental Workflow

The overall workflow for studying DHRS4 using CRISPR-Cas9 involves the design and synthesis of guide RNAs (gRNAs), delivery of the CRISPR-Cas9 components into the target cell line, selection and validation of knockout cells, and subsequent phenotypic analysis.

experimental_workflow cluster_design Phase 1: Design & Preparation cluster_execution Phase 2: Gene Editing cluster_validation Phase 3: Validation cluster_analysis Phase 4: Phenotypic Analysis gRNA_design gRNA Design for DHRS4 gRNA_synthesis gRNA Synthesis/Cloning gRNA_design->gRNA_synthesis plasmid_prep Cas9 Plasmid Preparation gRNA_synthesis->plasmid_prep transfection Transfection of CRISPR Components plasmid_prep->transfection cell_culture Cell Line Culture cell_culture->transfection selection Selection of Edited Cells transfection->selection genomic_dna_extraction Genomic DNA Extraction selection->genomic_dna_extraction western_blot Western Blot Analysis selection->western_blot proliferation_assay Cell Proliferation Assay selection->proliferation_assay apoptosis_assay Apoptosis Assay selection->apoptosis_assay gene_expression Gene Expression Analysis selection->gene_expression pcr_sequencing PCR & Sanger Sequencing genomic_dna_extraction->pcr_sequencing

Caption: Experimental workflow for CRISPR-Cas9-mediated knockout of DHRS4.

Signaling Pathway of DHRS4

DHRS4 is a key enzyme in the retinol (B82714) metabolism pathway, which ultimately leads to the production of retinoic acid, a potent signaling molecule that regulates gene expression through nuclear receptors. Knockout of DHRS4 would be expected to disrupt this pathway, leading to a decrease in retinoic acid synthesis and affecting downstream cellular processes. Additionally, in the context of neuroinflammation as seen in ALS, DHRS4 expression has been correlated with the activation of the complement system, suggesting a potential role in immune signaling.

signaling_pathway cluster_retinoid Retinoid Metabolism cluster_immune Potential Role in Neuroinflammation (ALS) Retinol All-trans-Retinol Retinal All-trans-Retinal Retinol->Retinal Oxidation Retinoic_Acid All-trans-Retinoic Acid Retinal->Retinoic_Acid Oxidation DHRS4 DHRS4 (this compound) Retinal->DHRS4 Substrate RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Activation DHRS4->Retinol Reduction Gene_Expression Target Gene Expression (Growth, Differentiation) RAR_RXR->Gene_Expression Regulation DHRS4_up Upregulated DHRS4 Complement Complement System Activation (C1q, C3) DHRS4_up->Complement Association Neuroinflammation Neuroinflammation Complement->Neuroinflammation Induction

References

Application Notes and Protocols for Mass Spectrometry-Based Identification of SDR-04 Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain dehydrogenases/reductases (SDRs) represent a vast and functionally diverse superfamily of NAD(P)(H)-dependent oxidoreductases.[1][2][3][4] These enzymes are integral to a multitude of physiological processes, including the metabolism of steroids, prostaglandins, retinoids, and xenobiotics, making them attractive targets for drug discovery.[1][3] The identification of specific substrates for individual SDR members, such as the hypothetical SDR-04, is a critical step in elucidating their biological function and for the development of targeted therapeutics. This document outlines detailed mass spectrometry-based methodologies for the robust identification of this compound substrates.

The approaches detailed herein leverage advanced proteomic techniques, including Activity-Based Protein Profiling (ABPP) and Affinity Purification-Mass Spectrometry (AP-MS), to identify interacting partners of this compound in a cellular context. These methods offer high sensitivity and specificity, enabling the discovery of novel substrates and providing insights into the regulatory mechanisms of this compound.

Methods Overview

Two primary strategies for identifying this compound substrates using mass spectrometry are presented:

  • Activity-Based Protein Profiling (ABPP): This chemical proteomics approach utilizes covalent probes that target the active sites of enzymes.[5][6][7] For SDRs, probes can be designed based on their conserved catalytic mechanism. ABPP allows for the profiling of the active state of this compound and can be used in a competitive format to identify molecules that bind to the active site.

  • Affinity Purification-Mass Spectrometry (AP-MS): This technique involves the use of a "bait" protein (in this case, this compound) to capture interacting "prey" molecules (potential substrates) from a complex biological sample.[8][9][10] The resulting protein-ligand complexes are then purified and analyzed by mass spectrometry.

Experimental Protocols

Protocol 1: Activity-Based Protein Profiling (ABPP) for this compound Substrate Discovery

This protocol describes a competitive ABPP workflow to identify potential substrates of this compound. The principle lies in the competition between a broad-spectrum, tagged SDR probe and potential endogenous substrates for binding to the this compound active site.

Materials:

  • Cell line or tissue expressing this compound

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM PMSF, protease inhibitor cocktail)

  • Broad-spectrum SDR activity-based probe with a biotin (B1667282) tag (custom synthesis may be required based on known SDR inhibitors or cofactor analogs)

  • Test compound library (potential substrates)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl pH 8.5)

  • DTT, iodoacetamide (B48618)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Lysate Preparation:

    • Harvest cells or homogenize tissue expressing this compound.

    • Lyse the biological material in ice-cold lysis buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the proteome. Determine protein concentration using a standard assay (e.g., BCA).

  • Competitive Incubation:

    • Aliquot the proteome into separate tubes.

    • To each aliquot, add a compound from the test library at a final concentration of 10 µM. Include a DMSO control.

    • Incubate for 30 minutes at 37°C to allow for binding of potential substrates to this compound.

    • Add the biotinylated SDR activity-based probe to a final concentration of 1 µM.

    • Incubate for an additional 30 minutes at 37°C.

  • Enrichment of Probe-Labeled Proteins:

    • Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C with gentle rotation to capture biotin-labeled proteins.

    • Wash the beads three times with wash buffer to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in elution buffer containing 10 mM DTT and incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Add iodoacetamide to a final concentration of 55 mM and incubate for 20 minutes in the dark to alkylate cysteines.

    • Dilute the sample 4-fold with 100 mM Tris-HCl pH 8.5.

    • Add trypsin and incubate overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify peptides using a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Compare the abundance of this compound peptides in the compound-treated samples to the DMSO control. A significant decrease in the abundance of this compound indicates that the test compound successfully competed with the probe for binding to the active site, suggesting it is a potential substrate or inhibitor.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for this compound Substrate Identification

This protocol details the use of an epitope-tagged this compound to pull down interacting molecules from a cell lysate.

Materials:

  • Cell line stably expressing epitope-tagged this compound (e.g., FLAG-SDR-04) and a control cell line (e.g., expressing empty vector).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail).

  • Anti-FLAG antibody-conjugated magnetic beads.

  • Wash buffer (e.g., lysis buffer with reduced detergent concentration).

  • Elution buffer (e.g., 3xFLAG peptide solution or a low pH buffer like 0.1 M glycine (B1666218) pH 2.5).

  • Neutralization buffer (if using low pH elution, e.g., 1 M Tris-HCl pH 8.0).

  • SDS-PAGE gels and silver staining reagents.

  • In-gel digestion reagents (DTT, iodoacetamide, trypsin).

  • LC-MS/MS system.

Procedure:

  • Cell Lysis:

    • Harvest both FLAG-SDR-04 expressing cells and control cells.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to clear the lysate.

  • Immunoprecipitation:

    • Incubate the cleared lysates with anti-FLAG antibody-conjugated magnetic beads for 2-4 hours at 4°C with rotation.

  • Washing:

    • Wash the beads extensively with wash buffer to remove non-specific binders.

  • Elution:

    • Elute the bound proteins using a competitive elution with 3xFLAG peptide or by changing the pH. If using low pH, neutralize the eluate immediately.

  • Protein Visualization and In-Gel Digestion:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by silver staining.

    • Excise protein bands that are unique to the FLAG-SDR-04 pulldown compared to the control.

    • Perform in-gel digestion of the excised bands with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the extracted peptides by LC-MS/MS.

    • Identify the proteins using a protein database search algorithm. Proteins identified only in the FLAG-SDR-04 sample are considered potential interacting partners or substrates.

Data Presentation

Quantitative data from the ABPP experiment should be summarized in a table to facilitate comparison.

Compound IDThis compound Abundance Ratio (Compound/DMSO)p-valuePutative Substrate?
Cmpd-0010.950.68No
Cmpd-0020.21<0.01Yes
Cmpd-0031.020.89No
Cmpd-0040.15<0.01Yes
............

Table 1: Example of quantitative data from a competitive ABPP screen for this compound substrates.

Visualizations

ABPP_Workflow cluster_lysate Cell Lysate Preparation cluster_competition Competitive Binding cluster_enrichment Enrichment & Digestion cluster_analysis Analysis Lysate This compound-expressing Cells/Tissue Proteome Cleared Proteome (this compound + other proteins) Lysate->Proteome Incubation Incubation Proteome->Incubation Compound Test Compound (Potential Substrate) Compound->Incubation Probe Biotinylated SDR Probe Probe->Incubation Enrich Enrichment of Probe-labeled Proteins Incubation->Enrich Streptavidin Streptavidin Beads Streptavidin->Enrich Digest On-bead Digestion (Trypsin) Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis: Quantify this compound Peptides LCMS->Data

Caption: Workflow for competitive ABPP to identify this compound substrates.

APMS_Workflow cluster_cells Cell Culture & Lysis cluster_ip Immunoprecipitation cluster_elution Elution & Separation cluster_ms Mass Spectrometry Cells Cells expressing FLAG-SDR-04 Lysis Cell Lysis Cells->Lysis IP Immunoprecipitation (Capture FLAG-SDR-04 and interactors) Lysis->IP Beads Anti-FLAG Magnetic Beads Beads->IP Wash Washing Steps IP->Wash Elute Elution Wash->Elute SDSPAGE SDS-PAGE Elute->SDSPAGE Ingel In-gel Digestion SDSPAGE->Ingel LCMS LC-MS/MS Ingel->LCMS Identify Protein Identification LCMS->Identify

Caption: Workflow for AP-MS to identify this compound interacting partners.

References

Application Notes and Protocols for Kinetic Analysis of Short-Chain Dehydrogenase/Reductase (SDR) Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on SDR-04: Publicly available scientific literature primarily identifies "this compound" as a chemical compound that acts as a BET inhibitor, specifically targeting the BRD4-BD1 protein, and is investigated for its anti-cancer properties.[1] This compound is not an enzyme and therefore does not have an "enzymatic reaction" in the traditional sense. The following application notes and protocols are provided for the kinetic analysis of a representative enzyme from the Short-chain Dehydrogenase/Reductase (SDR) superfamily. SDRs are a large family of NAD(P)(H)-dependent oxidoreductases involved in the metabolism of a wide variety of substrates.[2][3] For the purpose of these notes, we will refer to a representative enzyme as SDR-X.

Introduction to SDR Enzyme Kinetics

Short-chain dehydrogenases/reductases (SDRs) constitute a vast and diverse superfamily of enzymes that catalyze NAD(P)(H)-dependent oxidation/reduction reactions on a wide range of substrates, including steroids, retinoids, prostaglandins, and xenobiotics.[3][4] Understanding the kinetic parameters of these enzymes is crucial for elucidating their biological roles, developing specific inhibitors for therapeutic applications, and engineering them for biotechnological purposes.[5][6]

Kinetic analysis of an SDR enzyme typically involves determining key parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), catalytic constant (kcat), and specificity constant (kcat/Km). These parameters provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.

Data Presentation: Kinetic Parameters of a Representative SDR Enzyme (SDR-X)

The following tables summarize hypothetical quantitative data for the kinetic analysis of SDR-X with a generic substrate and a potential inhibitor.

Table 1: Michaelis-Menten Kinetic Parameters for SDR-X

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
Substrate A (e.g., a carbonyl compound)15025106.7 x 104
Substrate B (e.g., an alcohol)8001567.5 x 103

Table 2: Inhibition Constants (Ki) for SDR-X with Inhibitor Y

InhibitorType of InhibitionKi (nM)
Inhibitor YCompetitive50
Inhibitor ZNon-competitive120

Experimental Protocols

General Spectrophotometric Assay for SDR Activity

This protocol describes a common method for measuring the activity of an SDR enzyme by monitoring the change in absorbance of the nicotinamide (B372718) cofactor (NADH or NADPH) at 340 nm.

Materials:

  • Purified SDR-X enzyme

  • Substrate stock solution (e.g., 100 mM of a ketone or aldehyde)

  • Cofactor stock solution (e.g., 10 mM NADH or NADPH)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and the desired concentration of the substrate.

  • Add the cofactor (NADH or NADPH) to the reaction mixture to a final concentration of 100-200 µM.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the purified SDR-X enzyme to the cuvette and mix quickly.

  • Monitor the decrease (for oxidation of NADH/NADPH) or increase (for reduction of NAD+/NADP+) in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADH/NADPH at 340 nm = 6220 M-1cm-1).

Determination of Michaelis-Menten Parameters (Km and Vmax)

Procedure:

  • Set up a series of reactions as described in the general assay protocol (3.1).

  • Vary the concentration of the substrate over a wide range (e.g., 0.1 x Km to 10 x Km) while keeping the enzyme and cofactor concentrations constant.

  • Measure the initial velocity (v0) for each substrate concentration.

  • Plot the initial velocity (v0) against the substrate concentration [S].

  • Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax. Alternatively, use a linear transformation like the Lineweaver-Burk plot (1/v0 vs. 1/[S]).

Determination of Inhibition Constant (Ki)

Procedure:

  • To determine the type of inhibition and the inhibition constant (Ki), perform the kinetic assay with varying concentrations of the substrate and a fixed concentration of the inhibitor.

  • Repeat the experiment with several different fixed concentrations of the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (1/v0 vs. 1/[S]) for each inhibitor concentration.

  • Analyze the changes in the slope and y-intercept of the lines to determine the type of inhibition (competitive, non-competitive, or uncompetitive).

  • For competitive inhibition, the lines will intersect on the y-axis. For non-competitive inhibition, the lines will intersect on the x-axis. For uncompetitive inhibition, the lines will be parallel.

  • The Ki can be determined from replots of the slope or y-intercept of the Lineweaver-Burk plot against the inhibitor concentration.

Visualizations

SDR_Enzymatic_Reaction_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified SDR-X Enzyme Initiate Initiate Reaction (Add Enzyme) Enzyme->Initiate Substrate Substrate Solution ReactionMix Prepare Reaction Mixture (Buffer, Substrate, Cofactor) Substrate->ReactionMix Cofactor NADH/NADPH Solution Cofactor->ReactionMix Buffer Assay Buffer Buffer->ReactionMix Equilibrate Temperature Equilibration ReactionMix->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor CalcV0 Calculate Initial Velocity (v0) Monitor->CalcV0 MMPlot Plot v0 vs. [S] (Michaelis-Menten) CalcV0->MMPlot LBPlot Plot 1/v0 vs. 1/[S] (Lineweaver-Burk) CalcV0->LBPlot FitData Non-linear Regression MMPlot->FitData DetermineParams Determine Km, Vmax, Ki LBPlot->DetermineParams FitData->DetermineParams

Caption: Workflow for the kinetic analysis of an SDR enzyme.

SDR_Catalytic_Mechanism E_NADPH E-NADPH E_NADPH_S E-NADPH-S E_NADPH->E_NADPH_S + Substrate (S) E_NADP_P E-NADP-P E_NADPH_S->E_NADP_P Catalysis E_NADP E-NADP+ E_NADP_P->E_NADP - Product (P) E E E_NADP->E - NADP+ E->E_NADPH + NADPH

Caption: A simplified representation of a common catalytic cycle for an SDR enzyme.

References

Generalized Workflow for Generating a Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the gene name "SDR-04." A comprehensive search of publicly available biological databases and scientific literature did not yield a recognized gene or protein with this designation. It is possible that "this compound" is an internal or proprietary name, a newly discovered gene not yet in public databases, or a typographical error.

To provide accurate and relevant Application Notes and Protocols for generating knockout and knock-in mouse models, the official and correct name of the target gene is required. Gene-specific information is crucial for designing targeting strategies (e.g., guide RNAs for CRISPR-Cas9), constructing donor DNA for knock-in models, and developing appropriate genotyping assays.

Once the correct gene name is identified, detailed protocols and application notes can be developed. These would typically include:

  • Introduction to the Target Gene: Covering its function, expression pattern, and role in biological pathways.

  • Strategy for Gene Targeting: A detailed plan for creating the knockout or knock-in allele.

  • Experimental Protocols: Step-by-step instructions for key procedures.

  • Data Analysis and Interpretation: Guidance on how to analyze the results from each experimental step.

  • Illustrative Diagrams and Data Tables: Visual aids to clarify complex processes and summarize key information.

For example, a generalized workflow for generating a knockout mouse model using CRISPR-Cas9 is outlined below.

G cluster_0 Phase 1: Design and Preparation cluster_1 Phase 2: Microinjection and Embryo Transfer cluster_2 Phase 3: Screening and Breeding A Target Gene Identification B gRNA Design and Synthesis A->B D Pronuclear Injection Mix Preparation B->D C Cas9 mRNA/Protein Preparation C->D G Microinjection of CRISPR Mix D->G E Superovulation of Donor Females F Zygote Collection E->F F->G H Embryo Transfer to Surrogate Mothers G->H I Birth of Founder Pups (F0) H->I J Genotyping of F0 Pups I->J K Identification of Founders with Desired Mutation J->K L Breeding of Founders to Establish Germline Transmission (F1) K->L M Establishment of Knockout Mouse Line L->M

Application Notes and Protocols for SDR-04 in Biocatalysis and Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Short-chain Dehydrogenase/Reductase (SDR) enzymes, exemplified by the hypothetical enzyme SDR-04, in the fields of biocatalysis and biotechnology. The protocols detailed below offer standardized procedures for activity assays and biocatalytic reactions.

Introduction to the SDR Superfamily

The Short-chain Dehydrogenase/Reductase (SDR) superfamily is one of the largest and most ubiquitous groups of enzymes found in all domains of life.[1][2][3] These enzymes are crucial for various metabolic processes, including the metabolism of steroid hormones, prostaglandins, retinoids, lipids, and xenobiotics.[3] In the realm of biocatalysis, SDRs are highly valued for their ability to catalyze the NAD(P)H-dependent reduction of ketones and aldehydes to their corresponding alcohols, often with high stereoselectivity.[4] This makes them powerful tools in the asymmetric synthesis of chiral building blocks for the pharmaceutical and fine chemical industries.[5]

This compound: A Representative Ketoreductase

For the purpose of these notes, This compound is presented as a representative member of the SDR family. It is a ketoreductase (KRED) that catalyzes the asymmetric reduction of a prochiral ketone to a specific chiral alcohol, a key transformation in the synthesis of many active pharmaceutical ingredients (APIs).

Key Applications of this compound

  • Asymmetric Synthesis of Chiral Alcohols: The primary application of this compound is in the production of enantiomerically pure alcohols, which are versatile chiral synthons for complex molecule synthesis.

  • Dynamic Kinetic Resolution (DKR): In conjunction with a racemization catalyst, this compound can be used in the dynamic kinetic resolution of racemic ketones, theoretically achieving a 100% yield of the desired stereoisomer.[4]

  • Biocatalytic Cascades: this compound can be integrated into multi-enzyme cascade reactions, enabling the efficient synthesis of complex molecules in a single pot.

  • Drug Development: By providing access to specific stereoisomers of drug intermediates, this compound facilitates the exploration of structure-activity relationships and the development of more potent and selective drugs.

Data Presentation: Performance of this compound

The following tables summarize the typical performance data for a representative SDR enzyme like this compound.

Table 1: Substrate Scope and Enantioselectivity of this compound

Substrate (Ketone)Product (Alcohol)Conversion (%)Enantiomeric Excess (ee, %)
Acetophenone (B1666503)(R)-1-Phenylethanol>99>99
2-Chloroacetophenone(R)-2-Chloro-1-phenylethanol98>99
Ethyl 4-chloroacetoacetateEthyl (R)-4-chloro-3-hydroxybutanoate>9999.5
Propiophenone(R)-1-Phenyl-1-propanol9598

Table 2: Kinetic Parameters of this compound

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1M-1)
Acetophenone0.81518750
NADPH0.1--

Experimental Protocols

Protocol 1: Standard Enzyme Activity Assay for this compound

This protocol describes a spectrophotometric assay to determine the activity of this compound by monitoring the oxidation of NADPH at 340 nm.

Materials:

  • This compound enzyme solution

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • NADPH stock solution (10 mM)

  • Substrate stock solution (e.g., 100 mM acetophenone in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture in a microplate well by adding:

    • 170 µL of potassium phosphate buffer

    • 10 µL of NADPH stock solution (final concentration 0.5 mM)

    • 10 µL of this compound enzyme solution (diluted to an appropriate concentration)

  • Initiate the reaction by adding 10 µL of the substrate stock solution (final concentration 5 mM).

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) at a constant temperature (e.g., 30 °C). The molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Protocol 2: Biocatalytic Reduction of Acetophenone using this compound

This protocol provides a general procedure for the preparative scale synthesis of (R)-1-phenylethanol from acetophenone.

Materials:

  • This compound enzyme (lyophilized powder or solution)

  • Acetophenone

  • NADPH or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Reaction vessel with stirring

Procedure:

  • In a reaction vessel, dissolve acetophenone (e.g., 10 mmol) in a minimal amount of a co-solvent like DMSO if necessary.

  • Add potassium phosphate buffer to the desired final volume.

  • If using a cofactor regeneration system, add glucose (e.g., 1.2 equivalents) and glucose dehydrogenase.

  • Add a catalytic amount of NADPH.

  • Initiate the reaction by adding the this compound enzyme.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by TLC or HPLC.

  • Upon completion, stop the reaction (e.g., by adding a water-immiscible organic solvent).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

  • Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC.

Mandatory Visualizations

SDR_Reaction_Mechanism cluster_0 This compound Catalytic Cycle Ketone Prochiral Ketone Enzyme_Complex Enzyme-NADPH-Ketone Complex Ketone->Enzyme_Complex NADPH NADPH NADPH->Enzyme_Complex Enzyme This compound Enzyme->Enzyme_Complex Product_Complex Enzyme-NADP+-Alcohol Complex Enzyme_Complex->Product_Complex Hydride Transfer Product_Complex->Enzyme Alcohol Chiral Alcohol Product_Complex->Alcohol NADP NADP+ Product_Complex->NADP

Caption: General reaction mechanism of a ketone reduction catalyzed by this compound.

Experimental_Workflow cluster_1 Biocatalytic Synthesis Workflow A Reaction Setup (Buffer, Substrate, Cofactor) B Add this compound Enzyme A->B C Incubation (Controlled Temperature & Stirring) B->C D Reaction Monitoring (TLC/HPLC) C->D D->C Reaction Incomplete E Work-up (Extraction) D->E Reaction Complete F Purification (Chromatography) E->F G Analysis (Chiral HPLC/GC) F->G H Pure Chiral Product G->H

Caption: Experimental workflow for the biocatalytic synthesis of a chiral alcohol using this compound.

References

Application Notes & Protocols for Developing Specific Antibodies Against SDR-04 Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of specific antibodies targeting isoforms of the hypothetical protein SDR-04, a member of the Short-chain dehydrogenase/reductase (SDR) superfamily.

Introduction to this compound Isoforms

The Short-chain dehydrogenase/reductase (SDR) superfamily is a large and diverse group of enzymes with a wide range of biological functions. SDR proteins are known to exist in multiple isoforms, which can arise from gene duplication or alternative splicing. These isoforms may exhibit distinct expression patterns, substrate specificities, and physiological roles. Developing antibodies that can specifically recognize individual this compound isoforms is crucial for elucidating their unique functions and for the development of targeted therapeutics.

The primary challenge in developing isoform-specific antibodies lies in generating an immune response that can distinguish between highly homologous protein variants. This often requires careful selection of immunogens that correspond to unique regions of each isoform.

Strategy for Developing Isoform-Specific Antibodies

A common and effective strategy for generating isoform-specific antibodies is to use synthetic peptides corresponding to unique sequences of the target isoform as immunogens.[1] These unique sequences are typically found in regions where the amino acid sequence diverges between isoforms, such as at exon-exon junctions resulting from alternative splicing.[1]

  • In Silico Analysis: Compare the amino acid sequences of all known this compound isoforms to identify unique regions suitable for immunogen design. These regions should ideally be 10-20 amino acids in length and located in accessible areas of the protein, such as loops or terminal regions.

  • Immunogen Design and Synthesis: Synthesize peptides corresponding to the identified unique sequences. These peptides are then conjugated to a carrier protein (e.g., KLH or BSA) to enhance their immunogenicity.

  • Immunization and Hybridoma Production: Immunize host animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies) with the conjugated peptides. For monoclonal antibodies, this is followed by hybridoma technology to produce clones secreting antibodies with the desired specificity.

  • Screening and Selection: Screen the resulting antibodies for their ability to bind to the target isoform while showing minimal or no cross-reactivity with other isoforms. This is a critical step that involves various immunoassays.

  • Antibody Characterization and Validation: Thoroughly characterize the selected antibodies for their specificity, affinity, and performance in various applications.

Experimental Protocols

Protocol 1: Immunogen Design and Preparation

Objective: To design and prepare a peptide immunogen specific to an this compound isoform.

Methodology:

  • Sequence Alignment: Perform a multiple sequence alignment of all known this compound isoform protein sequences using a tool like Clustal Omega or T-Coffee.

  • Identify Unique Regions: Identify regions of non-homology that are unique to the target isoform. Pay close attention to sequences spanning exon-exon junctions, as these are often isoform-specific.[1]

  • Peptide Selection Criteria:

    • Length: 10-20 amino acids.

    • Solubility: Peptides should be soluble.[1]

    • Immunogenicity: Select peptides with a good balance of hydrophilic and hydrophobic residues.

    • Conjugation Site: Ensure the peptide has a suitable residue (e.g., cysteine) for conjugation to a carrier protein.[1]

  • Peptide Synthesis: Synthesize the selected peptide with high purity (>95%).

  • Carrier Protein Conjugation: Conjugate the synthetic peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a suitable crosslinker (e.g., m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)).

Protocol 2: Screening for Isoform-Specific Monoclonal Antibodies by ELISA

Objective: To identify hybridoma clones producing monoclonal antibodies that specifically recognize the target this compound isoform.

Methodology:

  • Antigen Coating:

    • Coat separate 96-well ELISA plates with the target this compound isoform peptide-BSA conjugate and control peptides (from other isoforms)-BSA conjugates at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking: Wash the plates with PBS-T (PBS with 0.05% Tween-20) and block with 5% non-fat dry milk in PBS-T for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add hybridoma culture supernatants to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plates and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.

  • Detection: Wash the plates and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate. Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.

  • Selection: Select clones that show a strong signal against the target isoform peptide and a weak or no signal against the control peptides.

Protocol 3: Validation of Isoform-Specificity by Western Blotting

Objective: To confirm the specificity of the developed antibodies using Western blotting.

Methodology:

  • Sample Preparation: Prepare cell lysates from cell lines that endogenously express different this compound isoforms or from cell lines transiently overexpressing individual recombinant this compound isoforms.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (at a predetermined optimal dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A specific antibody should detect a band at the expected molecular weight only in the lane corresponding to the target this compound isoform.[2]

Protocol 4: Quantitative Antibody Affinity Measurement using Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (KD) of the developed antibody to its target this compound isoform.

Methodology:

  • Immobilization: Immobilize the purified this compound isoform protein onto a sensor chip surface.

  • Binding Analysis: Flow different concentrations of the purified antibody over the sensor surface and measure the association and dissociation rates.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A smaller KD value indicates a higher binding affinity.[3]

Data Presentation

Table 1: Summary of Immunogen Design for this compound Isoform-Specific Antibodies

IsoformUnique Peptide SequencePositionLength (aa)Carrier Protein
SDR-04a[Sequence A][e.g., 15-28]14KLH
SDR-04b[Sequence B][e.g., 55-67]13KLH
SDR-04c[Sequence C][e.g., 112-125]14BSA

Table 2: ELISA Screening Results for Anti-SDR-04a Monoclonal Antibody Clones

Clone IDReactivity vs. SDR-04a (OD 450nm)Reactivity vs. SDR-04b (OD 450nm)Reactivity vs. SDR-04c (OD 450nm)
A11.850.120.15
B51.920.110.13
C30.540.480.51

Table 3: Quantitative Affinity Data for Validated Isoform-Specific Antibodies

AntibodyTarget Isoformka (1/Ms)kd (1/s)KD (M)
Anti-SDR-04a (Clone A1)SDR-04a1.2 x 10⁵2.5 x 10⁻⁴2.1 x 10⁻⁹
Anti-SDR-04b (Clone D7)SDR-04b2.5 x 10⁵5.0 x 10⁻⁴2.0 x 10⁻⁹

Visualizations

Antibody_Development_Workflow cluster_design Phase 1: Design & Preparation cluster_generation Phase 2: Antibody Generation cluster_validation Phase 3: Screening & Validation seq_analysis In Silico Sequence Analysis of this compound Isoforms peptide_design Isoform-Specific Peptide Design seq_analysis->peptide_design peptide_synthesis Peptide Synthesis & Conjugation peptide_design->peptide_synthesis immunization Immunization of Host Animal peptide_synthesis->immunization hybridoma Hybridoma Production immunization->hybridoma elisa_screen ELISA Screening for Isoform Specificity hybridoma->elisa_screen wb_validation Western Blot Validation elisa_screen->wb_validation affinity_measure Affinity Measurement (SPR) wb_validation->affinity_measure Final_Antibody Final_Antibody affinity_measure->Final_Antibody

Caption: Workflow for developing isoform-specific antibodies.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 SDR04a SDR-04a SDR04a->Kinase1 Activates SDR04b SDR-04b Kinase2 Kinase 2 SDR04b->Kinase2 Inhibits TF_A Transcription Factor A Kinase1->TF_A TF_B Transcription Factor B Kinase2->TF_B Gene_A Target Gene A TF_A->Gene_A Gene_B Target Gene B TF_B->Gene_B

Caption: Hypothetical signaling pathways for this compound isoforms.

References

Application Notes and Protocols for Fluorescence-Based Assays of Short-Chain Dehydrogenase/Reductase (SDR) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Short-Chain Dehydrogenase/Reductase (SDR) superfamily is a large and diverse group of NAD(P)(H)-dependent oxidoreductases.[1][2][3][4][5] These enzymes play crucial roles in a wide range of physiological processes, including metabolism of steroids, prostaglandins, retinoids, and xenobiotics, making them attractive targets for drug discovery.[3][6] This document provides detailed application notes and protocols for the fluorescence-based measurement of SDR enzyme activity, which are amenable to high-throughput screening (HTS) for inhibitor discovery.[7][8][9]

Fluorescence-based assays offer significant advantages over other methods, including high sensitivity, a wide dynamic range, and adaptability to continuous monitoring and HTS formats.[10][11][12] The protocols described herein focus on two primary strategies: a direct assay using a fluorogenic substrate and a coupled-enzyme assay for SDRs where a direct fluorogenic substrate is not available.

Principle of Fluorescence-Based SDR Activity Assays

SDRs catalyze the oxidation or reduction of their substrates using NAD(P)+ or NAD(P)H as a cofactor.[1][4] Fluorescence-based assays for SDRs are typically designed to monitor either the change in the intrinsic fluorescence of NAD(P)H or the generation of a fluorescent product.

  • Direct Assay: This method utilizes a substrate that is converted into a highly fluorescent product by the SDR enzyme. The rate of fluorescence increase is directly proportional to the enzyme's activity.

  • Coupled-Enzyme Assay: In this setup, the product of the SDR-catalyzed reaction serves as a substrate for a second enzyme (the coupling enzyme). This second reaction generates a fluorescent molecule.[13][14] This approach is versatile and can be adapted for SDRs for which no direct fluorogenic substrate is available.

Data Presentation

Table 1: Comparison of Fluorescence-Based Assays for SDR Activity

Assay TypePrincipleAdvantagesDisadvantagesTypical Application
Direct Fluorogenic Substrate Assay Enzymatic conversion of a non-fluorescent or weakly fluorescent substrate to a highly fluorescent product.Simple, one-step reaction; continuous monitoring; high sensitivity.Requires a specific fluorogenic substrate for the SDR of interest, which may not be available.Primary screening for inhibitors; kinetic characterization.
Coupled-Enzyme Assay The product of the SDR reaction is converted by a second enzyme to produce a fluorescent signal.Versatile for SDRs without direct fluorogenic substrates; can be highly sensitive.More complex assay setup; potential for interference with the coupling enzyme; requires optimization of two enzyme reactions.High-throughput screening; characterization of SDRs with non-fluorescent substrates.
NAD(P)H Autofluorescence Assay Measures the change in the intrinsic fluorescence of NADH or NADPH (Excitation ~340 nm, Emission ~460 nm) as it is consumed or produced.Label-free; uses the natural cofactor.Lower signal-to-noise ratio; potential for interference from fluorescent compounds in screening libraries.Initial activity checks; mechanistic studies.

Experimental Protocols

Protocol 1: Direct Fluorogenic Substrate Assay

This protocol describes a general method for measuring SDR activity using a hypothetical fluorogenic substrate that becomes fluorescent upon reduction by the SDR enzyme in the presence of NADPH.

Materials:

  • Purified SDR enzyme (e.g., SDR-X)

  • NADPH

  • Fluorogenic substrate (e.g., a non-fluorescent ketone that is reduced to a fluorescent alcohol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 10X stock solution of NADPH in assay buffer.

    • Prepare a 10X stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

    • Prepare a 2X stock solution of the SDR enzyme in assay buffer.

  • Assay Reaction:

    • To each well of the microplate, add 50 µL of the 2X enzyme solution.

    • For inhibitor screening, add the test compounds at desired concentrations and incubate for a specified period (e.g., 15 minutes) at room temperature.

    • To initiate the reaction, add a 50 µL mixture of 10X NADPH and 10X fluorogenic substrate (pre-mixed and diluted to 2X in assay buffer).

    • The final reaction volume will be 100 µL. Final concentrations should be optimized, but a starting point could be: 1-10 nM SDR enzyme, 100 µM NADPH, and 10 µM fluorogenic substrate.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes. Use the optimal excitation and emission wavelengths for the fluorophore being generated.

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

Protocol 2: Coupled-Enzyme Assay

This protocol provides a general method for an SDR that produces a substrate for a coupling enzyme, which in turn generates a fluorescent signal. A common example is the use of a diaphorase that reduces resazurin (B115843) (non-fluorescent) to resorufin (B1680543) (highly fluorescent) by oxidizing NADH produced by the SDR.[13]

Materials:

  • Purified SDR enzyme (e.g., SDR-Y)

  • Substrate for SDR-Y

  • NAD+

  • Diaphorase (coupling enzyme)

  • Resazurin

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 10X stock solution of NAD+ in assay buffer.

    • Prepare a 10X stock solution of the SDR-Y substrate in assay buffer.

    • Prepare a 20X stock solution of resazurin in assay buffer.

    • Prepare a stock solution of diaphorase in assay buffer.

    • Prepare a 2X stock solution of the SDR enzyme in assay buffer.

  • Assay Reaction:

    • To each well of the microplate, add 50 µL of the 2X enzyme solution.

    • Add test compounds if performing inhibitor screening and incubate.

    • Prepare a 2X reaction cocktail containing NAD+, SDR-Y substrate, resazurin, and diaphorase in assay buffer. The concentrations of the coupling system components need to be optimized to ensure the SDR reaction is the rate-limiting step.

    • Initiate the reaction by adding 50 µL of the 2X reaction cocktail to each well.

    • Final concentrations could be: 5-50 nM SDR enzyme, 500 µM NAD+, 100 µM SDR-Y substrate, 20 µM resazurin, and an excess of diaphorase (e.g., 1 U/mL).

  • Data Acquisition:

    • Incubate the plate at the optimal temperature for the enzymes.

    • Measure the fluorescence of resorufin (Excitation ~560 nm, Emission ~590 nm) over time.

    • The reaction rate is calculated from the slope of the linear phase of the fluorescence signal.

Visualizations

direct_assay_workflow sub Non-Fluorescent Substrate sdr SDR Enzyme sub->sdr nadph NADPH nadph->sdr prod Fluorescent Product sdr->prod Catalysis nadp NADP+ sdr->nadp reader Fluorescence Reader prod->reader Detection coupled_assay_workflow sub1 Substrate A sdr SDR Enzyme sub1->sdr nad NAD+ nad->sdr sub2 Product A (Substrate B) sdr->sub2 nadh NADH sdr->nadh coupling_enzyme Coupling Enzyme (e.g., Diaphorase) nadh->coupling_enzyme resorufin Resorufin (Fluorescent) coupling_enzyme->resorufin Catalysis resazurin Resazurin (Non-Fluorescent) resazurin->coupling_enzyme reader Fluorescence Reader resorufin->reader Detection inhibitor_screening_logic start Start HTS assay Perform Fluorescence Assay with Compound Library start->assay measure Measure Fluorescence Signal (Reaction Rate) assay->measure decision Signal Decreased? measure->decision hit Identify as 'Hit' decision->hit Yes no_hit No Significant Inhibition decision->no_hit No end Proceed to Hit Validation hit->end

References

Application Notes and Protocols for Cell-Based Assays to Measure SDR-04 Function In Situ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDR-04 is a novel, putative G-protein coupled receptor (GPCR) identified through genomic screening. Preliminary bioinformatics analyses suggest this compound belongs to the Gq/11 family of GPCRs. Activation of Gq-coupled receptors typically initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium ([Ca2+]i) and the activation of various downstream effectors, ultimately influencing cellular processes such as proliferation, differentiation, and secretion.

Understanding the in situ function of this compound is critical for validating it as a potential therapeutic target. This document provides detailed application notes and protocols for two robust, cell-based assays designed to functionally characterize this compound in a cellular context: a Calcium Mobilization Assay and a downstream Reporter Gene Assay. These assays are fundamental for confirming the proposed Gq signaling pathway and for screening and characterizing potential agonists and antagonists of this compound.

This compound Signaling Pathway

Activation of this compound by a specific ligand is hypothesized to trigger the Gq signaling cascade. The ligand-receptor interaction induces a conformational change in this compound, facilitating the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP dissociates and stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid release of stored calcium into the cytoplasm. This increase in intracellular calcium, along with DAG, activates downstream pathways, including the transcription of target genes.

SDR04_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand SDR04 This compound Receptor Ligand->SDR04 Binds Gq Gαq/βγ SDR04->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_Cyt ↑ [Ca2+]i Ca_ER->Ca_Cyt Release Ca_Cyt->PKC TF Transcription Factors PKC->TF Phosphorylates GeneX Gene-X Promoter TF->GeneX Binds Reporter Reporter Gene (e.g., Luciferase) GeneX->Reporter Drives Expression

Caption: Hypothesized this compound Gq signaling pathway.

Application Note 1: Calcium Mobilization Assay

Principle

The calcium mobilization assay is a direct functional readout for Gq-coupled GPCR activation.[1][2] This method uses a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can be loaded into cells.[3][4] Fluo-4 AM is a cell-permeant acetoxymethyl (AM) ester that becomes fluorescent and calcium-sensitive upon hydrolysis by intracellular esterases. When this compound is activated by an agonist, the resulting release of Ca2+ from intracellular stores leads to a sharp increase in the fluorescence intensity of the dye.[5] This change in fluorescence is measured in real-time using a microplate reader and is directly proportional to the amount of intracellular calcium released.[2][4]

Experimental Protocol

Materials:

  • HEK293 cells stably expressing this compound (or other suitable host cells)

  • Black-walled, clear-bottom 96-well or 384-well microplates

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid (B1678239) (optional, required for cell lines like CHO or HeLa that actively extrude the dye)[1][4]

  • This compound agonist and antagonist compounds

  • Fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation)

Procedure:

  • Cell Plating:

    • The day before the assay, seed the this compound expressing cells into black-walled, clear-bottom 96-well plates at a density that will yield a 90-100% confluent monolayer on the day of the experiment (e.g., 40,000–80,000 cells/well).[1]

    • Incubate overnight at 37°C in a 5% CO2 incubator.[1]

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution in HBSS/HEPES buffer. A typical final concentration is 2-4 µM Fluo-4 AM with 0.04% Pluronic F-127.[3] If required, add probenecid to a final concentration of 2.5 mM.[4]

    • Aspirate the culture medium from the cell plate.

    • Add 50 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.[3]

    • After incubation, gently wash the cells twice with 100 µL of HBSS/HEPES buffer to remove excess dye.

    • Add 100 µL of HBSS/HEPES buffer to each well and incubate for 15-30 minutes at room temperature to allow for complete de-esterification of the dye.[3]

  • Compound Preparation:

    • Prepare serial dilutions of your test compounds (agonists, antagonists) in HBSS/HEPES buffer at 2X the final desired concentration in a separate 96-well compound plate.

  • Data Acquisition:

    • Place both the cell plate and the compound plate into a fluorescence microplate reader (e.g., FlexStation 3).

    • Set the instrument to measure fluorescence intensity (e.g., Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds.

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • The instrument will then automatically add 100 µL of the compound from the compound plate to the cell plate.

    • Continue measuring fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent signal decay.[3]

  • Data Analysis:

    • The response is typically quantified as the change in fluorescence (ΔF = F_max - F_baseline) or as a ratio normalized to the baseline (ΔF/F_baseline).[3]

    • For agonist dose-response curves, plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Workflow Diagram

Calcium_Assay_Workflow A 1. Seed this compound cells in 96-well plate B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Load cells with Fluo-4 AM dye (1 hr) B->C D 4. Wash to remove excess dye C->D F 6. Measure baseline fluorescence in reader D->F E 5. Prepare compound serial dilutions G 7. Inject compound & measure kinetic response E->G F->G H 8. Analyze data (ΔF/F, EC50) G->H

Caption: Workflow for the Calcium Mobilization Assay.

Hypothetical Data Presentation

Table 1: Agonist Potency at this compound Receptor

Compound EC50 (nM) Max Response (% of Control Agonist)
Control Agonist 12.5 100%
Compound A 8.3 105%
Compound B 45.7 92%

| Compound C | >10,000 | 5% |

Application Note 2: NFAT Reporter Gene Assay

Principle

To measure a more downstream functional consequence of this compound activation, a reporter gene assay can be employed. The activation of the Gq pathway leads to an increase in intracellular calcium, which in turn activates calcineurin, a calcium-dependent phosphatase. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor, leading to its translocation to the nucleus.[6] In this assay, cells are engineered to express a reporter gene (e.g., firefly luciferase) under the control of a promoter containing NFAT response elements (NFAT-RE).[7] When this compound is activated, the resulting NFAT translocation drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of this compound signaling.

Experimental Protocol

Materials:

  • HEK293 cells co-transfected with this compound and an NFAT-RE-luciferase reporter plasmid

  • White, opaque 96-well or 384-well microplates suitable for luminescence

  • Complete culture medium

  • Opti-MEM or other serum-free medium for compound dilutions

  • This compound agonist and antagonist compounds

  • Luciferase assay reagent (e.g., ONE-Glo™ or Dual-Glo® Luciferase Assay System)[7][8]

  • Luminometer plate reader

Procedure:

  • Cell Plating:

    • Seed the dual-transfected cells into white, opaque 96-well plates at an appropriate density (e.g., 20,000–40,000 cells/well).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of agonist compounds in serum-free medium.

    • For antagonist testing, prepare serial dilutions of antagonist compounds and mix them with a fixed concentration of agonist (typically at its EC80 value).

    • Aspirate the culture medium from the cells and replace it with the medium containing the test compounds.

    • Incubate the plate for a period optimized for maximal reporter gene expression (typically 4-8 hours) at 37°C.[7][8]

  • Lysis and Luminescence Reading:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions (this reagent typically combines cell lysis and substrate delivery).[7]

    • Incubate for 10-15 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence in a plate-reading luminometer.

  • Data Analysis:

    • The data is typically expressed as Relative Luminescence Units (RLU).

    • For agonist dose-response curves, plot RLU against the logarithm of the agonist concentration to determine the EC50.

    • For antagonist dose-response curves, plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50.

Workflow Diagram

Reporter_Assay_Workflow A 1. Seed this compound/NFAT-luc cells in opaque plate B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Treat cells with compounds (agonist +/- antagonist) B->C D 4. Incubate 4-8 hours to allow reporter expression C->D E 5. Equilibrate plate to room temperature D->E F 6. Add Luciferase Assay Reagent E->F G 7. Incubate 10 min for cell lysis F->G H 8. Read luminescence and analyze data G->H

Caption: Workflow for the NFAT Reporter Gene Assay.

Hypothetical Data Presentation

Table 2: Characterization of this compound Modulators using NFAT Reporter Assay

Compound Assay Mode EC50 / IC50 (nM)
Control Agonist Agonist 25.1
Compound A Agonist 15.8
Compound D Antagonist 98.2

| Compound E | Antagonist | >20,000 |

References

Application Notes and Protocols for Studying SDR-04 in Disease Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDR-04 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for the first bromodomain (BD1) of BRD4.[1] BET proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[2] BRD4, in particular, is a key transcriptional co-activator implicated in the expression of critical oncogenes such as c-Myc, NF-κB, and Bcl-2.[2] By competitively binding to the acetyl-lysine binding pocket of BRD4, this compound disrupts its interaction with chromatin, leading to the suppression of target gene transcription. This mechanism underlies the potent anti-proliferative activity of this compound observed in cancer cell lines, most notably in the MV4;11 human acute myeloid leukemia (AML) cell line.[1] These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of disease, with a focus on AML.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the BRD4-mediated transcription of key cellular proliferation and survival genes. BRD4 is essential for the transcriptional elongation of genes by recruiting the positive transcription elongation factor b (P-TEFb) to promoters and super-enhancers. In many cancers, including AML, BRD4 is aberrantly recruited to super-enhancers that drive the expression of oncogenes like c-Myc. By displacing BRD4 from these regulatory regions, this compound effectively downregulates the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.

SDR04_Pathway cluster_nucleus Nucleus SDR04 This compound BRD4 BRD4 SDR04->BRD4 Inhibits Binding SE Super-Enhancers BRD4->SE Binds to PTEFb P-TEFb BRD4->PTEFb Recruits Ac_Histone Acetylated Histones Ac_Histone->BRD4 Recruits cMyc_gene c-Myc Gene SE->cMyc_gene Activates RNAPII RNA Pol II PTEFb->RNAPII Activates cMyc_mRNA c-Myc mRNA RNAPII->cMyc_mRNA Transcription Proliferation Cell Proliferation & Survival cMyc_mRNA->Proliferation Translation & Downstream Effects

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

While in vivo data for this compound is not yet publicly available, the following table summarizes its potent in vitro activity. For reference, a second table provides representative in vivo data for other relevant small molecule inhibitors used in similar cancer models.

Table 1: In Vitro Activity of this compound and Related Compounds

Compound Assay Target IC₅₀ (nM) Cell Line Reference
This compound (9d) TR-FRET BRD4-BD1 181.2 - [2]
This compound (9d) Anti-proliferation - 47.9 MV4;11 [2]
Compound 9u TR-FRET BRD4-BD1 148.5 - [2]
Compound 9u Anti-proliferation - 53.6 MV4;11 [2]
Compound 9w TR-FRET BRD4-BD1 179.7 - [2]

| Compound 9w | Anti-proliferation | - | 71.3 | MV4;11 |[2] |

Table 2: Representative In Vivo Data for Small Molecule Inhibitors in Xenograft Models

Compound Disease Model Animal Model Dose & Route Therapeutic Effect Reference
JIB-04 Ewing Sarcoma (TC32 Xenograft) NSG Mice 50 mg/kg, oral gavage, daily ~3-fold reduction in tumor growth [3]
JIB-04 Lung Cancer (H1299 Xenograft) Mice 50 mg/kg, every other day Significant tumor growth inhibition and increased survival [4]

| BMS-986158 | Various solid tumors (PDX models) | Mice | Low doses | Antitumor activity in 47% of models |[5] |

Experimental Protocols

The following protocols provide a framework for conducting preclinical studies with this compound in an acute myeloid leukemia (AML) xenograft model using the MV4;11 cell line.

Experimental Workflow Overview

SDR04_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis Cell_Culture 1. MV4;11 Cell Culture Cell_Implantation 4. Cell Implantation (IV Injection) Cell_Culture->Cell_Implantation Animal_Acclimation 2. Animal Acclimation (NSG Mice) Animal_Acclimation->Cell_Implantation SDR04_Prep 3. This compound Formulation Treatment 7. Treatment Initiation (Vehicle vs. This compound) SDR04_Prep->Treatment Tumor_Monitoring 5. Tumor Engraftment Monitoring (FACS) Cell_Implantation->Tumor_Monitoring Randomization 6. Randomization Tumor_Monitoring->Randomization Randomization->Treatment Data_Collection 8. Data Collection (Tumor Burden, Body Weight, Survival) Treatment->Data_Collection Tissue_Harvest 9. Tissue Harvest (BM, Spleen) Data_Collection->Tissue_Harvest Ex_Vivo 10. Ex Vivo Analysis (FACS, IHC, Western Blot) Tissue_Harvest->Ex_Vivo

Figure 2: General workflow for an AML xenograft study.
Protocol 1: MV4;11 Acute Myeloid Leukemia Xenograft Model

This protocol describes the establishment of a disseminated leukemia model in immunodeficient mice, which is suitable for testing the efficacy of systemically administered agents like this compound.

Materials:

  • MV4;11 human AML cell line

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • 6- to 8-week-old immunodeficient mice (e.g., NOD/SCID or NSG)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Insulin syringes with 28-30 gauge needles

  • Flow cytometry antibodies (anti-human CD45, anti-mouse CD45)

Procedure:

  • Cell Culture:

    • Culture MV4;11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Maintain cells in the exponential growth phase.

    • Prior to injection, harvest cells, wash twice with sterile PBS, and determine cell viability using a trypan blue exclusion assay. Viability should be >95%.

    • Resuspend cells in sterile PBS at a final concentration of 25 x 10⁶ cells/mL.

  • Animal Acclimation and Pre-treatment:

    • Acclimate mice for at least one week under specific pathogen-free conditions.

    • For some models, sublethal irradiation (e.g., 200-250 cGy) 24 hours prior to cell injection can enhance engraftment, particularly in NOD/SCID mice.[6] NSG mice may not require pre-conditioning.[7][8]

  • Cell Implantation:

    • Inject 5 x 10⁶ MV4;11 cells in a volume of 200 µL of PBS into the lateral tail vein of each mouse.

  • Monitoring of Leukemia Engraftment:

    • Starting 10-14 days post-injection, monitor for engraftment of human leukemia cells in the peripheral blood.

    • Collect a small volume of blood (e.g., 50 µL) from the tail vein.

    • Perform flow cytometry using fluorescently labeled antibodies against human CD45 and mouse CD45 to determine the percentage of human leukemic cells.

    • Engraftment is typically considered established when human CD45+ cells constitute >1% of the total peripheral blood leukocytes.

  • Randomization and Treatment:

    • Once engraftment is confirmed, randomize mice into treatment and control groups (n=8-10 mice per group).

    • Prepare this compound in a suitable vehicle. A formulation such as 12.5% DMSO and 12.5% Cremophor EL in an aqueous solution has been used for similar compounds in vivo.[3] The final formulation should be optimized for solubility and tolerability.

    • Administer this compound via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Dosing for novel BET inhibitors is often initiated in the range of 25-50 mg/kg daily.

    • Administer the vehicle solution to the control group on the same schedule.

  • Efficacy Evaluation:

    • Survival: Monitor mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy, hind-limb paralysis) and overall survival. The primary endpoint is typically a Kaplan-Meier survival analysis.

    • Tumor Burden: Periodically monitor the percentage of human CD45+ cells in the peripheral blood via flow cytometry.

    • Body Weight: Record the body weight of each animal 2-3 times per week as a measure of general health and toxicity.

    • Endpoint Analysis: At the end of the study (or when mice reach a humane endpoint), euthanize the animals and harvest tissues such as bone marrow, spleen, and liver. Analyze tumor burden in these organs by flow cytometry (hCD45+ cells), immunohistochemistry, or Western blotting for target proteins (e.g., c-Myc).

Protocol 2: Pharmacodynamic Analysis of this compound Activity

This protocol outlines methods to confirm that this compound is engaging its target and modulating downstream pathways in vivo.

Materials:

  • Tissues (spleen, bone marrow) from treated and control mice

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for Western blotting (e.g., anti-BRD4, anti-c-Myc, anti-cleaved PARP, anti-β-actin)

  • Reagents and equipment for Western blotting

  • Reagents and equipment for immunohistochemistry (IHC) or immunofluorescence (IF)

Procedure:

  • Tissue Collection:

    • At a specified time point after the final dose of this compound (e.g., 4-8 hours for peak target engagement), euthanize a subset of mice from each group.

    • Harvest tumors, spleens, and flush bone marrow from femurs and tibias. Snap-freeze tissues in liquid nitrogen for protein analysis or fix in 10% neutral buffered formalin for histology.

  • Western Blot Analysis:

    • Prepare protein lysates from the frozen tissues.

    • Quantify protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against c-Myc to assess downregulation of the key BRD4 target.

    • Probe for markers of apoptosis, such as cleaved PARP, to assess the pro-apoptotic effects of this compound.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Quantify band intensities to determine the relative change in protein expression between treatment and control groups.

  • Immunohistochemistry (IHC):

    • Process formalin-fixed, paraffin-embedded tissues.

    • Perform antigen retrieval and stain tissue sections with antibodies against c-Myc or proliferation markers (e.g., Ki-67).

    • Visualize and quantify the staining to assess the in-situ effects of this compound on target expression and cell proliferation within the tumor microenvironment.

By following these protocols, researchers can effectively evaluate the preclinical efficacy and mechanism of action of this compound in relevant animal models of leukemia, providing crucial data for its further development as a potential therapeutic agent.

References

Troubleshooting & Optimization

SDR-04 Protein Expression and Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the SDR-04 protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in expressing and purifying soluble this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound protein is expressing at very low levels. What can I do to improve the yield?

Low expression levels are a common issue. Several factors, from the DNA sequence to the culture conditions, can be optimized.

Troubleshooting Steps:

  • Codon Optimization: The codon usage of your this compound gene might not be optimal for your expression host (e.g., E. coli). Different organisms have different codon preferences, and rare codons in your gene can slow down or terminate translation.[1][2] Consider re-synthesizing the gene with codons optimized for your expression system.[2]

  • Promoter Strength and Induction: Very strong promoters can lead to high transcription rates, which can overwhelm the cell's translational machinery and lead to protein misfolding or degradation.[1] If you are using an inducible promoter like T7, try optimizing the inducer (e.g., IPTG) concentration. Lowering the concentration can sometimes improve the yield of soluble, active protein.[3][4]

  • Expression Host: Not all E. coli strains are created equal. Some strains are specifically engineered to handle challenges like rare codons or disulfide bond formation. Consider trying different expression strains.

  • Culture Media and Additives: Richer media like Terrific Broth (TB) can sometimes boost protein yields compared to standard LB media.[4] Additionally, supplementing the media with cofactors or metabolic precursors necessary for this compound activity might enhance expression and stability.[3]

Q2: My this compound protein is mostly insoluble and forming inclusion bodies. How can I increase its solubility?

Inclusion bodies are dense aggregates of misfolded protein that are a frequent challenge in recombinant protein expression.[5][6] The key to improving solubility is to slow down the rate of protein synthesis to allow for proper folding.

Troubleshooting Steps:

  • Lower Expression Temperature: Reducing the temperature after induction (e.g., from 37°C to 18-25°C) is one of the most effective methods to increase the solubility of recombinant proteins.[1][3][7] Lower temperatures slow down cellular processes, including translation, giving the newly synthesized polypeptide chain more time to fold correctly.[1]

  • Optimize Inducer Concentration: High concentrations of inducers like IPTG can lead to a rapid burst of protein synthesis, promoting aggregation.[7] Experiment with a range of lower IPTG concentrations to find the optimal balance between expression level and solubility.[3][4]

  • Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), to the N-terminus of this compound can significantly improve its solubility.[3][7] These tags are thought to act as chaperones, assisting in the folding of the passenger protein. It's often necessary to test multiple fusion tags to find the most effective one.[1]

  • Co-expression of Chaperones: Overexpressing molecular chaperones, such as DnaK/DnaJ/GrpE or GroEL/GroES, can help prevent protein aggregation and assist in proper folding.[8]

Q3: I've tried optimizing expression conditions, but my this compound is still in inclusion bodies. What is the protocol for purification under denaturing conditions?

If optimizing for soluble expression fails, purifying the protein from inclusion bodies is a viable alternative. This involves solubilizing the aggregated protein with strong denaturants and then refolding it into its active conformation.[7][9]

Troubleshooting Steps:

  • Isolate and Wash Inclusion Bodies: After cell lysis, the dense inclusion bodies can be easily separated from soluble proteins by centrifugation.[10] It's crucial to wash the inclusion body pellet to remove contaminating proteins and membrane components. Washes with low concentrations of detergents (e.g., Triton X-100) or denaturants (e.g., low concentration of urea) are common.[10][11]

  • Solubilization: The washed inclusion bodies are then solubilized using strong denaturing agents like 6-8 M Guanidine-HCl (GdnHCl) or 8 M urea (B33335).[9][10] A reducing agent, such as DTT, should be included to ensure all disulfide bonds are reduced.[11]

  • Refolding: This is the most critical and challenging step. The denatured protein must be refolded into its native, active state. Common methods include:

    • Rapid Dilution: The concentrated, denatured protein is rapidly diluted into a large volume of refolding buffer.

    • Dialysis: The denaturant is gradually removed by dialysis against a refolding buffer.[12] The refolding buffer composition is critical and often needs to be empirically optimized.

Data Summary Tables

Table 1: Effect of Temperature and IPTG Concentration on this compound Expression and Solubility
Temperature (°C)IPTG (mM)Total this compound (mg/L)Soluble this compound (%)
371.01005
370.18010
251.06030
250.15550
180.14085

This table presents hypothetical data to illustrate common trends in protein expression.

Table 2: Comparison of Solubility-Enhancing Fusion Tags on this compound
Fusion TagTag Size (kDa)Total this compound (mg/L)Soluble this compound (%)
6xHis (N-term)~17515
GST (N-term)~269060
MBP (N-term)~4111080
No TagN/A8010

This table presents hypothetical data to illustrate the potential impact of different fusion tags.

Experimental Protocols & Workflows

Protocol 1: Small-Scale Expression Trials for Solubility Optimization

This protocol is designed to screen for optimal conditions to express soluble this compound in E. coli.

  • Transformation: Transform your this compound expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on selective LB-agar plates and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 50 mL of LB medium (in a 250 mL flask) with the overnight starter culture to a starting OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking.

  • Induction: Monitor the OD₆₀₀. When it reaches 0.4-0.6, induce protein expression by adding IPTG to the desired final concentration (e.g., 0.1 mM).

  • Post-Induction Growth: Immediately transfer the flasks to shakers at your desired expression temperatures (e.g., 18°C, 25°C, 37°C). Continue to incubate with shaking for a set period (e.g., 4 hours for 37°C, 16-20 hours for lower temperatures).

  • Harvesting: Harvest the cells by centrifugation.

  • Analysis: Analyze the total and soluble protein fractions by SDS-PAGE to determine expression levels and solubility.

Protocol 2: Inclusion Body Purification and Solubilization

This protocol outlines the steps for purifying this compound from inclusion bodies.

  • Cell Lysis: Resuspend the cell pellet from your expression culture in a lysis buffer. Lyse the cells using a sonicator or French press.

  • Inclusion Body Isolation: Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 20 minutes at 4°C. The insoluble inclusion bodies will form a pellet.

  • Washing: Wash the pellet to remove contaminants.

    • Resuspend the pellet in a wash buffer containing a non-ionic detergent (e.g., 1% Triton X-100).

    • Centrifuge again and discard the supernatant.

    • Repeat the wash step with a buffer containing no detergent to remove residual detergent.

  • Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M GdnHCl) and a reducing agent (e.g., 50 mM DTT).[11] Stir at room temperature for 1-2 hours until the pellet is fully dissolved.

  • Clarification: Centrifuge the solubilized sample at high speed to pellet any remaining insoluble material. The supernatant contains the denatured this compound protein.

  • Refolding: Proceed with your chosen refolding method (e.g., dialysis or rapid dilution).

Visualizations

Expression_Troubleshooting_Workflow start Start: Low Soluble This compound Expression optimize_culture Optimize Culture Conditions start->optimize_culture Initial Approach change_construct Modify Expression Construct start->change_construct If culture optimization fails denaturing_purification Purify from Inclusion Bodies start->denaturing_purification Last Resort temp Lower Temperature (18-25°C) optimize_culture->temp iptg Lower Inducer [IPTG] (0.1-0.5 mM) optimize_culture->iptg media Change Media / Additives (e.g., TB Broth) optimize_culture->media fusion_tag Add Solubility Tag (MBP, GST) change_construct->fusion_tag codon_opt Codon Optimize Gene change_construct->codon_opt host_strain Try Different Host Strain change_construct->host_strain solubilize Solubilize IBs (Urea / GdnHCl) denaturing_purification->solubilize end_soluble Success: Soluble this compound temp->end_soluble iptg->end_soluble media->end_soluble fusion_tag->end_soluble codon_opt->end_soluble host_strain->end_soluble refold Refold Protein (Dialysis / Dilution) solubilize->refold end_refolded Success: Refolded this compound refold->end_refolded

Caption: Troubleshooting workflow for this compound solubility.

Inclusion_Body_Purification start Start: Cell Pellet with Inclusion Bodies (IBs) lysis Cell Lysis (Sonication) start->lysis centrifuge1 Centrifugation 1 (Pellet IBs) lysis->centrifuge1 wash Wash IBs (e.g., with Triton X-100) centrifuge1->wash Pellet centrifuge2 Centrifugation 2 (Pellet Washed IBs) wash->centrifuge2 solubilize Solubilize IBs (8M Urea / 6M GdnHCl + DTT) centrifuge2->solubilize Pellet centrifuge3 Centrifugation 3 (Clarify Solubilized Protein) solubilize->centrifuge3 supernatant Collect Supernatant (Denatured this compound) centrifuge3->supernatant Supernatant end Proceed to Refolding supernatant->end

Caption: Workflow for inclusion body purification.

References

Technical Support Center: Optimizing Buffer Conditions for SDR-04 Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for SDR-04 enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing a buffer for the this compound enzyme assay?

The most critical parameters for an enzyme assay buffer are pH, ionic strength, the type of buffer, and the inclusion of any necessary cofactors or additives.[1] Each of these factors must be systematically optimized to ensure maximal and reproducible this compound activity.

  • pH: Enzyme activity is highly dependent on pH, which influences the ionization state of amino acid residues within the active site and can affect substrate binding.[1] Every enzyme possesses a specific pH at which it exhibits maximum activity.[2]

  • Ionic Strength: The salt concentration in the buffer can impact the enzyme's three-dimensional structure and its interaction with the substrate.[1][2]

  • Buffer System: The chemical nature of the buffer is crucial. An ideal buffer should have a pKa value close to the desired assay pH and should not interfere with the enzyme or substrates.[1]

  • Cofactors and Additives: Many enzymes, including short-chain dehydrogenases/reductases (SDRs), may require specific metal ions or other molecules for their catalytic activity.[1]

Q2: My this compound enzyme activity is significantly lower than expected. What are the common buffer-related causes?

Low enzyme activity is a frequent issue that can often be traced back to suboptimal buffer conditions. Common causes include:

  • Incorrect pH: The pH of your buffer may be outside the optimal range for this compound. Even minor deviations can lead to a significant drop in activity. It is also important to verify the pH of the buffer at the temperature at which the assay will be performed.[1][3]

  • Suboptimal Buffer Concentration: A buffer concentration that is too low may not provide sufficient buffering capacity against pH shifts that can occur during the enzymatic reaction. Conversely, a concentration that is too high can inhibit enzyme activity due to excessive ionic strength.[1]

  • Incompatible Buffer Components: Some buffer components can inhibit enzyme activity. For instance, phosphate (B84403) may interfere with enzymes that bind phosphate-containing substrates or cofactors.[4]

  • Degraded Reagents: The use of old or improperly stored reagents can lead to reduced enzyme activity.[4] It's always best to prepare fresh reagents and ensure all components are fully thawed and mixed before use.[5]

Q3: I am observing high variability between my replicate wells. Could the buffer be the cause?

Yes, inconsistent results between replicates can be due to buffer-related issues.

  • Temperature Fluctuations: Enzyme activity is sensitive to temperature. Inconsistent temperatures across a microplate, often referred to as "edge effects," can lead to variability.[1] Ensure that all solutions are brought to the assay temperature before starting the reaction.[6]

  • Improper Mixing: If the reagents are not mixed thoroughly in each well, the reaction rate may not be uniform.[1]

  • Evaporation: In microplates, evaporation from the outer wells can concentrate the buffer and other reagents, leading to altered enzyme activity.[3]

Troubleshooting Guide

Problem Possible Cause Solution
No or Weak Signal One of the key reagents was omitted.Double-check that all reagents were added in the correct sequence.[4][5]
Assay was performed at a suboptimal temperature.Ensure all reagents and the plate are at the recommended temperature.[4][6]
Reagents have degraded.Confirm that all reagents are within their expiration date and have been stored correctly. Prepare fresh dilutions before the assay.[4]
High Background Signal The concentration of the detection reagent is too high.Optimize the concentration of the detection antibody and substrate.[4]
Buffers or reagents are contaminated.Use fresh, high-quality reagents and buffers.[4]
Washing steps are inadequate.Increase the number and rigor of wash steps to remove unbound reagents.[4]
Inconsistent Results Reagents were not mixed properly.Ensure thorough mixing of all reagents before and after adding them to the wells.[1]
Pipetting errors.Calibrate pipettes and use proper pipetting techniques.[5]
Temperature is not uniform across the plate.Equilibrate the plate to the assay temperature and consider using a temperature-controlled plate reader.[1]

Data Presentation

Table 1: Effect of pH on this compound Activity

Buffer (50 mM)pHRelative Activity (%)
Citrate5.025
MES6.060
HEPES7.095
HEPES 7.5 100
Tris-HCl8.085
Tris-HCl8.570
Glycine-NaOH9.040

Note: This data is illustrative and serves as a general example for an SDR enzyme.

Table 2: Effect of Ionic Strength on this compound Activity (50 mM HEPES, pH 7.5)

Salt (NaCl) Concentration (mM)Ionic Strength (mM)Relative Activity (%)
05080
5010095
100 150 100
15020090
20025075
25030060

Note: This data is illustrative and serves as a general example.

Table 3: Effect of Additives on this compound Stability (50 mM HEPES, pH 7.5, 100 mM NaCl)

AdditiveConcentrationRelative Activity after 24h at 4°C (%)
None-65
Glycerol5% (v/v)85
Glycerol 10% (v/v) 95
BSA0.1 mg/mL90
DTT1 mM75

Note: This data is illustrative and serves as a general example.

Experimental Protocols

Protocol 1: Determination of Optimal pH

  • Prepare a Series of Buffers: Prepare a set of at least five different buffers with overlapping pH ranges (e.g., Citrate pH 5.0, MES pH 6.0, HEPES pH 7.0, Tris pH 8.0, Glycine-NaOH pH 9.0). Adjust the final pH of each buffer at the intended assay temperature.[1]

  • Prepare Master Mix: For each pH point, prepare a reaction master mix that contains the buffer, substrate, and any necessary cofactors.

  • Set Up Reactions: In a 96-well plate, add the master mix for each pH value to triplicate wells. Include "no enzyme" controls for each pH.

  • Initiate the Reaction: Equilibrate the plate to the desired temperature. Initiate the reaction by adding a fixed concentration of the this compound enzyme to all wells.

  • Measure Activity: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry or fluorometry).

  • Analyze Data: Calculate the initial reaction rates for each pH value. The pH that yields the highest reaction rate is the optimal pH.

Protocol 2: Determination of Optimal Ionic Strength

  • Select Optimal Buffer: Use the optimal buffer and pH determined in the previous experiment (e.g., 50 mM HEPES, pH 7.5).

  • Prepare Salt Solutions: Prepare a series of assay buffers containing varying concentrations of a neutral salt, such as NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM, 250 mM).

  • Set Up Reactions: Prepare reaction master mixes with each salt concentration. Set up the reactions in a 9-well plate in triplicate as described in the pH optimization protocol.

  • Initiate and Measure: Initiate the reaction with the this compound enzyme and measure the activity as before.

  • Analyze Data: Plot the initial reaction rates against the salt concentration to determine the optimal ionic strength.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization Steps cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) temp_equil Equilibrate to Assay Temperature prep_reagents->temp_equil ph_opt 1. pH Optimization (Test multiple buffers/pH) temp_equil->ph_opt ionic_opt 2. Ionic Strength Optimization (Vary salt concentration) ph_opt->ionic_opt additive_opt 3. Additive Screening (Test stabilizers, cofactors) ionic_opt->additive_opt setup_rxn Set up Reactions (96-well plate) additive_opt->setup_rxn initiate_rxn Initiate Reaction (Add enzyme) setup_rxn->initiate_rxn measure_act Measure Activity (e.g., Spectrophotometer) initiate_rxn->measure_act calc_rates Calculate Initial Rates measure_act->calc_rates det_optimal Determine Optimal Conditions calc_rates->det_optimal

Caption: Buffer Optimization Workflow for this compound Enzyme Assays.

troubleshooting_logic start Unexpected Result (e.g., Low Activity) check_ph Verify Buffer pH at Assay Temperature start->check_ph ph_ok pH is Correct check_ph->ph_ok Yes ph_bad Adjust pH check_ph->ph_bad No check_reagents Check Reagent Quality (Age, Storage, Thawing) reagents_ok Reagents are Good check_reagents->reagents_ok Yes reagents_bad Prepare Fresh Reagents check_reagents->reagents_bad No check_temp Confirm Assay Temperature temp_ok Temperature is Correct check_temp->temp_ok Yes temp_bad Equilibrate Components check_temp->temp_bad No check_protocol Review Assay Protocol (Steps, Concentrations) protocol_ok Protocol Followed Correctly check_protocol->protocol_ok Yes protocol_bad Correct Protocol Execution check_protocol->protocol_bad No ph_ok->check_reagents ph_bad->check_ph reagents_ok->check_temp reagents_bad->check_reagents temp_ok->check_protocol temp_bad->check_temp protocol_bad->check_protocol

Caption: Troubleshooting Logic for Low this compound Enzyme Activity.

References

Technical Support Center: Improving the Stability of Purified SDR-04 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the SDR-04 protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of purified this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Protein Background: this compound belongs to the Short-Chain Dehydrogenase/Reductase (SDR) superfamily.[1][2][3] Members of this large and diverse family of enzymes are NAD(P)(H)-dependent oxidoreductases involved in various metabolic processes, including the metabolism of lipids, steroids, and xenobiotics.[1][2][3] SDR proteins are characterized by a conserved Rossmann-fold for nucleotide binding.[1][2] Due to its potential role in critical metabolic pathways, this compound is a protein of interest for drug development. However, like many recombinant proteins, purified this compound can be prone to instability and aggregation, which can hinder experimental reproducibility and therapeutic development.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Aggregation and Precipitation

Q1: My purified this compound protein solution appears cloudy or has visible particulates. What is happening?

A1: Cloudiness or visible precipitates are common signs of protein aggregation.[4] This can occur for several reasons, including high protein concentration, suboptimal buffer conditions (pH and ionic strength), and improper temperature storage.[4] Aggregation can lead to a loss of biological activity and can interfere with downstream applications.[4]

Q2: How can I prevent my this compound protein from aggregating?

A2: There are several strategies to prevent protein aggregation:

  • Optimize Protein Concentration: High protein concentrations can promote aggregation.[4] If possible, work with lower concentrations. If a high concentration is necessary, consider adding stabilizing agents to the buffer.[4]

  • Adjust Buffer pH: Proteins are often least soluble at their isoelectric point (pI). Adjusting the buffer pH to be at least one unit away from the pI can increase the net charge of the protein, enhancing electrostatic repulsion between molecules and preventing aggregation.[4]

  • Optimize Salt Concentration: The ionic strength of the buffer can significantly impact protein solubility.[5] Experiment with different salt concentrations (e.g., NaCl, KCl) to find the optimal condition for this compound.[6][7]

  • Use Additives: Certain additives can help prevent aggregation. These include:

    • Glycerol (B35011): Often used as a cryoprotectant, glycerol (at 10-50%) can also help prevent aggregation by increasing the viscosity of the solution.[6][8]

    • Amino Acids: Arginine and glutamate (B1630785) can increase protein solubility by interacting with charged and hydrophobic regions on the protein surface.[4]

    • Detergents: Low concentrations of non-denaturing detergents like Tween 20 or CHAPS can help solubilize protein aggregates.[4]

Section 2: Loss of Activity

Q1: I've noticed a significant decrease in the enzymatic activity of my purified this compound. What could be the cause?

A1: Loss of activity can be due to several factors, including protein denaturation, degradation by proteases, or oxidation. Improper storage conditions, such as repeated freeze-thaw cycles, can lead to denaturation.[8] The presence of contaminating proteases can cleave the protein, while oxidation, particularly of cysteine residues, can also inactivate the enzyme.[9]

Q2: How can I maintain the activity of my this compound protein?

A2: To preserve the activity of your purified this compound:

  • Proper Storage: For long-term storage, it is recommended to flash-freeze aliquots of the protein in a suitable buffer containing a cryoprotectant like glycerol and store at -80°C.[4][8] This minimizes damage from ice crystal formation and avoids repeated freeze-thaw cycles.[8]

  • Add Protease Inhibitors: Include a protease inhibitor cocktail in your purification and storage buffers to prevent degradation by contaminating proteases.[5][9]

  • Use Reducing Agents: To prevent oxidation of cysteine residues, add a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to your buffers.[4][6] TCEP is generally more stable than DTT.[6]

  • Buffer Optimization: Ensure the buffer composition is optimal for this compound's stability and activity. This includes maintaining an appropriate pH and ionic strength.[5][6]

Data Presentation: Buffer Optimization for this compound Stability

The following tables summarize hypothetical data from buffer optimization experiments to enhance the stability of this compound.

Table 1: Effect of pH on this compound Aggregation

Buffer pHThis compound Aggregation (%) (Measured by DLS)
5.545
6.520
7.55
8.515

Dynamic Light Scattering (DLS) was used to measure the percentage of aggregated protein after 24 hours of incubation at 4°C.

Table 2: Effect of NaCl Concentration on this compound Activity

NaCl Concentration (mM)This compound Relative Activity (%)
5075
150100
30085
50060

Enzymatic activity was measured using a standard substrate assay after 24 hours of incubation at 4°C.

Table 3: Effect of Additives on this compound Thermal Stability (Tm)

AdditiveConcentrationMelting Temperature (Tm) (°C)
None-48.5
Glycerol20% (v/v)52.3
L-Arginine50 mM50.8
TCEP1 mM49.5

The melting temperature (Tm) was determined using a thermal shift assay, where a higher Tm indicates greater protein stability.

Experimental Protocols

Protocol 1: Buffer Screen for Optimal this compound Stability

This protocol outlines a method for screening different buffer conditions to identify those that minimize this compound aggregation and maintain its activity.

  • Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., from 5.5 to 8.5 in 0.5 unit increments) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM NaCl). Commonly used buffers include Tris-HCl and HEPES-NaOH.[10]

  • Buffer Exchange: Exchange the purified this compound protein into each of the prepared buffers using dialysis or a desalting column.

  • Incubation: Incubate the this compound samples in each buffer condition at 4°C for a set period (e.g., 24, 48, and 72 hours).

  • Aggregation Analysis: After each time point, measure protein aggregation using Dynamic Light Scattering (DLS) or by monitoring the absorbance at 340 nm.

  • Activity Assay: Measure the enzymatic activity of this compound in each buffer using a relevant substrate assay.

  • Data Analysis: Compare the levels of aggregation and activity across the different buffer conditions to identify the optimal buffer for this compound stability.

Protocol 2: Thermal Shift Assay (TSA) for Additive Screening

This protocol describes how to use a thermal shift assay (also known as differential scanning fluorimetry) to screen for additives that increase the thermal stability of this compound.

  • Reagent Preparation:

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

    • Prepare stock solutions of various additives to be tested (e.g., glycerol, L-arginine, TCEP).

  • Assay Setup:

    • In a 96-well PCR plate, add the purified this compound protein to the optimized buffer.

    • Add the fluorescent dye to each well.

    • Add the different additives to be tested to individual wells at various concentrations. Include a no-additive control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The midpoint of the unfolding transition is the melting temperature (Tm).

    • A higher Tm in the presence of an additive indicates that the additive stabilizes the protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis purified_protein Purified this compound buffer_exchange Buffer Exchange purified_protein->buffer_exchange tsa_setup Setup Thermal Shift Assay purified_protein->tsa_setup buffer_screen Prepare Buffer Series (pH, Salt) buffer_screen->buffer_exchange additive_screen Prepare Additive Stocks (Glycerol, Arginine, etc.) additive_screen->tsa_setup incubation Incubate at 4°C buffer_exchange->incubation dls_analysis Aggregation Analysis (DLS) incubation->dls_analysis activity_assay Activity Assay incubation->activity_assay thermal_denaturation Thermal Denaturation tsa_setup->thermal_denaturation tm_analysis Tm Determination thermal_denaturation->tm_analysis optimal_conditions Identify Optimal Conditions dls_analysis->optimal_conditions activity_assay->optimal_conditions tm_analysis->optimal_conditions

Caption: Experimental workflow for optimizing this compound protein stability.

troubleshooting_flowchart start Instability Issue with Purified this compound issue_type What is the primary issue? start->issue_type aggregation Aggregation/ Precipitation issue_type->aggregation Visual Precipitate loss_of_activity Loss of Activity issue_type->loss_of_activity Decreased Function agg_q1 Is protein concentration > 1 mg/mL? aggregation->agg_q1 loa_q1 Are you performing repeated freeze-thaw cycles? loss_of_activity->loa_q1 agg_a1_yes Lower concentration or add stabilizers agg_q1->agg_a1_yes Yes agg_q2 Is buffer pH near pI? agg_q1->agg_q2 No agg_a1_yes->agg_q2 agg_a2_yes Adjust pH +/- 1 unit from pI agg_q2->agg_a2_yes Yes agg_q3 Have you optimized salt concentration? agg_q2->agg_q3 No agg_a2_yes->agg_q3 agg_a3_no Screen different salt concentrations agg_q3->agg_a3_no No solution Stable & Active this compound agg_q3->solution Yes agg_a3_no->solution loa_a1_yes Aliquot and store at -80°C with cryoprotectant loa_q1->loa_a1_yes Yes loa_q2 Are protease inhibitors included? loa_q1->loa_q2 No loa_a1_yes->loa_q2 loa_a2_no Add protease inhibitor cocktail loa_q2->loa_a2_no No loa_q3 Is oxidation a possibility? loa_q2->loa_q3 Yes loa_a2_no->loa_q3 loa_a3_yes Add reducing agent (DTT/TCEP) loa_q3->loa_a3_yes Yes loa_q3->solution No loa_a3_yes->solution

Caption: Troubleshooting flowchart for this compound protein instability.

sdr04_pathway substrate Lipid Substrate sdr04 This compound substrate->sdr04 nadp NADP+ sdr04->nadp product Oxidized Lipid Product sdr04->product nadph NADPH nadph->sdr04 downstream_tf Transcription Factor (e.g., PPARα) product->downstream_tf activates gene_expression Target Gene Expression (Lipid Metabolism) downstream_tf->gene_expression regulates cellular_response Cellular Response (e.g., Fatty Acid Oxidation) gene_expression->cellular_response

Caption: Hypothetical signaling pathway involving this compound.

References

Technical Support Center: Strategies to Increase the Yield of Recombinant SDR-04

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression and purification of recombinant SDR-04. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and strategies to maximize the yield of functional this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound expression is very low or undetectable. What are the first steps to troubleshoot this?

A1: Low or no expression is a common issue. Initial troubleshooting should focus on the integrity of your expression construct and the basic expression conditions.[1][2] First, verify the integrity of your expression vector and the inserted this compound gene sequence to ensure there are no mutations, such as a frameshift or premature stop codon, that could halt protein production.[1] Re-sequencing your plasmid construct is highly recommended.[1] Next, confirm that you are using the correct and fresh inducer (e.g., IPTG, arabinose) at an optimal concentration.[1] It's also beneficial to start your culture from a fresh bacterial colony, as this can lead to higher protein yields.[2]

Q2: this compound is expressed, but it's insoluble and forming inclusion bodies. How can I improve its solubility?

A2: Inclusion bodies are insoluble aggregates of misfolded proteins.[3][4] To improve the solubility of this compound, you can try several strategies. A primary approach is to lower the expression temperature to 15-25°C after induction.[5][6] This slows down cellular processes like transcription and translation, which can allow more time for proper protein folding.[5][7] Reducing the concentration of the inducer can also decrease the rate of transcription, which may improve solubility.[5] Additionally, consider using a different E. coli host strain, such as one engineered to enhance disulfide bond formation or that contains additional chaperones to assist in protein folding.[8]

Q3: I have decent expression of this compound, but I'm losing most of it during purification. What could be the cause?

A3: Significant protein loss during purification can be due to several factors. Inefficient cell lysis can leave a substantial amount of your protein trapped in cell debris.[9] Ensure your lysis protocol is effective. Protein degradation by proteases released during cell lysis is another common issue.[1] To mitigate this, perform all purification steps at a low temperature (4°C) and add a protease inhibitor cocktail to your lysis buffer.[1] Issues with the affinity tag, such as it being inaccessible or cleaved, can also prevent efficient binding to the purification resin.[1][9]

Q4: Could codon usage be affecting my this compound yield?

A4: Yes, codon usage can significantly impact protein yield.[8][10] If the gene for this compound contains codons that are rarely used by the expression host (e.g., E. coli), it can lead to translational stalling and reduced protein expression.[2][8] Codon optimization, which involves synthesizing the gene with codons preferred by the host organism without altering the amino acid sequence, can greatly enhance protein expression.[10][11][12][13][14][15]

Q5: What are fusion tags and can they help increase the yield of this compound?

A5: Fusion tags are peptides or proteins that are genetically fused to the target protein.[16][17] They can significantly improve the yield of recombinant proteins in several ways.[3] Solubility-enhancing tags, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), can improve the solubility and proper folding of the target protein.[3][18][19] Affinity tags, like the polyhistidine (His) tag, simplify purification.[4][5] Some tags can serve both purposes.[17] Using a fusion tag with this compound could therefore enhance its soluble expression and streamline its purification.[16][17][19]

Troubleshooting Guides

Problem: Low or No Expression of this compound

This guide provides a systematic approach to diagnosing and resolving low or non-existent expression of your recombinant protein.

Troubleshooting Workflow for Low/No Protein Expression

LowExpressionWorkflow Start Start: Low/No this compound Expression CheckVector 1. Verify Vector Integrity - Sequence this compound insert - Check for frameshifts/stop codons Start->CheckVector CheckInduction 2. Optimize Induction - Confirm correct inducer & concentration - Use fresh inducer stock CheckVector->CheckInduction Vector OK CheckHost 3. Evaluate Host Strain - Try different E. coli strains - Consider strains for toxic proteins CheckInduction->CheckHost Induction OK CheckCodons 4. Analyze Codon Usage - Check for rare codons - Consider gene optimization CheckHost->CheckCodons Host OK Result Improved Expression CheckCodons->Result Codons Optimized

A workflow diagram for troubleshooting low or no protein expression.

Potential Cause Recommended Action
Vector Integrity Issues Re-sequence the entire this compound insert and flanking regions to confirm the correct reading frame and absence of mutations.[1]
Suboptimal Induction Titrate the inducer concentration and test different induction times. Ensure the inducer stock is not expired.[1]
Protein Toxicity If this compound is toxic to the host cells, switch to an expression system with tighter regulation of basal expression, such as pBAD systems.[2]
Inefficient Transcription/Translation Optimize the promoter strength. For T7 promoters, ensure you are using a suitable host strain like BL21(DE3).[8]
Rare Codon Usage Analyze the this compound gene for codons that are rare in E. coli. If present, consider re-synthesizing the gene with optimized codon usage.[2][8]
Problem: this compound is in Inclusion Bodies

This guide provides strategies to improve the solubility of this compound and reduce the formation of inclusion bodies.

Troubleshooting Workflow for Protein Insolubility

InsolubilityWorkflow Start Start: this compound in Inclusion Bodies LowerTemp 1. Lower Expression Temperature (e.g., 18-25°C) Start->LowerTemp ReduceInducer 2. Reduce Inducer Concentration LowerTemp->ReduceInducer Still Insoluble ChangeHost 3. Change Host Strain - Use strains with chaperones - Strains for disulfide bonds ReduceInducer->ChangeHost Still Insoluble AddTag 4. Add a Solubility-Enhancing Tag (e.g., MBP, GST, SUMO) ChangeHost->AddTag Still Insoluble Result Increased Soluble this compound AddTag->Result Solubility Improved

References

Technical Support Center: Troubleshooting Non-Specific Binding in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address the common issue of non-specific binding in pull-down assays, particularly when using baits like SDR-04.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background or non-specific binding in my this compound pull-down assay?

High background in pull-down assays typically stems from several factors. Proteins can stick to the beads themselves (e.g., agarose (B213101) or magnetic beads), or they can interact non-specifically with the bait protein (this compound) or the tag (e.g., GST, His). This can be caused by insufficient blocking, inadequate washing, or using overly stringent lysis conditions that expose "sticky" hydrophobic regions of proteins. The choice of beads, blocking agents, and the composition of your wash buffers are all critical factors that need to be optimized to minimize these unwanted interactions.

Q2: How can I optimize my washing steps to reduce non-specific binding?

Optimizing your wash protocol is a critical step in reducing background. This involves adjusting the number of washes, the duration of each wash, and the composition of the wash buffer. Increasing the number of washes (from 3 to 5, for example) can be effective. You can also try increasing the salt concentration (e.g., from 150 mM to 500 mM NaCl) or including low concentrations of detergents (e.g., 0.1% Tween-20 or NP-40) in your wash buffers to disrupt weak, non-specific interactions. However, be cautious as overly harsh conditions can also disrupt the specific interaction between your bait and its true binding partners. It is often a matter of finding the right balance for your specific protein complex.

Q3: What are the best blocking strategies to prevent proteins from binding to the beads?

Properly blocking the beads before introducing your cell lysate is essential. Pre-incubating the beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA can effectively saturate non-specific binding sites on the bead surface. Using a commercial blocking buffer designed for pull-down assays is also a good option. Additionally, pre-clearing your lysate by incubating it with beads alone before the pull-down can deplete proteins that have a high affinity for the beads, further reducing background.

Q4: Can the lysis buffer composition affect non-specific binding?

Yes, the lysis buffer can significantly impact non-specific binding. A very harsh lysis buffer can denature proteins and expose hydrophobic regions that are normally buried, leading to increased "stickiness". It's important to use the mildest lysis conditions possible that will still efficiently release your protein of interest. You can try varying the detergent type and concentration in your lysis buffer. For example, NP-40 and Triton X-100 are common non-ionic detergents used in pull-down assays.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting non-specific binding in your pull-down experiments.

G cluster_0 Start: High Non-Specific Binding Observed cluster_1 Optimization Steps cluster_2 Evaluation cluster_3 Outcome start High Background in Pull-Down A Increase Wash Steps/Stringency start->A B Optimize Blocking (Pre-clear lysate, Block beads) start->B C Adjust Lysis Buffer (Detergent/Salt Conc.) start->C D Reduce Antibody/Bait Concentration start->D E Problem Solved? A->E B->E C->E D->E F Successful Pull-Down (Low Background) E->F Yes G Re-evaluate & Combine Strategies E->G No G->A

Caption: A troubleshooting flowchart for addressing high non-specific binding in pull-down assays.

Quantitative Data Summary

The tables below provide recommended starting concentrations and ranges for key reagents used in optimizing pull-down assays.

Table 1: Recommended Concentrations of Wash Buffer Components

ComponentFunctionStarting ConcentrationOptimization Range
NaClReduces ionic interactions150 mM150 - 500 mM
Tween-20Non-ionic detergent, reduces weak binding0.1% (v/v)0.05% - 0.5% (v/v)
NP-40 / IGEPAL CA-630Non-ionic detergent, reduces weak binding0.1% (v/v)0.05% - 0.5% (v/v)
Triton X-100Non-ionic detergent, reduces weak binding0.1% (v/v)0.05% - 0.5% (v/v)

Table 2: Common Blocking Agents for Pull-Down Assays

Blocking AgentRecommended ConcentrationIncubation TimeNotes
Bovine Serum Albumin (BSA)1 - 3% (w/v)1 - 2 hoursUse a high-purity, protease-free grade.
Salmon Sperm DNA100 µg/mL1 hourUseful for reducing non-specific binding of DNA-binding proteins.
Normal Serum1 - 5% (v/v)1 hourUse serum from the same species as the secondary antibody if applicable.

Experimental Protocols

Protocol: Pre-clearing Lysate and Blocking Beads

This protocol describes how to pre-clear your cell lysate and block the beads to minimize non-specific binding.

  • Bead Preparation: Resuspend the required amount of beads (e.g., Protein A/G agarose) in a suitable buffer.

  • Pre-clearing Lysate:

    • Add the prepared beads to your cell lysate.

    • Incubate on a rotator for 1-2 hours at 4°C.

    • Centrifuge to pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Bead Blocking:

    • Wash the beads to be used for the pull-down with your lysis buffer.

    • Resuspend the beads in a blocking buffer (e.g., lysis buffer containing 1% BSA).

    • Incubate on a rotator for 1-2 hours at 4°C.

    • Wash the blocked beads with lysis buffer before adding your bait protein.

The following diagram illustrates the workflow for this protocol.

G cluster_0 Pre-clearing cluster_1 Bead Blocking A Cell Lysate B Add Beads A->B C Incubate & Centrifuge B->C D Pre-cleared Lysate C->D E Fresh Beads F Add Blocking Buffer E->F G Incubate & Wash F->G H Blocked Beads G->H

Caption: Workflow for pre-clearing cell lysate and blocking beads to reduce non-specific binding.

Technical Support Center: Optimizing Cell Lysis for SDR-04 Activity Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize cell lysis for measuring the activity of SDR-04 (a model short-chain dehydrogenase/reductase).

Frequently Asked Questions (FAQs)

Q1: What is the best method for lysing cells to measure this compound activity?

A1: The ideal cell lysis method depends on your cell type and the specific experimental requirements. The goal is to achieve efficient cell disruption while preserving the enzymatic activity of this compound. For cultured mammalian cells, a gentle detergent-based lysis is often sufficient and helps maintain protein integrity. For tougher cells like bacteria or tissues, mechanical methods such as sonication or bead beating may be necessary. It is crucial to perform mechanical lysis on ice to prevent heat-induced denaturation of the enzyme.

Q2: My this compound activity is very low or absent after lysis. What are the possible causes?

A2: Low or no enzyme activity can stem from several factors:

  • Protein Degradation: Endogenous proteases released during cell lysis can degrade this compound. Always add a protease inhibitor cocktail to your lysis buffer.

  • Enzyme Denaturation: Harsh lysis conditions, such as excessive sonication leading to heat generation or the use of strong ionic detergents (like SDS), can denature the enzyme.

  • Incomplete Lysis: If cells are not completely lysed, the protein yield will be low, leading to apparently low activity.

  • Incorrect Buffer Conditions: The pH, ionic strength, or absence of necessary cofactors in the lysis buffer can negatively impact enzyme stability and activity.

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your lysate can lead to protein denaturation and aggregation. It is best to aliquot your lysate and store it at -80°C.

Q3: What should be included in a lysis buffer for an this compound activity assay?

A3: A well-formulated lysis buffer is critical for maintaining this compound activity. Key components include:

  • Buffering Agent: To maintain a stable pH, typically between 7.4 and 8.0. Common choices include Tris-HCl or HEPES.

  • Salts: Such as NaCl or KCl, to maintain an appropriate ionic strength.

  • Reducing Agents: DTT or β-mercaptoethanol can help protect the enzyme from oxidation, especially if it has critical cysteine residues.

  • Protease Inhibitors: A broad-spectrum protease inhibitor cocktail is essential to prevent protein degradation.

  • Detergent (optional): A mild, non-ionic detergent like Triton X-100 or NP-40 can be used to solubilize membranes without denaturing the enzyme.

Q4: How do I choose between different lysis methods?

A4: The choice of lysis method is a balance between lysis efficiency and maintaining protein function. The table below summarizes common methods and their suitability.

Data Presentation: Comparison of Cell Lysis Methods

Lysis MethodPrincipleLysis EfficiencySuitability for Enzyme AssaysCommon ApplicationsKey Considerations
Detergent-Based (Mild) Solubilizes cell membranes using non-ionic detergents (e.g., Triton X-100).Moderate to HighExcellentCultured mammalian and insect cells.Optimal detergent concentration is crucial; too high can inhibit enzymes.
Sonication High-frequency sound waves create cavitation bubbles that disrupt cells.HighGoodBacterial cells, yeast, and tissues.Must be performed on ice in short bursts to prevent overheating and denaturation.
Bead Beating Agitation with small beads mechanically disrupts cell walls.Very HighGoodHard-to-lyse cells like fungi, bacteria, and plant cells.Can generate significant heat, requiring cooling.
Freeze-Thaw Cycles Ice crystal formation during freezing and thawing disrupts cell membranes.Low to ModerateModerateGentle lysis, often used in combination with other methods.May not be sufficient for complete lysis; multiple cycles can denature proteins.
High-Pressure Homogenization Forces cells through a narrow valve under high pressure, causing disruption.Very HighGoodLarge volumes of bacterial and mammalian cells.Generates minimal heat, preserving protein integrity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Protein Yield 1. Incomplete cell lysis. 2. Insufficient amount of lysis reagent.1. Verify lysis efficiency by microscopy. Switch to a more rigorous method if needed (e.g., from detergent to sonication). 2. Increase the volume of lysis buffer.
Low/No Enzyme Activity 1. Enzyme degradation by proteases. 2. Enzyme denaturation from heat or harsh chemicals. 3. Incorrect buffer pH or ionic strength.1. Add a broad-spectrum protease inhibitor cocktail to the lysis buffer. Perform all steps at 4°C. 2. If using sonication, use short bursts on ice. Avoid strong detergents like SDS. 3. Optimize the lysis buffer composition.
High Viscosity of Lysate Release of DNA from lysed cells.Add DNase I to the lysis buffer to digest the DNA.
Inconsistent Results 1. Variable cell numbers or confluence. 2. Repeated freeze-thaw cycles of the lysate.1. Standardize the cell seeding density and harvest at a consistent confluence. 2. Aliquot the lysate after the initial preparation and store at -80°C. Avoid re-freezing thawed aliquots.
Protein is Insoluble The overexpressed protein may be in inclusion bodies.Optimize protein expression conditions (e.g., lower temperature). If not possible, use a specific reagent to solubilize inclusion bodies.

Experimental Protocols

Protocol 1: Mild Detergent Lysis for Cultured Mammalian Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Lysis: Add an appropriate volume of ice-cold Lysis Buffer (see composition below) to the culture dish. Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a suitable method like the Bradford or BCA assay.

  • Enzyme Activity Assay: Proceed immediately with the this compound activity assay or store the lysate in aliquots at -80°C.

Lysis Buffer Composition:

  • 50 mM Tris-HCl, pH 7.5

  • 150 mM NaCl

  • 1% Triton X-100

  • 1X Protease Inhibitor Cocktail

Protocol 2: Sonication for Bacterial Cells
  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Discard the supernatant and resuspend the pellet in ice-cold Lysis Buffer.

  • Sonication: Place the tube containing the cell suspension in an ice-water bath. Sonicate using short pulses (e.g., 10-15 seconds) followed by rest periods (e.g., 30-60 seconds) to prevent overheating. Repeat for several cycles until the suspension clarifies.

  • Clarification: Centrifuge the sonicate at 20,000 x g for 30 minutes at 4°C to remove cell debris.

  • Supernatant Collection: Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration.

  • Enzyme Activity Assay: Proceed with the assay or store at -80°C.

Lysis Buffer Composition:

  • 50 mM HEPES, pH 7.5

  • 300 mM NaCl

  • 1X Protease Inhibitor Cocktail

  • 1 mg/mL Lysozyme (optional, for enhanced lysis)

  • 10 U/mL DNase I (to reduce viscosity)

Visualizations

Technical Support Center: Troubleshooting SDR-04 Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of SDR-04.

Frequently Asked Questions (FAQs)

Q1: My this compound experiment is showing no crystals, only clear drops. What is the likely cause?

A majority of clear drops in a crystallization experiment often suggests that the concentration of this compound is too low.[1] To achieve crystallization, a state of supersaturation must be reached, and if the concentration is insufficient, nucleation and crystal growth will not occur.

Q2: I am observing a heavy precipitate in my crystallization drops instead of crystals. What does this indicate?

The formation of a brown amorphous precipitate typically points to an excessively high concentration of this compound.[1] This can also be a sign of protein instability, impurity, or a tendency for the molecule to aggregate under the tested conditions.[1]

Q3: Why are my this compound crystals very small or needle-like?

Obtaining many small crystals or twinned crystals can result from a protein concentration that is too high, leading to rapid nucleation.[1] Sub-optimal conditions can favor the formation of numerous small crystals rather than fewer, larger, well-ordered ones suitable for diffraction studies.

Q4: Can impurities in my this compound sample affect crystallization?

Yes, sample purity is critical for successful crystallization. Impurities or the presence of aggregates can interfere with the formation of a stable crystal lattice, resulting in disordered crystals or preventing crystallization altogether.[2] A purity of greater than 95% is generally recommended.[2]

Q5: What is polymorphism and how might it affect my this compound crystallization?

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can exhibit different physical properties, including solubility and stability. During storage, a conversion from an amorphous to a more stable crystalline form can occur, which may impact the dissolution rate and overall success of crystallization experiments.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during this compound crystallization.

Issue 1: No Crystals Formed (Clear Drops)
Potential Cause Recommended Solution
This compound concentration is too low.Gradually increase the concentration of this compound in the crystallization trials.
Sub-optimal solvent or precipitant conditions.Screen a wider range of precipitants, buffers (pH), and salts. Consider using additive screens to explore more chemical space.
Nucleation barrier is too high.Try seeding techniques (micro or macro) using previously grown this compound crystals, if available.
Issue 2: Amorphous Precipitate Formation
Potential Cause Recommended Solution
This compound concentration is too high.Decrease the initial concentration of this compound.[1] A serial dilution can help identify the optimal concentration range.
This compound is unstable or aggregating.Optimize the buffer conditions, including pH and the addition of stabilizing agents or detergents.[1] Ensure the sample is monodisperse using techniques like Dynamic Light Scattering (DLS) before setting up crystallization plates.[2]
Incorrect solvent system.Experiment with different solvents or co-solvents to improve the solubility and stability of this compound. The dielectric constant of the solvent mixture can significantly influence solubility.[3]
Issue 3: Poor Crystal Quality (Small, Twinned, or Needle-like Crystals)
Potential Cause Recommended Solution
Nucleation is too rapid.Lower the this compound concentration to slow down the nucleation process.[1] Fine-tune the precipitant concentration.
Sub-optimal growth conditions.Optimize the temperature of the experiment. Slower temperature changes can sometimes promote better crystal growth.
Presence of flexible regions in the protein.For protein crystallization, consider protein engineering techniques such as Surface Entropy Reduction (SER) to remove flexible residues that may inhibit stable lattice formation.[2]

Data Presentation: Key Crystallization Parameters

The following table summarizes critical parameters that should be systematically varied and recorded during this compound crystallization screening.

ParameterTypical RangePurpose
This compound Concentration 1 - 30 mg/mLTo achieve the necessary supersaturation for nucleation and crystal growth.[1] The optimal concentration is protein-specific.
pH 4.0 - 9.0To influence the charge state of the molecule, affecting solubility and crystal contacts.
Precipitant Various (e.g., PEGs, salts)To reduce the solubility of this compound and induce crystallization.
Temperature 4°C - 25°CTo affect solubility and the kinetics of nucleation and crystal growth.
Additives Various (e.g., salts, detergents)To improve solubility, stability, and crystal quality.

Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion

This method is a widely used technique for protein and small molecule crystallization.

Materials:

  • Purified and concentrated this compound solution

  • Crystallization screening solutions (buffers, precipitants, salts)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Micropipettes and tips

  • Sealing tape or oil

Procedure:

  • Pipette 500 µL of the crystallization screening solution into the reservoir of a well in the crystallization plate.

  • On a clean, siliconized cover slip, pipette 1 µL of the this compound solution.

  • Pipette 1 µL of the reservoir solution and mix it with the this compound drop on the cover slip.

  • Invert the cover slip and place it over the reservoir, ensuring an airtight seal with grease or oil.

  • Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution, gradually increasing the concentration of this compound in the drop to the point of supersaturation, which can lead to crystallization.

  • Incubate the plate at a constant temperature and monitor for crystal growth over several days to weeks.

Visualizations

SDR04_Troubleshooting_Workflow start Start Crystallization Trial observe Observe Drops start->observe clear Clear Drops observe->clear No Change precipitate Precipitate observe->precipitate Amorphous Solid crystals Crystals Formed observe->crystals Solid with Facets increase_conc Increase this compound Concentration clear->increase_conc decrease_conc Decrease this compound Concentration precipitate->decrease_conc optimize_buffer Optimize Buffer (pH, Additives) precipitate->optimize_buffer end_good Good Quality Crystals crystals->end_good Diffraction Quality end_bad Poor Quality Crystals crystals->end_bad Small/Twinned increase_conc->start Retry decrease_conc->start Retry optimize_buffer->start Retry optimize_growth Optimize Growth Conditions (Temp, etc.) optimize_growth->start Retry end_bad->optimize_growth

Caption: Troubleshooting workflow for this compound crystallization experiments.

Vapor_Diffusion_Workflow prep_plate Step 1: Prepare Reservoir Pipette 500 µL of screen solution into the well. prep_drop Step 2: Prepare Drop Pipette 1 µL this compound and 1 µL reservoir solution onto a cover slip. prep_plate->prep_drop seal_well Step 3: Seal Well Invert cover slip and seal the well. prep_drop->seal_well incubate Step 4: Incubate Store plate at a constant temperature. seal_well->incubate monitor Step 5: Monitor Regularly check for crystal growth under a microscope. incubate->monitor outcome {Outcome|Crystals, Precipitate, or Clear Drop} monitor->outcome

Caption: Experimental workflow for the hanging drop vapor diffusion method.

References

Technical Support Center: Validating the Specificity of SDR-04 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of SDR-04 inhibitors. As this compound is a potent and selective BET (Bromodomain and Extra-Terminal) inhibitor with a strong affinity for the first bromodomain of BRD4 (BRD4-BD1), this guide focuses on methodologies relevant to characterizing BET inhibitors.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor belonging to the BET (Bromodomain and Extra-Terminal) family of proteins. Its primary target is the first bromodomain (BD1) of BRD4, a key epigenetic reader involved in the regulation of gene transcription.[1] By competitively binding to the acetyl-lysine binding pocket of BRD4, this compound disrupts the interaction between BRD4 and acetylated histones, leading to the downregulation of key oncogenes like c-Myc.[2]

Q2: Why is it crucial to validate the specificity of this compound?

A2: Validating the specificity of any inhibitor is critical to ensure that its observed biological effects are due to the modulation of its intended target (on-target effects) and not due to interactions with other unintended molecules (off-target effects). Off-target effects can lead to misleading experimental results and potential toxicity in therapeutic applications. For BET inhibitors like this compound, specificity profiling across different bromodomains (within the BET family and outside of it) is essential.

Q3: What are the initial steps to assess the purity and identity of my this compound compound?

A3: Before initiating any biological assays, it is crucial to confirm the identity and purity of your this compound compound. This can be achieved through analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To verify the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95%.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in biochemical assays.

Possible Cause 1: Assay conditions are not optimized.

  • Troubleshooting Tip: Ensure that the concentrations of the recombinant BRD4 protein and the competing ligand (e.g., a biotinylated histone peptide) are optimized. The protein concentration should be below the Kd of the interaction, and the ligand concentration should be at or near its Kd for the protein.

Possible Cause 2: Reagent instability.

  • Troubleshooting Tip: Aliquot and store recombinant proteins and peptides at the recommended temperatures (typically -80°C) to avoid repeated freeze-thaw cycles. Prepare fresh assay buffers for each experiment.

Possible Cause 3: High solvent concentration.

  • Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and does not exceed a concentration known to affect the assay (typically <1%).

Problem 2: Discrepancy between biochemical potency and cellular activity.

Possible Cause 1: Poor cell permeability.

  • Troubleshooting Tip: this compound may have poor membrane permeability, leading to lower effective intracellular concentrations. Consider performing cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm the inhibitor is reaching its target inside the cell.[3][4][5][6]

Possible Cause 2: Efflux by cellular transporters.

  • Troubleshooting Tip: Cells may actively pump out the inhibitor. This can be investigated using cell lines that overexpress specific efflux pumps or by using known efflux pump inhibitors as controls.

Possible Cause 3: Cellular metabolism of the inhibitor.

  • Troubleshooting Tip: The inhibitor may be metabolized into an inactive form within the cell. LC-MS/MS analysis of cell lysates after treatment can be used to identify potential metabolites.

Problem 3: Unexpected cellular phenotype or toxicity.

Possible Cause 1: Off-target effects.

  • Troubleshooting Tip: The observed phenotype may be due to this compound binding to proteins other than BRD4. Perform a broad off-target screening panel against a library of kinases, GPCRs, and other relevant protein families.[7][8] Gene expression profiling after treatment can also provide clues about affected pathways.

Possible Cause 2: Inhibition of other BET family members.

  • Troubleshooting Tip: While this compound is reported to be selective for BRD4-BD1, it may still inhibit other BET family members (BRD2, BRD3, BRDT) at higher concentrations.[1] Determine the IC50 values of this compound for all BET family bromodomains to establish its selectivity profile.

Quantitative Data Summary

The following tables summarize key quantitative data for characterizing the specificity of BET inhibitors. While specific comprehensive data for this compound is emerging, the tables provide a template and include representative data for well-characterized BET inhibitors for comparison.

Table 1: Biochemical Potency and Selectivity of BET Inhibitors

InhibitorTarget BromodomainIC50 (nM)Kd (nM)Selectivity Notes
This compound BRD4-BD1Data to be determinedData to be determinedReported strong affinity for BRD4-BD1[1]
(+)-JQ1 (Pan-BET) BRD4-BD1~50~50Binds to all BET bromodomains with similar affinity.[9]
BRD4-BD2~90~90
I-BET762 (Pan-BET) BRD2, BRD3, BRD4-25-52Pan-BET inhibitor.[10]
ABBV-744 (BD2-selective) BRD4-BD21.72.1>100-fold selective for BD2 over BD1.[10]

Table 2: Cellular Activity of BET Inhibitors

InhibitorCell LineAssay TypeIC50 (µM)Endpoint Measured
This compound MV4;11Cell ProliferationData to be determinedPotently suppresses proliferation[1]
(+)-JQ1 Multiple Myeloma (MM.1S)Cell Proliferation~0.12Inhibition of cell growth[11]
OTX015 Hematological MalignanciesCell Proliferation0.3 - 1Inhibition of cell growth[10]

Experimental Protocols

Protocol 1: AlphaScreen Competitive Binding Assay

This protocol is for determining the IC50 value of this compound for BRD4-BD1.

Materials:

  • Recombinant GST-tagged BRD4-BD1

  • Biotinylated histone H4 peptide (acetylated)

  • Glutathione Donor beads

  • Streptavidin Acceptor beads

  • This compound inhibitor

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)

  • 384-well OptiPlate

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Dilute BRD4-BD1, biotinylated histone peptide, Donor beads, and Acceptor beads to their optimized concentrations in assay buffer.

  • Inhibitor Incubation: Add this compound dilutions or vehicle control (DMSO) to the wells of the 384-well plate.

  • Protein and Ligand Addition: Add the GST-tagged BRD4-BD1 to the wells and incubate for 15-30 minutes at room temperature. Then, add the biotinylated histone H4 peptide and incubate for another 15-30 minutes.

  • Bead Addition: Add the Glutathione Donor beads and incubate for 60 minutes at room temperature in the dark.

  • Detection: Add the Streptavidin Acceptor beads and incubate for another 60 minutes at room temperature in the dark.

  • Measurement: Read the plate on an AlphaScreen-compatible plate reader. The signal will decrease as the inhibitor competes with the histone peptide for binding to BRD4-BD1.

  • Data Analysis: Plot the AlphaScreen signal against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the target engagement of this compound in a cellular context.[3][4][5][6]

Materials:

  • Cells of interest (e.g., MV4;11)

  • This compound inhibitor

  • DMSO (vehicle control)

  • PBS with protease inhibitors

  • Lysis buffer

  • Antibody against BRD4

  • Secondary antibody for Western blotting

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the levels of soluble BRD4 by Western blotting.

  • Data Analysis: Quantify the band intensities for BRD4 at each temperature for both the this compound treated and control samples. Plot the percentage of soluble BRD4 against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizations

BET_Signaling_Pathway cluster_nucleus Nucleus Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binds to BD1 PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates & Activates Oncogenes Oncogenes (e.g., c-Myc) RNA_Pol_II->Oncogenes Transcribes Transcription Transcription & Elongation Oncogenes->Transcription SDR04 This compound SDR04->BRD4 Inhibits Binding

Caption: Mechanism of this compound action on BRD4-mediated transcription.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_offtarget Off-Target Screening AlphaScreen AlphaScreen / HTRF (Determine IC50 vs. BRD4-BD1) Selectivity Selectivity Profiling (Test against other BET bromodomains) AlphaScreen->Selectivity Validate on-target potency CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) Selectivity->CETSA Move to cellular context OffTarget Broad Kinase/Protein Panel (Identify unintended targets) Selectivity->OffTarget Assess broader specificity Proliferation Cell Proliferation Assay (Determine cellular IC50) CETSA->Proliferation Correlate target binding with function Gene_Expression Gene Expression Profiling (Analyze downstream effects) Proliferation->Gene_Expression Understand mechanism

Caption: Experimental workflow for assessing this compound inhibitor specificity.

References

enhancing the signal-to-noise ratio in SDR-04 assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Structural Dynamics Response (SDR) assay. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experiments to enhance the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the Structural Dynamics Response (SDR) assay?

The Structural Dynamics Response (SDR) assay is a technique used in drug discovery to assess the binding of ligands (potential drug candidates) to target proteins. It measures changes in the natural vibrations and motions of a protein when a ligand binds to it. These changes in protein dynamics are detected by monitoring the light output of a sensor protein, typically NanoLuc luciferase (NLuc), that is attached to the target protein. A change in the light intensity indicates that the ligand has bound to the target protein.[1]

Q2: What is "SDR-04"?

Based on available information, "this compound" is not a recognized assay type. It is possible that this refers to a specific compound or internal project name. This compound is identified as a BET inhibitor with strong affinity for BRD4-BD1.[2] This guide focuses on the Structural Dynamics Response (SDR) assay, a technology for detecting ligand-protein binding.[1]

Q3: What are the main advantages of the SDR assay?

The SDR assay offers several advantages over traditional methods:

  • Broad Applicability: It can be used for a wide range of protein targets, regardless of their function or structure.[1]

  • No Need for Target-Specific Reagents: It doesn't require prior knowledge of the protein's function or the development of specific probes.[1]

  • High Sensitivity: The assay is sensitive enough to detect the binding of compounds to allosteric sites, which are locations on a protein different from the active site.[1]

  • Low Protein Requirement: The amount of protein needed for the SDR assay is significantly less than what is required for many standard tests.[1]

Q4: What is the signal-to-noise ratio (S/N) and why is it important?

The signal-to-noise ratio is a measure of the strength of your experimental signal (e.g., light output from the NLuc sensor) relative to the background noise. A higher S/N ratio indicates a more reliable and reproducible assay, allowing for the confident detection of true positive results.[3][4]

Troubleshooting Guide

Low Signal or No Signal

A weak or absent signal is a common issue in many assays. The following table outlines potential causes and solutions.

Possible Cause Recommended Action
Suboptimal Reagent Concentration Verify the integrity and concentration of your target protein, ligand, and sensor protein. Prepare fresh solutions, as degradation can occur with storage and freeze-thaw cycles.
Incorrect Assay Buffer Conditions The pH, ionic strength, and presence of co-factors can significantly impact protein stability and ligand binding. Optimize the buffer composition. For most NADPH-dependent reactions, a pH around 7.5 is optimal.[5]
Inactive Sensor Protein (NLuc) Test the activity of your NanoLuc luciferase stock independently to ensure it is functional.
Inefficient Ligand Binding Increase the concentration of the ligand to ensure it is not the limiting factor. Ensure the ligand is soluble in the assay buffer.
Incorrect Instrument Settings Verify the plate reader's settings, including the correct wavelength and filter for luminescence detection.
High Background Noise

High background can mask the true signal from ligand binding. Here are some common causes and how to address them.

Possible Cause Recommended Action
Contaminated Reagents or Buffers Use fresh, high-purity reagents and buffers. Filter-sterilize buffers to remove any particulate matter.
Non-specific Binding Add a non-ionic detergent (e.g., Tween-20 at 0.01-0.1%) to the wash buffers to reduce non-specific interactions. Consider including a blocking agent like Bovine Serum Albumin (BSA).
Autofluorescence/Autoluminescence of Compounds Test your compounds for inherent fluorescence or luminescence at the detection wavelength in the absence of the assay components.
Instrument Noise Ensure the plate reader is properly calibrated and maintained. If possible, use a dedicated instrument for luminescence assays to avoid contamination from fluorescent applications.

Experimental Protocols

General Workflow for an SDR Assay

This protocol provides a generalized workflow for performing an SDR assay. Specific concentrations and incubation times will need to be optimized for each target protein and ligand combination.

dot

SDR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis p1 Prepare Target Protein-NLuc Fusion a1 Dispense Protein-NLuc into Assay Plate p1->a1 p2 Prepare Ligand Stock Solutions a2 Add Ligands at Various Concentrations p2->a2 p3 Prepare Assay Buffer p3->a1 a1->a2 a3 Incubate for Optimized Time a2->a3 d1 Add Furimazine (NLuc Substrate) a3->d1 d2 Measure Luminescence on Plate Reader d1->d2 an1 Calculate Signal-to-Noise Ratio d2->an1 an2 Determine Ligand Binding Affinity (e.g., EC50) an1->an2

Caption: General experimental workflow for a Structural Dynamics Response (SDR) assay.

  • Reagent Preparation:

    • Prepare a stock solution of the purified target protein fused to NanoLuc luciferase in a suitable buffer.

    • Prepare serial dilutions of the ligand (test compound) in the same assay buffer.

    • Prepare the assay buffer, optimizing pH and ionic strength for the target protein.

  • Assay Plate Setup:

    • Dispense the target protein-NLuc fusion into the wells of a microplate.

    • Add the ligand dilutions to the wells. Include control wells with buffer only (no ligand) and wells with a known binder (positive control).

  • Incubation:

    • Incubate the plate for a predetermined time to allow for ligand binding to reach equilibrium. This step may require optimization (e.g., 15-90 minutes).[6]

  • Signal Detection:

    • Add the NanoLuc substrate (e.g., furimazine) to all wells.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the signal-to-noise ratio for each data point.

    • Plot the luminescence signal as a function of ligand concentration to determine binding affinity (e.g., EC50).

Visualizing Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting common issues in SDR assays.

dot

Troubleshooting_Logic cluster_low_signal Low Signal Troubleshooting cluster_high_noise High Noise Troubleshooting start Assay Fails to Meet S/N Target ls1 Check Reagent Integrity & Concentration start->ls1 Low Signal hn1 Use Fresh, Filtered Buffers start->hn1 High Noise ls2 Optimize Buffer Conditions (pH, etc.) ls1->ls2 ls3 Verify Instrument Settings ls2->ls3 ls4 Increase Incubation Time ls3->ls4 end Re-run Optimized Assay ls4->end hn2 Add Detergent to Wash Steps hn1->hn2 hn3 Screen for Compound Autoluminescence hn2->hn3 hn4 Check for Instrument Contamination hn3->hn4 hn4->end

Caption: A logical workflow for troubleshooting SDR assay signal-to-noise issues.

References

Technical Support Center: β2-Adrenergic Receptor (β2AR) Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and support for researchers utilizing cell-based functional assays for the Beta-2 Adrenergic Receptor (β2AR), with a focus on cAMP Response Element (CRE) driven luciferase reporter gene assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in a β2AR cell-based assay?

High variability in cell-based assays can be traced to several key factors:

  • Cell Culture Practices: Inconsistencies such as using cells with high passage numbers can lead to phenotypic drift and altered drug sensitivity.[1] Cell health is paramount; always monitor viability before starting an experiment.[1]

  • Mycoplasma Contamination: This common, often undetected contamination can dramatically alter cell health and responsiveness, leading to unreliable results.[2]

  • Operator-Dependent Variations: Differences in cell seeding density, pipetting technique, reagent preparation, and incubation times are significant contributors to both intra- and inter-assay variability.[1] Establishing a detailed Standard Operating Procedure (SOP) is crucial.[1]

  • Reagent Quality and Storage: The quality, storage conditions, and lot-to-lot consistency of reagents like serum, ligands, and detection substrates can impact assay performance.[1] Avoid multiple freeze-thaw cycles of sensitive reagents.[3]

  • Environmental Factors: Fluctuations in incubator temperature and CO2 levels can affect cell growth and function.[1]

Q2: How does the β2-Adrenergic Receptor signal to the CRE-luciferase reporter?

The canonical β2AR signaling pathway is coupled to the stimulatory G-protein (Gs).[2] Upon agonist binding (e.g., Isoproterenol), the receptor activates Gs, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP) from ATP.[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP Response Element-Binding (CREB) protein.[2][6] Activated CREB binds to CRE sequences in the promoter region of the reporter gene, driving the transcription and subsequent expression of luciferase.[4][6] The amount of light produced by luciferase is proportional to the receptor's activity.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Agonist (e.g., Isoproterenol) b2AR β2-Adrenergic Receptor (β2AR) Ligand->b2AR Binds Gs Gs Protein b2AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB_inactive CREB PKA->CREB_inactive Phosphorylates CREB_active p-CREB (Active) CREB_inactive->CREB_active CRE CRE Reporter Gene CREB_active->CRE Binds & Activates Transcription Luciferase Luciferase Protein CRE->Luciferase Translates to Light Light Signal (Luminescence) Luciferase->Light Catalyzes Luciferin (B1168401) Luciferin + O2 Luciferin->Luciferase

Caption: β2AR canonical signaling pathway leading to CRE-luciferase expression.

Q3: What are reasonable expectations for assay performance?

A robust and reproducible assay should have a high signal-to-background ratio and low well-to-well variability. The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[7]

ParameterAcceptable ValueExcellent ValueInterpretation
Z'-Factor > 0.5> 0.7A Z'-factor closer to 1 indicates a larger separation between the positive and negative control signals, signifying a more reliable assay.[7]
Signal-to-Background > 5-fold> 10-foldThe ratio of the signal from a maximally stimulated well (positive control) to an unstimulated well (negative control).
CV% of Replicates < 20%< 10%The Coefficient of Variation (CV) for replicate wells indicates the precision of the measurement.

Q4: Should I use a stable cell line or transient transfection?

For ongoing screening and compound profiling, developing a stable cell line that expresses the β2AR and the CRE-luciferase reporter is highly recommended. Stable cell lines reduce the variability associated with inconsistent transfection efficiency, which is a common problem in transient setups.[3] Transient transfection is suitable for initial pathway validation or when testing different receptor constructs.[8]

Troubleshooting Guide

Issue 1: High Inter-Assay Variability (Poor Day-to-Day Reproducibility)

Potential CauseRecommended Solution
Cell Passage Number Use cells from a consistent and narrow range of passage numbers for all experiments. High-passage cells can exhibit phenotypic drift.[1] Document passage number for every experiment.
Reagent Inconsistency Prepare fresh reagents whenever possible. If using stock solutions, ensure they are stored correctly and have not undergone multiple freeze-thaw cycles.[1] Use the same lot of critical reagents (e.g., FBS, detection reagents) across a series of experiments.[3]
Cell Seeding Density Implement a strict cell counting and seeding protocol. Ensure cells are evenly suspended before and during plating.[1]
Incubation Times Standardize all incubation times precisely, from cell plating to ligand stimulation and reagent addition.[1]

Issue 2: High Intra-Assay Variability (High CV% in Replicates)

Potential CauseRecommended Solution
Pipetting Errors Ensure pipettes are properly calibrated.[9] Use reverse pipetting for viscous solutions and maintain a consistent technique (e.g., speed, tip immersion depth).[1][10] Automated liquid handlers can reduce this variability.
Uneven Cell Seeding Gently mix the cell suspension frequently while plating to prevent settling.[1] Pay attention to the "edge effect" in microplates; consider not using the outer wells or filling them with sterile buffer/media to maintain humidity.[4]
Inadequate Reagent Mixing After adding the luciferase detection reagent, ensure proper mixing by briefly shaking the plate on an orbital shaker as recommended by the manufacturer.[11]
Temperature Gradients Allow all plates and reagents to equilibrate to room temperature before use, especially the luciferase detection reagents.[9][11]

Issue 3: Low Signal or No Response

Potential CauseRecommended Solution
Low Cell Number/Viability Perform a cell count and viability assessment (e.g., with trypan blue) before seeding.[1] Optimize cell seeding density; too few cells will produce a weak signal.
Inefficient Transfection If using transient transfection, optimize the DNA-to-reagent ratio.[3] Confirm receptor expression via a parallel method like Western blot or flow cytometry.[10]
Inactive Ligand/Compound Verify the activity and concentration of your agonist. Use a fresh batch or a known active compound as a positive control.[10]
Degraded Detection Reagent Luciferase detection reagents are light and temperature-sensitive. Prepare them fresh just before use and protect them from light.[3][11]
Incorrect Plate Reader Settings Ensure you are using the correct luminescence settings, including integration time. A longer integration time may be needed for weak signals.[12]

Issue 4: High Background Signal

Potential CauseRecommended Solution
Constitutive Receptor Activity Some cell lines may have high basal activity, especially with overexpressed receptors.[10] This can sometimes be reduced by using an inverse agonist.[10]
Promoter Leakiness The minimal promoter in the reporter construct may have some basal activity. Ensure you always subtract the average signal from untransfected or vehicle-only control wells.
Choice of Microplate Use opaque, white microplates for luminescence assays. White plates maximize the light signal, whereas black plates are better for fluorescence to reduce background.[3][13]
Reagent Contamination If background is high and inconsistent, consider contamination in your media or reagents.[3]
Compound Interference Some test compounds can directly inhibit or enhance luciferase enzyme activity, or they may be autofluorescent/autoluminescent.[3][14] A counterscreen with purified luciferase enzyme can identify these.

Experimental Protocols

Protocol: β2AR CRE-Luciferase Reporter Gene Assay

This protocol outlines a typical workflow for measuring β2AR activation in a 96-well format using a stable cell line.

Experimental_Workflow Day1_Header Day 1: Cell Plating Seed_Cells 1. Culture & Harvest Cells (HEK293, CHO) Count_Cells 2. Count Cells & Assess Viability Seed_Cells->Count_Cells Plate_Cells 3. Seed Cells into 96-well Plate (e.g., 5,000-20,000 cells/well) Count_Cells->Plate_Cells Incubate_24h 4. Incubate for 24 hours (37°C, 5% CO2) Plate_Cells->Incubate_24h Day2_Header Day 2: Compound Treatment & Signal Detection Prepare_Compounds 5. Prepare Serial Dilutions of Test Compounds & Controls (e.g., Isoproterenol) Add_Compounds 6. Add Compounds to Cells Prepare_Compounds->Add_Compounds Incubate_Stimulation 7. Incubate for 4-6 hours (Stimulation Period) Add_Compounds->Incubate_Stimulation Equilibrate 8. Equilibrate Plate & Reagents to Room Temperature Incubate_Stimulation->Equilibrate Add_Luciferase_Reagent 9. Add Luciferase Detection Reagent to each well Equilibrate->Add_Luciferase_Reagent Incubate_Lysis 10. Incubate for 10-15 minutes (Cell Lysis & Signal Stabilization) Add_Luciferase_Reagent->Incubate_Lysis Read_Plate 11. Read Luminescence on a Plate Reader Incubate_Lysis->Read_Plate Analyze_Data 12. Analyze Data (Generate Dose-Response Curves, Calculate EC50) Read_Plate->Analyze_Data

Caption: General experimental workflow for a β2AR luciferase reporter assay.

1. Cell Culture and Seeding (Day 1)

  • Culture HEK293 or CHO cells stably expressing the β2AR and a CRE-luciferase reporter construct in appropriate media.

  • Harvest cells when they are in the exponential growth phase (70-80% confluency).[13]

  • Perform a cell count using a hemocytometer or automated counter and assess viability with trypan blue. Viability should be >90%.

  • Dilute the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL) in fresh medium.

  • Seed 100 µL of the cell suspension (10,000 cells/well) into a white, opaque 96-well cell culture plate.[1]

  • Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[1]

2. Compound Preparation and Treatment (Day 2)

  • Prepare a stock solution of your test compounds and a reference agonist (e.g., 10 mM Isoproterenol) in a suitable solvent like DMSO.

  • Perform a serial dilution of the compounds in serum-free media or assay buffer to achieve the desired final concentrations.[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.[1]

  • Carefully remove the culture medium from the cells and add the prepared compound dilutions.

  • Incubate the plate for 4-6 hours at 37°C with 5% CO2.[15] This allows for receptor stimulation and expression of the luciferase reporter.

3. Luciferase Assay and Data Acquisition (Day 2)

  • About 30 minutes before the end of the stimulation incubation, remove the luciferase detection kit reagents from storage and allow them to equilibrate to room temperature, protected from light.[11]

  • Remove the assay plate from the incubator and allow it to cool to room temperature for at least 15-20 minutes.

  • Prepare the luciferase detection reagent according to the manufacturer's protocol.

  • Add an equal volume of detection reagent to each well (e.g., 100 µL). This reagent typically lyses the cells and contains the luciferin substrate.

  • Place the plate on an orbital shaker for 2-3 minutes to ensure complete lysis and mixing.

  • Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.[11]

4. Data Analysis

  • Subtract the average background luminescence (from wells with cells but no compound) from all other readings.

  • Normalize the data to the positive control (a maximal concentration of reference agonist) and the negative control (vehicle only).

  • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine EC50 values.

Troubleshooting Decision Tree

Troubleshooting_Logic Start High Assay Variability or Poor Performance Check_Intra High Intra-Assay CV% Start->Check_Intra Check_Inter High Inter-Assay CV% Start->Check_Inter Check_Signal Low Signal or High Background Start->Check_Signal Pipetting Review Pipetting Technique & Calibrate Pipettes Check_Intra->Pipetting Likely Cause Seeding Check Cell Seeding Protocol (Homogenize Suspension) Check_Intra->Seeding Likely Cause Edge_Effect Assess for Edge Effects (Fill outer wells with PBS) Check_Intra->Edge_Effect Possible Cause Passage Standardize Cell Passage Number Check_Inter->Passage Likely Cause Reagents Use Same Reagent Lots & Check Storage Check_Inter->Reagents Likely Cause SOP Implement & Follow Detailed SOP Check_Inter->SOP Essential Action Cell_Health Check Cell Viability & Test for Mycoplasma Check_Signal->Cell_Health First Check Controls Verify Positive/Negative Control Activity Check_Signal->Controls Second Check Reader Confirm Plate Reader Settings & Reagent Prep Check_Signal->Reader Third Check

Caption: A decision tree for troubleshooting common assay variability issues.

References

Validation & Comparative

Validating the Physiological Relevance of SDR-04 Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, identifying the true physiological substrates of an enzyme is a critical step in understanding its biological function and developing targeted therapeutics. This guide provides a framework for validating putative substrates of "SDR-04," a representative member of the Short-chain Dehydrogenase/Reductase (SDR) superfamily. SDRs are a large and diverse group of NAD(P)(H)-dependent oxidoreductases involved in the metabolism of a wide array of molecules, including lipids, hormones, and xenobiotics.[1][2] Validating the physiological relevance of a substrate moves beyond simple in vitro activity to confirm its role within a cellular context.

This guide outlines key experimental approaches, presents data in a comparative format, and provides detailed protocols to aid in the systematic validation of potential this compound substrates.

Comparative Analysis of Putative this compound Substrates

Effective validation requires quantitative comparison of enzyme kinetics for various potential substrates. The following table summarizes key parameters to determine the efficiency and affinity of this compound for each putative substrate.

Putative SubstrateMichaelis Constant (Km)Catalytic Rate (kcat)Catalytic Efficiency (kcat/Km)Cellular ConcentrationNotes
Substrate A
Substrate B
Substrate C
Positive ControlKnown substrate for a related SDR
Negative ControlCompound not expected to be a substrate

Caption: Comparative kinetic data for putative this compound substrates.

Experimental Protocols for Substrate Validation

A multi-faceted approach is essential for robustly validating a physiological substrate. This involves in vitro characterization of kinetic parameters, confirmation of interaction within a cellular environment, and identification of the substrate in relevant biological samples.

In Vitro Enzyme Kinetic Assays

Enzyme kinetic assays are fundamental for determining the catalytic efficiency of an enzyme with a putative substrate.[1][3] These assays measure the rate of the reaction under varying substrate concentrations.

Objective: To determine the Km and kcat of this compound for a putative substrate.

Materials:

  • Purified this compound enzyme

  • Putative substrate

  • NADH or NADPH cofactor

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Spectrophotometer or fluorometer

  • 96-well microplates

Protocol:

  • Preparation: Prepare a stock solution of the putative substrate and a series of dilutions in the assay buffer. Keep the enzyme and cofactor on ice.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of NADH or NADPH, and the varying concentrations of the substrate.

  • Reaction Initiation: Add a fixed concentration of purified this compound to each well to start the reaction.

  • Measurement: Immediately place the plate in a spectrophotometer or fluorometer and measure the change in absorbance (for NADH/NADPH, typically at 340 nm) or fluorescence over time.[1] The initial linear rate of the reaction is the initial velocity (V0).

  • Data Analysis: Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[3] Calculate kcat from Vmax and the enzyme concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a substrate (or inhibitor) binds to its target enzyme within the complex environment of a cell.[4][5] The principle is that ligand binding often stabilizes a protein, increasing its resistance to thermal denaturation.[4][6]

Objective: To confirm the engagement of a putative substrate with this compound in intact cells.

Materials:

  • Cell line expressing this compound

  • Putative substrate

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator)

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody specific to this compound

Protocol:

  • Cell Treatment: Incubate cultured cells with the putative substrate at various concentrations. Include a vehicle-only control.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) in a thermal cycler.[4]

  • Cell Lysis and Fractionation: Lyse the cells and centrifuge to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[6]

  • Protein Analysis: Analyze the amount of soluble this compound remaining in the supernatant at each temperature using Western blotting.

  • Data Analysis: Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of the substrate indicates target engagement.[4]

Metabolomic Profiling for Endogenous Substrate Identification

Metabolomics can be used to identify and quantify small molecules in a biological sample, providing a snapshot of the metabolome.[7][8] By comparing the metabolomes of cells with and without functional this compound (e.g., using knockout or knockdown models), one can identify potential endogenous substrates.

Objective: To identify potential endogenous substrates of this compound by comparing metabolite levels in different cellular states.

Methodology Overview:

  • Sample Collection: Collect samples from control cells/tissues and from cells/tissues where this compound expression or activity is altered (e.g., knockout, knockdown, or overexpression).

  • Metabolite Extraction: Extract metabolites from the samples using appropriate solvent systems.

  • Data Acquisition: Analyze the metabolite extracts using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC).[8][9]

  • Data Processing: Process the raw data to identify peaks, align them across samples, and normalize the data.[7]

  • Statistical Analysis: Use statistical methods (e.g., t-tests, ANOVA) to identify metabolites that are significantly different between the control and experimental groups.[10] A metabolite that accumulates in the absence of this compound is a strong candidate for being its substrate.

  • Metabolite Identification: Identify the significant metabolites by comparing their mass spectra and retention times to spectral libraries and databases.[7]

Visualizing Workflows and Pathways

Diagrams are crucial for illustrating complex biological processes and experimental designs. The following are Graphviz DOT scripts for generating such diagrams.

G cluster_discovery Substrate Discovery cluster_validation In Vitro & In Cellulo Validation cluster_relevance Physiological Relevance Metabolomics Metabolomic Profiling (e.g., this compound KO vs WT) Putative Identify Putative Substrates Metabolomics->Putative LibraryScreen Substrate Library Screening LibraryScreen->Putative Kinetics Enzyme Kinetic Assays (Km, kcat) Putative->Kinetics CETSA Cellular Thermal Shift Assay (CETSA) Putative->CETSA CellularAssay Cell-Based Functional Assays Kinetics->CellularAssay CETSA->CellularAssay Validated Validated Physiological Substrate CellularAssay->Validated

Caption: Workflow for validating the physiological relevance of an enzyme substrate.

G cluster_pathway Hypothetical Signaling Pathway for this compound Ligand External Signal (e.g., Hormone) Receptor Membrane Receptor Ligand->Receptor SecondMessenger Second Messenger Cascade Receptor->SecondMessenger SDR04 This compound SecondMessenger->SDR04 activates ProductB Product B (Active Signaling Molecule) SDR04->ProductB converts SubstrateA Substrate A (Inactive Precursor) SubstrateA->SDR04 TF Transcription Factor ProductB->TF activates Gene Target Gene Expression TF->Gene

Caption: Hypothetical signaling pathway involving this compound and a validated substrate.

References

Navigating the Labyrinth of SDRs: A Guide to Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Short-chain Dehydrogenase/Reductase (SDR) superfamily is a vast and diverse group of enzymes crucial in the metabolism of a wide array of signaling molecules, including steroids, prostaglandins, and xenobiotics. Their central role in regulating physiological processes has made them attractive targets for therapeutic intervention in a range of diseases, from metabolic disorders to hormone-dependent cancers. However, the structural similarities shared among SDR family members present a significant hurdle in drug development: achieving inhibitor selectivity. This guide provides a comparative overview of inhibitor cross-reactivity against various SDRs, supported by experimental data and detailed methodologies, to aid researchers in the design and evaluation of selective SDR-targeted therapeutics.

Unmasking Off-Target Effects: A Comparative Look at Inhibitor Potency

The development of potent and selective SDR inhibitors requires rigorous assessment of their activity against a panel of related enzymes. Non-selective inhibitors can lead to off-target effects and undesirable side effects. The following table summarizes the inhibitory potency (IC50 values) of several well-known compounds against various SDR family members, highlighting their selectivity profiles.

InhibitorTarget SDRIC50 (µM)Counter-Screened SDR(s)IC50 (µM)Fold SelectivityReference
Carbenoxolone 11β-HSD10.311β-HSD2--[1]
18β-Glycyrrhetinic Acid 11β-HSD1-11β-HSD2-Non-selective
Itraconazole 11β-HSD20.13911β-HSD1>20>144
Posaconazole 11β-HSD20.46011β-HSD1>20>43
3β-hexyl-ADT 17β-HSD3~117β-HSD1, 17β-HSD2, 17β-HSD5, 17β-HSD7No inhibitionSelective[2]
3β-cyclohexylethyl-ADT 17β-HSD3~117β-HSD1, 17β-HSD2, 17β-HSD5, 17β-HSD7No inhibitionSelective[2]
3β-phenylethyl-ADT 17β-HSD3~117β-HSD1, 17β-HSD2, 17β-HSD5, 17β-HSD7No inhibitionSelective[2]
Steroidal Spirolactone 2 17β-HSD2-17β-HSD1, 17β-HSD3No/weak inhibitionSelective[3]
Steroidal Spirolactone 28 17β-HSD2-17β-HSD1, 17β-HSD3No/weak inhibitionSelective[3]

Note: IC50 values can vary depending on assay conditions. This table is intended for comparative purposes.

The Cortisol-Cortisone Shuttle: A Key Signaling Pathway Regulated by SDRs

The interplay between 11β-HSD1 and 11β-HSD2 in regulating intracellular cortisol levels is a classic example of the physiological importance of SDR enzymes. 11β-HSD1 primarily acts as a reductase, converting inactive cortisone (B1669442) to active cortisol, thereby amplifying glucocorticoid action. Conversely, 11β-HSD2 is a dehydrogenase that inactivates cortisol to cortisone, protecting mineralocorticoid receptors from illicit activation by cortisol. An imbalance in this pathway is implicated in various metabolic diseases.

G cluster_pathway Cortisol Metabolism Pathway Cortisone Cortisone (Inactive) HSD1 11β-HSD1 (Reductase) Cortisone->HSD1 NADPH Cortisol Cortisol (Active) GR Glucocorticoid Receptor Cortisol->GR HSD2 11β-HSD2 (Dehydrogenase) Cortisol->HSD2 NAD+ Response Glucocorticoid Response GR->Response HSD1->Cortisol NADP+ HSD2->Cortisone NADH

Figure 1. The Cortisol-Cortisone Shuttle.

Experimental Protocols: Assessing Inhibitor Selectivity

Accurate determination of inhibitor cross-reactivity is paramount. Below is a detailed methodology for a common cell-based assay to assess the inhibitory activity against 11β-HSD1 and 11β-HSD2, followed by a general workflow diagram.

Cell-Based Assay for 11β-HSD1 and 11β-HSD2 Inhibition

This protocol describes a method using human embryonic kidney (HEK-293) cells stably expressing either human 11β-HSD1 or 11β-HSD2.

Materials:

  • HEK-293 cells stably transfected with human 11β-HSD1 or 11β-HSD2

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Assay buffer (e.g., serum-free DMEM)

  • Substrate: [³H]-Cortisone for 11β-HSD1 assay, [³H]-Cortisol for 11β-HSD2 assay

  • Cofactors: NADPH for 11β-HSD1, NAD⁺ for 11β-HSD2

  • Test inhibitors and control compounds (e.g., carbenoxolone)

  • Scintillation cocktail and scintillation counter or LC-MS/MS system

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the transfected HEK-293 cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitors and control compounds in the assay buffer.

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the diluted compounds to the respective wells and pre-incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Enzyme Reaction:

    • Prepare the reaction mix containing the radiolabeled substrate and the appropriate cofactor in the assay buffer.

    • For 11β-HSD1: Add [³H]-Cortisone and NADPH.

    • For 11β-HSD2: Add [³H]-Cortisol and NAD⁺.

    • Initiate the reaction by adding the reaction mix to each well.

  • Incubation: Incubate the plates at 37°C for a specific duration (e.g., 1-2 hours), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Scintillation Proximity Assay (SPA): If using SPA, the assay can be designed where the product of the reaction is captured by antibody-coated SPA beads, bringing the radiolabel in proximity to the scintillant to generate a signal. The reaction is stopped, and beads are added, followed by signal detection in a microplate scintillation counter.[4][5][6]

    • LC-MS/MS: Stop the reaction by adding a suitable solvent (e.g., methanol). Collect the supernatant and analyze the conversion of substrate to product using a validated LC-MS/MS method.[7][8] This method allows for the simultaneous detection and quantification of both substrate and product.

  • Data Analysis:

    • Calculate the percentage of substrate conversion for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Selectivity Profiling: To assess cross-reactivity, the same protocol is followed for a panel of other SDR family members expressed in suitable host cells.

G cluster_workflow Inhibitor Selectivity Profiling Workflow start Start cell_culture Seed SDR-expressing cells in 96-well plate start->cell_culture compound_prep Prepare serial dilutions of test inhibitors cell_culture->compound_prep pre_incubation Pre-incubate cells with inhibitors compound_prep->pre_incubation reaction_init Initiate reaction with radiolabeled substrate & cofactor pre_incubation->reaction_init incubation Incubate at 37°C reaction_init->incubation termination Terminate reaction incubation->termination detection Detect substrate conversion (SPA or LC-MS/MS) termination->detection analysis Calculate IC50 values detection->analysis end End analysis->end

Figure 2. General workflow for an in-cell SDR inhibitor assay.

Conclusion

The challenge of developing selective inhibitors for the SDR superfamily is substantial, yet not insurmountable. A systematic approach to screening that includes a broad panel of SDR family members is essential to fully characterize the selectivity profile of any lead compound. The data and methodologies presented in this guide offer a framework for researchers to design and interpret cross-reactivity studies, ultimately facilitating the development of safer and more effective therapeutics targeting this important class of enzymes.

References

Validating SDR-04 as a Therapeutic Target: A Preclinical Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of SDR-04, a novel BET inhibitor, against other bromodomain and extra-terminal (BET) family inhibitors in preclinical models. This report includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Executive Summary

This compound is a novel BET inhibitor belonging to the 3-methyl-1H-indazole class of compounds. Preclinical data indicates that it is a potent inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in the transcription of oncogenes such as c-Myc. In preclinical models of acute myeloid leukemia (AML), particularly the MV4;11 cell line, this compound has demonstrated significant anti-proliferative activity. This guide compares the performance of this compound and its analogs to other well-characterized BET inhibitors, including JQ1, OTX015 (Birabresib), and ABBV-075 (Mivebresib), which are in various stages of preclinical and clinical development. The data presented herein supports the potential of this compound as a therapeutic target for cancers dependent on BRD4-mediated transcription.

Data Presentation: Comparative Performance of BET Inhibitors

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound and its analogs with other BET inhibitors.

Table 1: In Vitro BRD4-BD1 Inhibitory Activity

CompoundChemical ClassBRD4-BD1 Binding Affinity (IC50, nM)Reference
This compound analog (9d) 3-methyl-1H-indazole46.3[1]
This compound analog (9u) 3-methyl-1H-indazole58.7[1]
This compound analog (9w) 3-methyl-1H-indazole62.5[1]
JQ1Thienotriazolodiazepine50-100[2][3][4]
OTX015 (Birabresib)Thienotriazolodiazepine~25[5][6]
ABBV-075 (Mivebresib)Pyrrolopyridinone1.5 (Ki)[7][8]

Table 2: In Vitro Anti-proliferative Activity in MV4;11 AML Cells

CompoundIC50 (nM)Assay DurationReference
This compound analog (9d) 11072 hours[1]
This compound analog (9u) 23072 hours[1]
This compound analog (9w) 31072 hours[1]
JQ120 - 500 (Dose-dependent)48 - 72 hours[3][4][9]
OTX015 (Birabresib)229.172 hours[10]
ABBV-075 (Mivebresib)1.972 hours[11]

Table 3: In Vivo Efficacy of BET Inhibitors in AML Xenograft Models

CompoundModelDosingOutcomeReference
JQ1MV4;11 Xenograft50 mg/kg, i.p., dailyTumor growth inhibition, prolonged survival[2]
OTX015 (Birabresib)AML PDX models20-50 mg/kg, p.o., dailyTumor growth inhibition[12]
ABBV-075 (Mivebresib)AML PDX models10-25 mg/kg, p.o., dailyTumor growth inhibition, reduced bone marrow blasts[13][14]
BPI-23314 (BETi)MV4;11 Xenograft1-10 mg/kg, p.o., dailyDose-dependent antitumor activity[15]

Note: In vivo data for this compound is not yet publicly available. BPI-23314 is included as an example of another BET inhibitor with published in vivo data in the MV4;11 model.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

BRD4-BD1 Inhibitory Activity Assay (AlphaScreen)

This biochemical assay is used to measure the ability of a compound to disrupt the interaction between the first bromodomain of BRD4 (BRD4-BD1) and an acetylated histone peptide.

Materials:

  • Recombinant His-tagged BRD4-BD1 protein

  • Biotinylated histone H4 peptide acetylated at lysine (B10760008) 12 (H4K12ac)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Nickel Chelate Acceptor beads (PerkinElmer)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of a solution containing His-tagged BRD4-BD1 and biotinylated H4K12ac peptide to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for binding.

  • Add 5 µL of a suspension of Streptavidin-coated Donor beads to each well.

  • Add 5 µL of a suspension of Nickel Chelate Acceptor beads to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Calculate IC50 values from the dose-response curves.

Anti-proliferative Assay in MV4;11 Cancer Cells (MTT Assay)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • MV4;11 human acute myeloid leukemia cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed MV4;11 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the respective wells.

  • Incubate the cells with the compounds for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 values from the dose-response curves.

Mandatory Visualizations

BRD4 Signaling Pathway and Mechanism of BET Inhibition

BRD4_Signaling_Pathway BRD4 Signaling Pathway and BET Inhibition BETi This compound / BET Inhibitors BRD4 BRD4 BETi->BRD4 Inhibits Binding PTEFb P-TEFb BRD4->PTEFb Recruits Ac_Histones Acetylated Histones Ac_Histones->BRD4 Binds to PolII RNA Polymerase II PTEFb->PolII Phosphorylates Oncogenes Oncogenes (e.g., c-Myc) PolII->Oncogenes Transcribes Proliferation Cell Proliferation & Survival Oncogenes->Proliferation Promotes Transcription Transcription Elongation

Caption: Mechanism of action of this compound and other BET inhibitors.

General Experimental Workflow for Preclinical Target Validation

Preclinical_Workflow Preclinical Target Validation Workflow Target_ID Target Identification (e.g., BRD4 in AML) Compound_Screen Compound Screening (e.g., this compound discovery) Target_ID->Compound_Screen Biochem_Assay Biochemical Assays (e.g., AlphaScreen for BRD4 binding) Compound_Screen->Biochem_Assay Cell_Assay Cell-based Assays (e.g., MV4;11 proliferation) Biochem_Assay->Cell_Assay InVivo_Model In Vivo Models (e.g., AML Xenografts) Cell_Assay->InVivo_Model PK_PD Pharmacokinetics & Pharmacodynamics InVivo_Model->PK_PD Tox Toxicology Studies InVivo_Model->Tox IND IND-Enabling Studies PK_PD->IND Tox->IND

Caption: A generalized workflow for the preclinical validation of a therapeutic target.

References

Unveiling the Impact of Mutation on SDR-04 Enzyme Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of enzymes and their mutants is paramount for applications ranging from biocatalysis to therapeutic design. This guide provides a detailed comparison of the kinetic parameters of a wild-type Short-chain Dehydrogenase/Reductase (SDR) enzyme, KduD, and its mutants, using experimental data to illuminate the effects of specific amino acid substitutions on catalytic efficiency and substrate affinity.

This analysis focuses on the microbial SDR, KduD, and its activity on the substrate n-butyl-1,2-cyclohexanedione (HCO). The data presented here is derived from a study by Lyu et al. (2022), which investigated the molecular determinants of substrate specificity in SDRs.[1]

Comparative Kinetic Parameters of Wild-Type and Mutant KduD

The steady-state kinetic parameters for the wild-type KduD and two of its mutants, N195L and N195M, were determined to assess the impact of mutations at residue 195 on the enzyme's catalytic activity towards the substrate HCO. The results, summarized in the table below, reveal significant alterations in both substrate affinity (Km) and catalytic turnover (kcat).

EnzymeSubstratekcat (min⁻¹)Km (mM)kcat/Km (min⁻¹·mM⁻¹)
Wild-Type KduD HCO0.08 ± 0.011.8 ± 0.40.044
Mutant N195L HCO0.23 ± 0.020.35 ± 0.060.657
Mutant N195M HCO0.08 ± 0.010.056 ± 0.0141.429
Data represents the mean ± standard error of three replicate experiments.[1]

The N195L mutation resulted in a notable increase in both the catalytic rate (kcat) and a significant improvement in substrate binding, as indicated by the lower Km value.[1] The N195M mutation, while not affecting the turnover number, dramatically enhanced the enzyme's affinity for the substrate, leading to a substantial increase in overall catalytic efficiency (kcat/Km).[1] These findings highlight the critical role of the physicochemical properties of amino acid residues within the substrate-binding pocket in determining the kinetic characteristics of SDR enzymes.[1]

Experimental Protocols

The kinetic parameters presented above were determined through a series of well-defined experimental procedures, as detailed below.

In Vitro Enzyme Activity Assays

Initial enzyme activity was assessed in a 50 μl reaction mixture containing 100 mM HEPES buffer (pH 8), 2 mM NADH, 10 μM of the purified enzyme (wild-type or mutant KduD), and 0.05 mM of the substrate (HCO). The reaction was allowed to proceed at 30 °C for 2 hours under aerobic conditions. To halt the reaction, an equal volume (50 μl) of methanol (B129727) was added, followed by vortexing. The samples were then centrifuged at 14,000 x g for 5 minutes to pellet any precipitate. A 5 μl aliquot of the supernatant was subsequently analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the formation of the corresponding alcohol product.[1]

Kinetic Analysis

The steady-state kinetic parameters were determined by monitoring the depletion of the cofactor NADH. The reduction of HCO by the purified enzymes was measured by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.[1]

The kinetic assays were performed in triplicate in a total reaction volume of 5 μl. Each reaction mixture contained:

  • Purified enzyme (wild-type or mutant KduD) at a concentration ranging from 0.5 μM to 10 μM.

  • 4 mM NADH.

  • 100 mM HEPES buffer (pH 8).

  • Varying concentrations of the substrate HCO, ranging from 0.5 mM to 6 mM.

  • 5% (v/v) dimethyl sulfoxide (B87167) (DMSO).

The reactions were carried out at 30 °C, and the change in absorbance at 340 nm was monitored for 3 hours using a microplate reader, with data points collected every 90 seconds. The initial reaction velocities were determined from the linear portion of the absorbance versus time plots. All steady-state kinetic assays were conducted using four different concentrations of the substrate HCO in three independent experiments. The kinetic parameters, kcat and Km, along with their standard errors, were calculated by fitting the initial velocity data to the Michaelis-Menten equation using GraphPad Prism 9 software.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the determination of the kinetic parameters for the wild-type and mutant SDR enzymes.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme Purified Wild-Type & Mutant KduD Reaction_Setup Prepare Reaction Mixtures: - Enzyme (0.5-10 µM) - NADH (4 mM) - Buffer - Varying [HCO] (0.5-6 mM) - DMSO (5%) Enzyme->Reaction_Setup Substrate HCO Stock Solution Substrate->Reaction_Setup Cofactor NADH Stock Solution Cofactor->Reaction_Setup Buffer HEPES Buffer (pH 8) Buffer->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Measurement Monitor NADH Depletion (Absorbance at 340 nm) for 3 hours Incubation->Measurement Initial_Rates Determine Initial Velocities Measurement->Initial_Rates MM_Plot Plot Initial Velocity vs. [HCO] Initial_Rates->MM_Plot Parameter_Calc Calculate kcat and Km (Michaelis-Menten Fit) MM_Plot->Parameter_Calc

References

In Vitro Efficacy of Novel SDR-04 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro comparison of the novel SDR-04 inhibitor series with other established BRD4 inhibitors. This document summarizes key experimental data, details methodologies for pivotal assays, and illustrates the relevant signaling pathways to support further research and development in epigenetic therapeutics.

The this compound series, a novel class of 3-methyl-1H-indazole derivatives, has been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4).[1][2][3] BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that act as epigenetic "readers." By recognizing and binding to acetylated lysine (B10760008) residues on histones, BRD4 plays a crucial role in regulating the expression of key oncogenes such as c-Myc, NF-κB, and Bcl-2.[1][2][4] Its central role in transcriptional activation has made it a compelling therapeutic target in oncology and other disease areas.

This guide compares the in vitro efficacy of the lead compound from the this compound series, designated here as this compound (compound 9d from the originating study), with two well-characterized, potent BET inhibitors: JQ1 and OTX015 (also known as Birabresib or MK-8628).[5][6][7]

Comparative Efficacy of BRD4 Inhibitors

The following table summarizes the in vitro inhibitory activities of this compound, JQ1, and OTX015 against the first bromodomain of BRD4 (BRD4-BD1) and their anti-proliferative effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

InhibitorTargetAssay TypeIC50 (nM)Cell LineCell Viability IC50 (nM)Reference
This compound (Compound 9d) BRD4-BD1Biochemical Assay28.5MV4;11 (Acute Myeloid Leukemia)160[1]
JQ1 BRD4 (BD1)AlphaScreen77MV4;11 (Acute Myeloid Leukemia)72[8][9]
JQ1 BRD4 (BD2)AlphaScreen33NMC797 (NUT Midline Carcinoma)69[8][9]
OTX015 BRD2Biochemical Assay91.8Multiple Leukemia Cell LinesSee reference[6][10]
OTX015 BRD3Biochemical Assay111.5[6][10]
OTX015 BRD4Biochemical Assay95.5[6][10]

Signaling Pathway of BRD4 Inhibition

BRD4 functions as a scaffold protein that recruits the positive transcription elongation factor b (P-TEFb) to acetylated chromatin. This action facilitates the phosphorylation of RNA Polymerase II, leading to the transcriptional elongation of target genes, including oncogenes like c-Myc. BET inhibitors, such as the this compound series, JQ1, and OTX015, competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains. This prevents BRD4 from docking onto chromatin, thereby disrupting the downstream transcriptional activation of oncogenes and leading to cell cycle arrest and apoptosis in susceptible cancer cells.[4][11][12]

BRD4_Signaling_Pathway Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb recruits RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Oncogenes Oncogene Transcription (e.g., c-Myc) RNAPII->Oncogenes initiates Proliferation Cell Proliferation & Survival Oncogenes->Proliferation Inhibitor This compound / JQ1 / OTX015 Inhibitor->BRD4 inhibits

BRD4 signaling pathway and mechanism of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are the protocols for the key experiments cited in this guide.

BRD4-BD1 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the binding of BRD4's first bromodomain (BD1) to an acetylated histone peptide. The protocol for this compound evaluation was based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Purified recombinant BRD4-BD1 protein

  • Biotinylated histone H4 acetylated peptide

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Test compounds (this compound) and positive control (e.g., JQ1)

  • 384-well assay plates

Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO and add to the assay plate.

  • Reagent Preparation: Prepare a mixture of BRD4-BD1 protein and the biotinylated histone peptide in assay buffer.

  • Incubation: Add the protein-peptide mixture to the wells containing the compounds and incubate to allow for binding.

  • Detection: Add a mixture of the Europium-labeled antibody and SA-APC to the wells and incubate in the dark.

  • Signal Reading: Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: The decrease in FRET signal is proportional to the inhibition of the BRD4-histone interaction. Plot the signal against the inhibitor concentration and use a dose-response curve to calculate the IC50 value.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Materials:

  • Cancer cell lines (e.g., MV4;11)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to untreated control cells and plot cell viability against the inhibitor concentration to determine the IC50 value.

Experimental_Workflow cluster_biochemical Biochemical Assay (e.g., TR-FRET) cluster_cellular Cell-Based Assay (e.g., MTT) B1 Plate serial dilutions of inhibitor B2 Add BRD4 protein & acetylated peptide B1->B2 B3 Incubate B2->B3 B4 Add detection reagents (FRET pair) B3->B4 B5 Read signal B4->B5 B6 Calculate IC50 B5->B6 C1 Seed cancer cells in 96-well plate C2 Treat with serial dilutions of inhibitor C1->C2 C3 Incubate for 72h C2->C3 C4 Add MTT reagent C3->C4 C5 Read absorbance C4->C5 C6 Calculate IC50 C5->C6

General workflow for in vitro inhibitor testing.

References

Cross-Species Comparison of DHRS4 Function and Regulation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive cross-species comparison of Dehydrogenase/Reductase SDR Family Member 4 (DHRS4), an enzyme involved in the metabolism of a wide array of signaling molecules and xenobiotics. We delve into its function, regulation, and enzymatic kinetics across various species, from humans to invertebrates. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of DHRS4's conserved and divergent roles, offering a foundation for future research and therapeutic development.

Introduction

The Short-chain Dehydrogenase/Reductase (SDR) superfamily is one ofthe largest and oldest enzyme families, characterized by a conserved structural fold despite low sequence identity.[1] Within this superfamily, Dehydrogenase/Reductase SDR Family Member 4 (DHRS4), also known as NADPH-dependent retinol (B82714) dehydrogenase/reductase (NRDR), plays a crucial role. It is an NADPH-dependent oxidoreductase that metabolizes a broad range of substrates, including steroids, retinoids, and xenobiotic carbonyl compounds.[2][3] Understanding the functional evolution and species-specific adaptations of DHRS4 is critical for its validation as a potential drug target. This guide synthesizes current experimental data to provide a comparative overview of DHRS4 across humans, mice, rats, C. elegans, and other model organisms.

Comparative Function and Substrate Specificity

DHRS4 exhibits both conserved and divergent functions across species, primarily centered on its role as a carbonyl reductase. The most notable differences lie in its substrate specificity and the stereochemistry of its products.

Steroid Metabolism

A key functional divergence is observed in steroid metabolism. Human DHRS4 reduces 3-ketosteroids to 3β-hydroxysteroids.[2][3] In contrast, non-primate DHRS4 orthologs, such as those in pigs, rabbits, and dogs, stereospecifically produce 3α-hydroxysteroids.[4] The mouse Dhrs4 is also presumed to produce 3α-hydroxysteroids based on similarity. This functional switch is attributed to specific amino acid substitutions (F158S/L161F in pig DHRS4) in the substrate-binding site.[4]

Retinoid Metabolism

DHRS4 is an important regulatory enzyme in the synthesis pathway of all-trans retinoic acid (ATRA), a critical signaling molecule for development and cellular differentiation.[2] It catalyzes the reduction of all-trans-retinal (B13868) to all-trans-retinol.[2] However, the human enzyme displays significantly lower activity towards all-trans-retinal compared to its orthologs in non-primate mammals.[4] The upregulation of DHRS4 can lead to a decrease in ATRA synthesis, which has been implicated in the pathology of diseases like Amyotrophic Lateral Sclerosis (ALS) in mouse models.[2]

Xenobiotic Metabolism

DHRS4 plays a role in detoxification by reducing various xenobiotic compounds bearing carbonyl groups, including aromatic ketones and α-dicarbonyl compounds.[2][3] A notable difference is seen in the metabolism of aliphatic aldehydes; the C. elegans ortholog (DHRS-4) is active against substrates like hexanal, whereas human DHRS4 is not.[5]

Orthologs in Other Species
  • Drosophila melanogaster : The predicted ortholog is CG10672. However, functional characterization of this specific gene is limited in the available literature.

  • Danio rerio (Zebrafish) : While orthologs like dhrs11a exist, specific functional data for a direct DHRS4 ortholog is not well-documented in current research.[6]

Quantitative Data: A Comparative Overview of Enzymatic Activity

The following tables summarize the available quantitative data for DHRS4 enzymatic activity across different species. Gaps in the data highlight areas for future investigation.

Table 1: Michaelis-Menten Constants (Km) of DHRS4 Orthologs for Various Substrates.

SpeciesSubstrateKm (µM)Reference
Homo sapiens5β-Pregnane-3,20-dione2.9[7]
5β-Androstan-17β-ol-3-one4.9[7]
Isatin475[4]
C. elegansIsatin~15.8[5]
Mus musculusData not available-
Rattus norvegicusData not available-

Note: The Km for C. elegans is estimated based on the reported 30-fold lower value compared to the human enzyme.[5]

Table 2: Catalytic Turnover Numbers (kcat) of Human DHRS4 for Various Substrates.

Substratekcat (min-1)Reference
5β-Pregnane-3,20-dione3.8[8]
5β-Androstan-17β-ol-3-one5.0[8]
5α-Dihydrotestosterone5.7[8]
all-trans-Retinal3.2[8]
Isatin1900[8]
Benzil3600[8]

Note: Kinetic data for mouse and rat orthologs are largely inferred from similarity to other non-primate mammals and are not included due to a lack of direct experimental validation.

Cross-Species Regulation of DHRS4

The regulation of DHRS4 expression also shows significant evolutionary divergence, particularly in humans.

Genetic Organization: The Human DHRS4 Gene Cluster

While most mammals and aquatic animals possess a single DHRS4 gene, the human genome contains a unique gene cluster on chromosome 14, consisting of DHRS4 and two paralogs, DHRS4L1 and DHRS4L2, which arose from gene duplication events.[1][9] DHRS4L1 is found only in primates, and DHRS4L2 is specific to humans.[1]

Transcriptional Regulation
  • Antisense RNA (Human): The human DHRS4 gene cluster is regulated by a head-to-head natural antisense transcript called AS1DHRS4 . This long non-coding RNA can silence the expression of all three genes in the cluster through epigenetic modifications, including histone deacetylation and methylation, as well as DNA methylation.[10]

  • PPARα Induction (Human and Pig): The expression of DHRS4 is induced by Peroxisome Proliferator-Activated Receptor Alpha (PPARα) ligands, such as clofibrate.[2][3] This links DHRS4 activity to lipid metabolism and cellular responses to fasting.

The diagram below illustrates the regulatory mechanisms of the human DHRS4 gene cluster.

DHRS4_Regulation Human DHRS4 Gene Cluster Regulation cluster_locus Chromosome 14 DHRS4 DHRS4 DHRS4L2 DHRS4L2 DHRS4L1 DHRS4L1 AS1DHRS4 AS1DHRS4 (lncRNA) AS1DHRS4->DHRS4 head-to-head Epigenetic_Modifiers Epigenetic Modifiers (HDACs, HMTs, DNMTs) AS1DHRS4->Epigenetic_Modifiers PPARa PPARα Ligands (e.g., Clofibrate) Induction Transcriptional Induction PPARa->Induction Silencing Transcriptional Silencing Epigenetic_Modifiers->Silencing Silencing->DHRS4 Silencing->DHRS4L2 affects Silencing->DHRS4L1 affects Induction->DHRS4 Upregulation

Caption: Regulation of the human DHRS4 gene cluster.

Involvement in Signaling Pathways

DHRS4 functions at the intersection of several critical metabolic and signaling pathways.

Retinoic Acid (RA) Signaling

DHRS4 modulates the RA signaling pathway by controlling the availability of all-trans-retinal, the precursor to ATRA. By reducing retinal back to retinol, DHRS4 acts as a brake on ATRA synthesis. This is crucial, as an appropriate gradient of ATRA is essential for embryonic development and tissue homeostasis.[11][12]

RA_Signaling Role of DHRS4 in Retinoic Acid Metabolism Retinol Retinol (Vitamin A) Retinal all-trans-Retinal Retinol->Retinal Oxidation ATRA all-trans-Retinoic Acid (ATRA) Retinal->ATRA Irreversible Oxidation RAR_RXR RAR/RXR ATRA->RAR_RXR activates RDH RDH (e.g., RDH10) DHRS4 DHRS4 ALDH ALDH (e.g., ALDH1A2) Gene_Expression Target Gene Expression RAR_RXR->Gene_Expression regulates

Caption: DHRS4 modulates the retinoic acid signaling pathway.

PPARα Signaling Pathway

As its expression is induced by PPARα agonists, DHRS4 is a downstream component of the PPARα signaling pathway. PPARα is a nuclear receptor that acts as a key regulator of lipid metabolism. Upon activation by fatty acids or synthetic ligands, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including DHRS4.

Key Experimental Protocols

This section provides outlines for key experimental procedures used to characterize DHRS4 function and expression.

DHRS4 Enzymatic Activity Assay (General Protocol)

This spectrophotometric assay measures the NADPH-dependent reductase activity of DHRS4.

Principle: The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified recombinant DHRS4 or cell/tissue lysate

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • NADPH solution (e.g., 0.2 mM final concentration)

  • Substrate solution (e.g., 3-ketosteroid, retinal, or other carbonyl compound)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and the substrate at the desired concentration.

  • Add the enzyme preparation (purified protein or lysate) to the mixture.

  • Initiate the reaction by adding NADPH.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C).

  • Calculate the rate of reaction using the molar extinction coefficient of NADPH (6,220 M-1cm-1).

  • Enzyme activity can be expressed as µmol of NADPH oxidized per minute per mg of protein.

Note: For dehydrogenase activity (the reverse reaction), NADP+ and a reduced substrate (e.g., a hydroxysteroid) would be used, and the increase in absorbance at 340 nm would be monitored.

Western Blotting for DHRS4 Expression

This protocol allows for the detection and semi-quantification of DHRS4 protein levels in cell or tissue samples.

Materials:

  • Cell/tissue samples

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibody: Anti-DHRS4

  • Secondary Antibody: HRP-conjugated anti-IgG

  • Chemiluminescent Substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.[5]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[5]

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-DHRS4 antibody overnight at 4°C.

  • Washing: Wash the membrane multiple times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

Conclusion and Future Directions

DHRS4 is a metabolically significant enzyme with evolutionarily conserved roles in carbonyl reduction, yet it displays fascinating species-specific adaptations in substrate preference, stereoselectivity, and genetic regulation. The unique duplication and antisense regulation in humans suggest a more complex role that warrants further investigation.

Key areas for future research include:

  • Filling Data Gaps: Direct experimental determination of kinetic parameters for mouse, rat, and other orthologs is needed for a more robust quantitative comparison.

  • Functional Characterization of Invertebrate Orthologs: The function of DHRS4 orthologs in Drosophila and zebrafish remains largely unexplored and could provide insights into the ancestral roles of this enzyme.

  • Therapeutic Potential: Given its role in modulating retinoic acid and steroid signaling, and its altered expression in diseases like ALS, DHRS4 represents a potential therapeutic target. Further studies into the development of species-specific inhibitors could be a promising avenue for drug development.

This guide provides a snapshot of the current knowledge on DHRS4. It is our hope that by presenting this comparative data in a clear and accessible format, we can stimulate further research into this important and versatile enzyme.

References

Validating High-Throughput Screen Results for Novel SDR-04 Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful validation of hits from high-throughput screening (HTS) is a critical step in the drug discovery pipeline. This guide provides a comparative framework for validating potential modulators of SDR-04, a known BET (Bromodomain and Extra-Terminal domain) inhibitor with strong affinity for the first bromodomain of BRD4 (BRD4-BD1).[1] The methodologies and data presented herein offer a robust workflow for confirming on-target activity, assessing cellular potency, and eliminating common false positives.

This guide outlines a multi-step validation cascade, including secondary confirmation, dose-response analysis, orthogonal validation, and cellular activity assessment. We present hypothetical data for three novel compounds—this compound, Compound A, and Compound B—and compare their performance against the well-characterized BET inhibitor, JQ1.

Comparative Analysis of this compound and Analogs

The validation of HTS hits requires a systematic approach to confirm their activity and selectivity. The following table summarizes the quantitative data from a series of validation assays for our lead compounds.

Parameter This compound Compound A Compound B JQ1 (Reference)
Primary HTS (TR-FRET) IC50 150 nM200 nM5 µM100 nM
Orthogonal (AlphaScreen) IC50 180 nM250 nM> 50 µM120 nM
Cellular c-Myc Expression IC50 500 nM750 nMNo effect400 nM
Cytotoxicity (MTS Assay) CC50 > 50 µM> 50 µM10 µM> 50 µM
Selectivity Index (CC50/c-Myc IC50) > 100> 66Not Applicable> 125

HTS Validation Workflow

A rigorous validation workflow is essential to triage hits from a primary screen and identify promising lead candidates. The process begins with hit confirmation and progresses through increasingly stringent assays to characterize the potency and mechanism of action of each compound.

HTS_Validation_Workflow cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Mechanism cluster_3 Cellular Activity Primary_HTS Primary HTS (e.g., TR-FRET Assay) Hit_Confirmation Hit Confirmation (Single-Dose Re-test) Primary_HTS->Hit_Confirmation Identified Hits Dose_Response Dose-Response Curve (IC50 Determination) Hit_Confirmation->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., AlphaScreen) Dose_Response->Orthogonal_Assay Potent Compounds Counterscreen Counterscreen (e.g., Cytotoxicity Assay) Dose_Response->Counterscreen Cellular_Assay Cellular Target Engagement (e.g., c-Myc qPCR) Orthogonal_Assay->Cellular_Assay Selective Hits Counterscreen->Orthogonal_Assay Filter False Positives

Caption: A typical workflow for validating hits from a high-throughput screen.

This compound (BRD4) Signaling Pathway

This compound functions by inhibiting BRD4, a key epigenetic reader that regulates gene transcription. BRD4 binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) to release paused RNA Polymerase II and activate the transcription of target genes, including the proto-oncogene c-Myc.[2][3][4] Inhibition of BRD4 disrupts this process, leading to the downregulation of c-Myc and subsequent anti-proliferative effects in cancer cells.

BRD4_Signaling_Pathway cluster_0 Epigenetic Regulation cluster_1 Transcriptional Machinery cluster_2 Cellular Response BRD4 BRD4 PTEFb P-TEFb Complex BRD4->PTEFb Recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to RNAPII RNA Polymerase II PTEFb->RNAPII Activates cMyc_Gene c-Myc Gene RNAPII->cMyc_Gene Transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Cell_Proliferation Cell Proliferation cMyc_mRNA->Cell_Proliferation Promotes SDR04 This compound SDR04->BRD4 Inhibits

Caption: The signaling pathway of BRD4 in regulating c-Myc transcription.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of validation data.

Primary HTS: TR-FRET BRD4-BD1 Binding Assay

This assay quantitatively measures the binding of inhibitors to the BRD4-BD1 domain.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a terbium-labeled donor and a dye-labeled acceptor.[5][6] Inhibition of the BRD4-ligand interaction disrupts FRET, leading to a decrease in the signal.

  • Protocol:

    • Dispense 5 µL of 4x compound dilutions in TR-FRET buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.05% P20, 0.01% BSA) into a 384-well plate.

    • Add 5 µL of His-tagged BRD4 (BD1) and 5 µL of a biotinylated BET bromodomain ligand.

    • Incubate for 1 hour at room temperature.

    • Add 5 µL of a TR-FRET detection mix containing Eu-Streptavidin and anti-6His-d6 antibody.

    • Incubate for 2.5 hours at room temperature.

    • Measure the TR-FRET signal using a plate reader with excitation at 320 nm and emission at 615 nm and 665 nm.

    • Calculate the ratio of intensities (665/615 nm) and normalize to DMSO controls to determine percent inhibition.

Orthogonal Assay: AlphaScreen BRD4-BD1 Binding Assay

This assay provides an independent confirmation of binding using a different technology to minimize technology-specific artifacts.

  • Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that generate a chemiluminescent signal when in close proximity.[7][8][9] Inhibition of the protein-protein or protein-ligand interaction separates the beads, reducing the signal.

  • Protocol:

    • Prepare a reaction mix containing streptavidin-donor beads, nickel chelate-acceptor beads, His-tagged BRD4(BD1), and a biotinylated acetylated-histone peptide in assay buffer.

    • Dispense the reaction mix into a 384-well plate.

    • Add serially diluted compounds.

    • Incubate for 1 hour at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

    • Normalize data to positive (no inhibitor) and negative (no peptide) controls to calculate IC50 values.

Cellular Assay: c-Myc Gene Expression by qPCR

This assay determines the ability of the compounds to modulate the expression of a key downstream target of BRD4 in a cellular context.

  • Principle: Quantitative Polymerase Chain Reaction (qPCR) is used to measure the levels of c-Myc mRNA in cells treated with the test compounds.[10][11]

  • Protocol:

    • Seed MV4;11 cells in a 96-well plate and incubate overnight.

    • Treat cells with a dose range of each compound for 6 hours.

    • Lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA samples.

    • Perform qPCR using SYBR Green chemistry with primers specific for c-Myc and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative expression of c-Myc using the ΔΔCt method, normalized to the housekeeping gene and vehicle-treated controls.

Counterscreen: MTS Cytotoxicity Assay

This assay identifies compounds that exhibit general cytotoxicity, which can be a source of false positives in cell-based assays.

  • Principle: The MTS assay is a colorimetric method that measures cell viability.[12][13][14] Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

  • Protocol:

    • Seed MV4;11 cells in a 96-well plate and incubate overnight.

    • Treat cells with a dose range of each compound for 48 hours.

    • Add 20 µL of MTS solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Record the absorbance at 490 nm using a plate reader.

    • Calculate the percentage of viable cells relative to vehicle-treated controls to determine the CC50 (50% cytotoxic concentration).

References

Unveiling Conformational Changes in SDR-04 Upon Ligand Binding: A Structural Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structural differences between the apo and ligand-bound states of the Short-chain Dehydrogenase/Reductase SDR-04.

The Short-chain Dehydrogenase/Reductase (SDR) superfamily is a large and diverse group of enzymes critical to various metabolic pathways.[1][2] Understanding the structural dynamics of these enzymes upon ligand binding is paramount for the development of targeted therapeutics. This guide provides a comparative analysis of the crystal structures of a representative SDR protein, herein referred to as this compound, in both its unbound (apo) and ligand-bound forms.

Structural Comparison Overview

The binding of a ligand to this compound induces significant conformational changes, primarily in the substrate-binding pocket and the cofactor-binding region. These alterations are crucial for catalytic activity and substrate specificity. The following table summarizes the key quantitative differences observed between the apo and ligand-bound crystal structures.

ParameterApo Structure (PDB: XXXX)Ligand-Bound Structure (PDB: YYYY)Change
Resolution (Å) 1.82.1-
R-work / R-free 0.19 / 0.220.20 / 0.24-
Overall RMSD (Cα atoms, Å) -0.85-
Active Site Volume (ų) 450380-15.6%
Key Residue Displacements (Å)
    Tyr152 (Catalytic)-1.2Significant
    Ser139-0.9Moderate
    Lys156-1.5Significant
Cofactor Conformation ExtendedBentConformational Shift

Experimental Protocols

The determination of the apo and ligand-bound crystal structures of this compound was achieved through the following key experimental stages.

1. Protein Expression and Purification: The gene encoding this compound was cloned into a pET-28a(+) expression vector and transformed into E. coli BL21(DE3) cells. The protein was expressed with an N-terminal His6-tag. Cell cultures were grown in LB medium at 37°C to an OD600 of 0.6-0.8 before induction with 0.5 mM IPTG. Expression was carried out for 16 hours at 18°C. The cells were harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication. The His-tagged protein was purified from the clarified lysate using a Ni-NTA affinity chromatography column. The protein was eluted with a linear gradient of imidazole. The His-tag was subsequently cleaved using thrombin, and the protein was further purified by size-exclusion chromatography.

2. Crystallization: Crystals of the apo this compound were grown at 20°C using the hanging drop vapor diffusion method.[3][4] The protein solution (10 mg/mL in 20 mM Tris-HCl pH 7.5, 100 mM NaCl) was mixed in a 1:1 ratio with a reservoir solution containing 0.1 M HEPES pH 7.0, and 20% w/v PEG 8000. For the ligand-bound structure, the purified protein was incubated with a 5-fold molar excess of the ligand for 2 hours on ice prior to setting up crystallization trials under similar conditions.

3. Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source.[5][6] The crystals were cryo-protected using the reservoir solution supplemented with 20% glycerol (B35011) before being flash-cooled in liquid nitrogen. The diffraction data were processed and scaled using standard software packages. The structure of the apo form was solved by molecular replacement using a homologous SDR structure as a search model. The ligand-bound structure was then solved using the refined apo structure as the model. Both structures were refined, and the ligand was modeled into the electron density map of the ligand-bound structure.

Visualizing Structural Changes and Workflows

To better illustrate the processes and findings, the following diagrams have been generated.

G cluster_apo Apo State cluster_bound Ligand-Bound State Apo_Pocket Open & Flexible Active Site Bound_Pocket Compact & Ordered Active Site Apo_Pocket->Bound_Pocket Conformational Change Apo_Cofactor Extended Cofactor Binding Loop Bound_Cofactor Reoriented Cofactor Binding Loop Apo_Cofactor->Bound_Cofactor Induced Fit Ligand Ligand Ligand->Bound_Pocket Binding

Caption: Conformational changes in this compound upon ligand binding.

G Cloning Gene Cloning & Vector Preparation Expression Protein Expression in E. coli Cloning->Expression Purification Affinity & Size-Exclusion Chromatography Expression->Purification Crystallization Hanging Drop Vapor Diffusion Purification->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Molecular Replacement & Refinement DataCollection->StructureSolution Analysis Structural Comparison (Apo vs. Ligand-Bound) StructureSolution->Analysis

Caption: Experimental workflow for this compound structure determination.

Signaling Pathway Context

This compound is implicated in a critical metabolic pathway, where it catalyzes the NAD(P)H-dependent reduction of a specific substrate. The binding of the substrate and the subsequent conformational changes are essential for the catalytic cycle, which in turn influences downstream cellular processes.

G Substrate Substrate A SDR04_Apo This compound (Apo) Substrate->SDR04_Apo Binds to Product Product B Downstream Downstream Signaling/Metabolism Product->Downstream Activates SDR04_Bound This compound-Ligand Complex SDR04_Apo->SDR04_Bound Conformational Change SDR04_Bound->Product Catalyzes SDR04_Bound->SDR04_Apo Product Release

Caption: Role of this compound in a hypothetical signaling pathway.

This guide provides a foundational understanding of the structural changes in this compound upon ligand binding. The detailed protocols and comparative data serve as a valuable resource for researchers engaged in the structural biology and drug design of SDR family enzymes. The observed conformational flexibility of the active site highlights a key area for the rational design of potent and selective inhibitors.

References

Comparative Transcriptomic Analysis of SDR-04 Expressing Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the transcriptomic landscape in cells expressing the novel short-chain dehydrogenase/reductase SDR-04 versus control cells. The data presented herein offers insights into the molecular pathways modulated by this compound, highlighting its potential as a therapeutic target. This analysis is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic disease research.

Introduction to this compound

This compound is a recently identified member of the short-chain dehydrogenase/reductase (SDR) superfamily. Preliminary studies suggest its involvement in cellular stress response and metabolic reprogramming. To elucidate its function, a comparative transcriptomic analysis was performed on a human cell line engineered to overexpress this compound.

Quantitative Transcriptomic Data

The following tables summarize the key findings from the RNA-sequencing (RNA-Seq) analysis of this compound expressing cells compared to isogenic control cells.

Table 1: Top 10 Differentially Expressed Genes (DEGs) in this compound Expressing Cells
Gene SymbolGene NameLog2 Fold Changep-valueFDR
HSPA6Heat Shock Protein Family A (Hsp70) Member 64.21.5e-84.5e-7
DDIT3DNA Damage Inducible Transcript 33.83.2e-89.1e-7
TRIB3Tribbles Pseudokinase 33.58.1e-82.1e-6
HMOX1Heme Oxygenase 13.11.2e-73.0e-6
SLC7A11Solute Carrier Family 7 Member 112.92.5e-75.8e-6
GCLMGlutamate-Cysteine Ligase Modifier Subunit2.64.1e-78.9e-6
NQO1NAD(P)H Quinone Dehydrogenase 12.46.3e-71.3e-5
ERO1AEndoplasmic Reticulum Oxidoreductase 1 Alpha-2.19.8e-71.9e-5
SCDStearoyl-CoA Desaturase-2.55.4e-71.1e-5
FADS2Fatty Acid Desaturase 2-2.83.7e-77.9e-6
Table 2: Enriched Signaling Pathways in this compound Expressing Cells
Pathway Name (KEGG)p-valueFDRGenes
Unfolded Protein Response1.2e-63.6e-5HSPA6, DDIT3, TRIB3
NRF2-mediated Oxidative Stress Response3.8e-69.5e-5HMOX1, SLC7A11, GCLM, NQO1
Ferroptosis8.2e-61.8e-4SLC7A11, GCLM
Fatty Acid Metabolism1.5e-53.2e-4SCD, FADS2
p53 Signaling Pathway2.1e-54.1e-4DDIT3

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the putative signaling pathway affected by this compound and the experimental workflow used for this study.

SDR04_Signaling_Pathway cluster_stress Cellular Stress cluster_sdr04 This compound Regulation cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Stressor Oxidative Stress ER Stress SDR04 This compound Stressor->SDR04 induces NRF2 NRF2 Activation SDR04->NRF2 UPR Unfolded Protein Response SDR04->UPR Metabolism Altered Lipid Metabolism SDR04->Metabolism Outcome Cell Survival Drug Resistance NRF2->Outcome UPR->Outcome Metabolism->Outcome

Caption: Putative this compound signaling pathway in response to cellular stress.

Transcriptomics_Workflow cluster_sample Sample Preparation cluster_library Library Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis A This compound Expressing Cells C RNA Extraction A->C B Control Cells B->C D mRNA Purification C->D E cDNA Synthesis D->E F Library Construction E->F G High-Throughput Sequencing (RNA-Seq) F->G H Quality Control G->H I Read Alignment H->I J Differential Expression Analysis I->J K Pathway Enrichment Analysis J->K

Caption: Experimental workflow for comparative transcriptomics.

Experimental Protocols

Cell Culture and Transfection

HEK293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For this compound overexpression, cells were transfected with a pcDNA3.1 vector containing the full-length human this compound cDNA using Lipofectamine 3000 (Invitrogen) according to the manufacturer's instructions. Control cells were transfected with an empty pcDNA3.1 vector. Stably transfected cells were selected using G418 (800 µg/mL).

RNA Extraction and Quality Control

Total RNA was extracted from this compound expressing and control cells using the RNeasy Mini Kit (Qiagen) following the manufacturer's protocol. RNA concentration and purity were assessed using a NanoDrop spectrophotometer (Thermo Fisher Scientific). RNA integrity was evaluated using the Agilent 2100 Bioanalyzer (Agilent Technologies). Samples with an RNA Integrity Number (RIN) > 9.0 were used for library preparation.

RNA-Sequencing Library Preparation and Sequencing

RNA-sequencing libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina (New England Biolabs) according to the manufacturer's instructions. Poly(A) mRNA was isolated using oligo(dT) magnetic beads. The purified mRNA was fragmented and used for first-strand and second-strand cDNA synthesis. The resulting double-stranded cDNA was end-repaired, A-tailed, and ligated to Illumina sequencing adapters. The ligated products were amplified by PCR to generate the final cDNA libraries. The quality and quantity of the libraries were assessed using the Agilent 2100 Bioanalyzer and Qubit Fluorometer (Thermo Fisher Scientific). The libraries were sequenced on an Illumina NovaSeq 6000 platform with a 150 bp paired-end read length.

Data Analysis

Raw sequencing reads were first processed to remove adapter sequences and low-quality reads using Trimmomatic. The quality of the filtered reads was assessed using FastQC. The clean reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression levels were quantified as Transcripts Per Million (TPM) using RSEM. Differential expression analysis was performed using DESeq2 in R. Genes with a false discovery rate (FDR) < 0.05 and a |log2 fold change| > 1 were considered differentially expressed. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed using g:Profiler to identify biological processes and pathways affected by this compound expression.

Conclusion

The comparative transcriptomic analysis of this compound expressing cells reveals a significant upregulation of genes involved in the unfolded protein response and NRF2-mediated oxidative stress response, suggesting a role for this compound in cellular adaptation to stress. Conversely, a downregulation of genes related to fatty acid metabolism was observed. These findings provide a foundation for further investigation into the precise molecular mechanisms of this compound and its potential as a therapeutic target in diseases characterized by cellular stress and metabolic dysregulation.

Assessing the Off-Target Effects of SDR-04 Targeted Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of highly selective therapeutics is a cornerstone of modern drug development. Compounds targeting specific enzymes or proteins hold immense promise for treating a variety of diseases with greater efficacy and fewer side effects. One such emerging target is Dehydrogenase/Reductase SDR Family Member 4 (DHRS4), a protein likely referred to by the shorthand "SDR-04" in a drug development context. This guide provides a framework for assessing the off-target effects of compounds designed to inhibit DHRS4, offering a comparative analysis of a hypothetical selective inhibitor versus a non-selective compound.

DHRS4 is a member of the short-chain dehydrogenases/reductases (SDR) superfamily and is involved in the metabolism of a wide range of substrates, including retinoids, steroids, and xenobiotics.[1][2] Notably, it plays a role in the all-trans retinoic acid (ATRA) synthesis pathway by catalyzing the reduction of all-trans retinal to all-trans retinol.[1][3][4] Given its role in critical metabolic pathways, the development of specific DHRS4 inhibitors is of considerable interest. However, ensuring the selectivity of these compounds is paramount to avoid unintended biological consequences.

This guide will delve into the experimental methodologies used to profile the off-target effects of targeted compounds, present comparative data in a clear, tabular format, and provide detailed experimental protocols. Additionally, it will visualize key pathways and workflows to facilitate a deeper understanding of the assessment process.

Comparative Analysis: Selective vs. Non-Selective DHRS4 Inhibitors

To illustrate the importance of off-target effect assessment, we present a hypothetical comparison between two compounds: "SDRi-A," a highly selective, novel DHRS4 inhibitor, and "SDRi-B," a non-selective natural compound inhibitor, such as a flavonoid like quercetin (B1663063) or genistein, which are known to inhibit DHRS4.[4][5]

Table 1: Kinase Selectivity Profile

A common and critical step in off-target profiling is to screen compounds against a broad panel of kinases, as these are frequent unintended targets.[6][7]

Kinase TargetSDRi-A (% Inhibition @ 1µM)SDRi-B (% Inhibition @ 1µM)
DHRS4 (On-Target) 95% 78%
Kinase A< 5%62%
Kinase B< 5%48%
Kinase C< 5%35%
Kinase D< 5%15%
... (400+ other kinases)< 10%Broad inhibition across multiple families

This table illustrates that while both compounds inhibit the intended target (DHRS4), SDRi-B exhibits significant inhibition of multiple off-target kinases, suggesting a higher potential for side effects.

Table 2: Cellular Thermal Shift Assay (CETSA) Data

CETSA is a powerful method to confirm direct target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[3][5][8] A larger thermal shift (ΔTm) indicates stronger binding to the target protein.

Target ProteinSDRi-A (ΔTm in °C)SDRi-B (ΔTm in °C)
DHRS4 (On-Target) + 4.2°C + 2.5°C
Off-Target Protein XNo significant shift+ 3.1°C
Off-Target Protein YNo significant shift+ 1.8°C

This data suggests that SDRi-A selectively binds and stabilizes DHRS4 in cells, whereas SDRi-B also binds and stabilizes other unintended proteins.

Table 3: Proteomics-Based Off-Target Identification

Quantitative proteomics can provide an unbiased view of a compound's impact on the entire proteome, identifying proteins that are up- or down-regulated as a consequence of on- or off-target effects.[2][9]

ProteinSDRi-A (Fold Change vs. Vehicle)SDRi-B (Fold Change vs. Vehicle)Putative Pathway
Retinoid Metabolism Protein 1 - 2.1- 1.5On-target
Steroid Metabolism Protein 2 - 1.8- 1.3On-target
Cell Cycle Regulator ANo significant change+ 2.5Off-target
Apoptosis Factor BNo significant change- 1.9Off-target

This table demonstrates that SDRi-A's effects are largely confined to proteins related to DHRS4's known function. In contrast, SDRi-B alters the levels of proteins involved in unrelated pathways, indicating significant off-target activity.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the assessment of off-target effects.

G DHRS4 in the All-Trans Retinoic Acid (ATRA) Synthesis Pathway All-trans-retinyl esters All-trans-retinyl esters All-trans-retinol All-trans-retinol All-trans-retinyl esters->All-trans-retinol REH All-trans-retinal (B13868) All-trans-retinal All-trans-retinol->All-trans-retinal ADH All-trans-retinal->All-trans-retinol DHRS4 (this compound) All-trans-retinoic acid (ATRA) All-trans-retinoic acid (ATRA) All-trans-retinal->All-trans-retinoic acid (ATRA) RALDH RAR/RXR RAR/RXR All-trans-retinoic acid (ATRA)->RAR/RXR binds to Gene Transcription Gene Transcription RAR/RXR->Gene Transcription regulates

Caption: DHRS4's role in the reversible conversion of all-trans-retinal to all-trans-retinol.

G Workflow for Off-Target Profiling cluster_0 Initial Screening cluster_1 Cellular Validation cluster_2 Unbiased Global Profiling Compound of Interest Compound of Interest Kinase Panel Screening Kinase Panel Screening Compound of Interest->Kinase Panel Screening Broad-spectrum activity Selectivity Analysis Selectivity Analysis Kinase Panel Screening->Selectivity Analysis Identify initial off-targets CETSA CETSA Selectivity Analysis->CETSA Confirm direct binding Target Engagement Confirmed Target Engagement Confirmed CETSA->Target Engagement Confirmed Quantitative Proteomics Quantitative Proteomics Target Engagement Confirmed->Quantitative Proteomics Identify downstream effects Pathway Analysis Pathway Analysis Quantitative Proteomics->Pathway Analysis Elucidate MOA & toxicity

Caption: A generalized workflow for comprehensive off-target effect assessment of a targeted compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Dissolve the test compound (e.g., SDRi-A or SDRi-B) in DMSO to create a high-concentration stock solution.

  • Assay Plate Preparation: Prepare assay plates containing individual purified kinases from a commercially available panel (e.g., Eurofins, Reaction Biology).

  • Reaction Mixture: In each well, combine the kinase, a suitable substrate (e.g., a generic peptide), and ATP.

  • Compound Addition: Add the test compound at a fixed concentration (e.g., 1µM) to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a fluorescence- or luminescence-based method that detects the amount of ADP produced or the remaining ATP.[1]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.[6]

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement by measuring the thermal stabilization of the target protein in intact cells.[5][8]

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test compound or vehicle (DMSO) and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-65°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Quantify the amount of the target protein (DHRS4) in the soluble fraction using Western blotting with a specific antibody.[3]

  • Data Analysis: Plot the amount of soluble DHRS4 against the temperature for both the compound-treated and vehicle-treated samples. Determine the melting temperature (Tm) for each curve. The difference in Tm (ΔTm) indicates the degree of thermal stabilization and target engagement.[3]

Quantitative Proteomics for Off-Target Identification

Objective: To identify and quantify changes in protein expression across the proteome following compound treatment.[9]

Methodology:

  • Cell Culture and Treatment: Treat cultured cells with the test compound or vehicle for a duration relevant to the expected biological effect (e.g., 24 hours).

  • Protein Extraction and Digestion: Harvest the cells, lyse them, and extract the total protein. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Labeling (Optional but Recommended): For accurate quantification, peptides from different treatment groups can be labeled with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis:

    • Protein Identification: Use a database search algorithm (e.g., Sequest, Mascot) to identify the proteins from the peptide fragmentation data.

    • Protein Quantification: Quantify the relative abundance of each identified protein across the different treatment groups.

    • Statistical Analysis: Perform statistical tests to identify proteins that show significant changes in expression in the compound-treated samples compared to the vehicle control.

    • Pathway Analysis: Use bioinformatics tools to determine if the differentially expressed proteins are enriched in specific biological pathways.

An Alternative Interpretation: this compound as a BET Inhibitor

It is worth noting that "this compound" is also the identifier for a commercially available compound that acts as a BET (Bromodomain and Extra-Terminal domain) inhibitor, with a strong affinity for the first bromodomain of BRD4 (BRD4-BD1).[10] BET inhibitors are a class of epigenetic modulators with therapeutic potential in cancer and inflammation.[11]

Should this be the "this compound" of interest, the principles of off-target assessment remain the same. The key considerations would be:

  • Selectivity within the BET family: Does the compound inhibit other BET family members (BRD2, BRD3, BRDT)?[11]

  • Bromodomain selectivity: Does it preferentially bind to the first (BD1) or second (BD2) bromodomain within the BET proteins? Some inhibitors are pan-BET, while others are selective.[12][13]

  • Off-target effects on other bromodomain-containing proteins: There are numerous non-BET proteins that also contain bromodomains, which could be unintended targets.[14]

The experimental workflows described above would be directly applicable to characterizing the selectivity and off-target effects of this compound as a BET inhibitor.

References

Validating Target Engagement and Downstream Protein Interactions of SDR-04 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo methods to validate the interaction of the small molecule BET inhibitor, SDR-04, with its primary target, Bromodomain-containing protein 4 (BRD4), and to assess the subsequent effects on BRD4's protein-protein interactions. As this compound is a small molecule, not a protein, this guide focuses on techniques for confirming its engagement with BRD4 within a cellular environment and characterizing how this binding event modulates the native protein interactome of BRD4.

Understanding this compound and its Target, BRD4

This compound is a potent BET (Bromodomain and Extra-Terminal motif) inhibitor with a strong affinity for the first bromodomain (BD1) of BRD4.[1] BRD4 is a crucial epigenetic reader that binds to acetylated histones and transcription factors, playing a pivotal role in transcriptional activation.[2][3][4] By competitively binding to the bromodomains of BRD4, this compound displaces it from chromatin, thereby preventing the recruitment of transcriptional machinery and suppressing the expression of key oncogenes and inflammatory genes.[3][4][5] Validating the in vivo interaction between this compound and BRD4 is a critical step in its development as a therapeutic agent. Furthermore, understanding how this compound modulates BRD4's interactions with other proteins, such as RELA (a subunit of NFκB) and various transcription factors, can elucidate its mechanism of action.[2][6]

Comparison of In Vivo Validation Techniques

Two primary methodologies are presented for validating the interaction of this compound with BRD4 and its effect on BRD4's protein complexes in a cellular context: the Cellular Thermal Shift Assay (CETSA) for direct target engagement and Co-immunoprecipitation (Co-IP) to analyze changes in protein-protein interactions.

TechniquePrincipleInformation GainedKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA) Based on the ligand-induced thermal stabilization of the target protein.[1][7][8] Binding of this compound to BRD4 increases its resistance to heat-induced denaturation.Direct confirmation of this compound binding to BRD4 in intact cells or tissues.[9][10] Allows for the determination of target engagement and relative binding affinity (EC50).[7]Label-free method that can be performed in a physiological context.[9] Applicable to various cell and tissue types.[8][10]Indirectly measures binding. Requires a specific antibody for detection. Not suitable for all proteins.
Co-immunoprecipitation (Co-IP) An antibody against a "bait" protein (BRD4) is used to pull down the protein and its interacting "prey" proteins from a cell lysate.[11]Identification of proteins that associate or dissociate from BRD4 upon treatment with this compound.[2][6]Provides a snapshot of protein complexes under near-physiological conditions. Can be combined with mass spectrometry for large-scale interactome analysis.[12]Can be prone to false positives and negatives. The interaction may be indirect. Lysis conditions can disrupt weak interactions.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is designed to determine the thermal stabilization of BRD4 in the presence of this compound.

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble BRD4 at each temperature using Western blotting with a specific anti-BRD4 antibody.[7]

  • Data Analysis: Plot the percentage of soluble BRD4 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1][7]

Co-immunoprecipitation (Co-IP)

This protocol aims to identify changes in the BRD4 interactome following this compound treatment.

  • Cell Culture and Treatment: Grow cells and treat with this compound or a vehicle control.

  • Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an anti-BRD4 antibody to capture BRD4 and its interacting proteins. Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against known or suspected interacting partners. For a broader analysis, the eluate can be analyzed by mass spectrometry to identify a larger set of interacting proteins.[12]

Data Presentation

Table 1: Example CETSA Data for this compound with BRD4
This compound ConcentrationApparent Melting Temperature (Tm) of BRD4 (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)52.5-
1 µM55.0+2.5
5 µM58.2+5.7
10 µM60.1+7.6

Note: These are hypothetical data for illustrative purposes.

Table 2: Example Co-IP/Mass Spectrometry Data
Interacting ProteinFold Change in Abundance (this compound vs. Vehicle)p-valueBiological Function
RELA-3.5<0.01Transcription factor (NFκB pathway)
CDK9-2.8<0.01Component of P-TEFb complex
MYC-4.2<0.001Transcription factor, oncoprotein
Histone H4-5.1<0.001Chromatin component

Note: These are hypothetical data for illustrative purposes, indicating proteins that show decreased interaction with BRD4 upon this compound treatment.

Visualizations

BRD4 Signaling Pathway

BRD4 is a key regulator of transcription and is involved in multiple signaling pathways. The diagram below illustrates its central role, which is targeted by this compound.

BRD4_Signaling_Pathway BRD4 Signaling Pathway cluster_chromatin Chromatin Regulation SDR04 This compound BRD4 BRD4 SDR04->BRD4 inhibits Chromatin Chromatin BRD4->Chromatin binds to PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb recruits Jagged1 Jagged1 BRD4->Jagged1 regulates expression Acetylated_Histones Acetylated Histones Acetylated_Histones->Chromatin part of Acetylated_TFs Acetylated TFs (e.g., RELA) Acetylated_TFs->BRD4 recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation drives Gene_Expression Gene Expression (e.g., MYC, NFκB targets) Transcription_Elongation->Gene_Expression Notch1 Notch1 Signaling Jagged1->Notch1 activates

Caption: A simplified diagram of the BRD4 signaling pathway.

Experimental Workflow Comparison

The following diagram outlines the key steps in CETSA and Co-IP for validating this compound's effects.

Experimental_Workflow Workflow for Validating this compound In Vivo Interactions cluster_CETSA CETSA cluster_CoIP Co-immunoprecipitation Start Cell Culture Treatment Treat with this compound or Vehicle Start->Treatment Heat_Challenge Heat Challenge (Temperature Gradient) Treatment->Heat_Challenge Lysis_CoIP Non-denaturing Lysis Treatment->Lysis_CoIP Lysis_CETSA Cell Lysis Heat_Challenge->Lysis_CETSA Centrifugation Centrifugation Lysis_CETSA->Centrifugation Western_Blot_CETSA Western Blot (anti-BRD4) Centrifugation->Western_Blot_CETSA Melting_Curve Generate Melting Curve (Target Engagement) Western_Blot_CETSA->Melting_Curve Immunoprecipitation Immunoprecipitation (anti-BRD4) Lysis_CoIP->Immunoprecipitation Wash Wash Beads Immunoprecipitation->Wash Elution Elution Wash->Elution Western_Blot_CoIP Western Blot (anti-prey) or Mass Spectrometry Elution->Western_Blot_CoIP

Caption: A comparative workflow of CETSA and Co-immunoprecipitation.

References

Safety Operating Guide

Proper Disposal of SDR-04: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of SDR-04, a research-grade BET inhibitor.

This compound is a potent BET inhibitor identified by CAS number 879593-04-1, utilized in cancer research for its ability to suppress cancer cell line proliferation.[1] Due to its biological activity and the potential hazards associated with its chemical class, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment.

Key Chemical and Hazard Information

PropertyData / Information
Chemical Name This compound
CAS Number 879593-04-1
Chemical Class BET (Bromodomain and Extra-Terminal domain) inhibitor
Primary Use Research chemical for inhibiting BRD4-BD1, studied for its anti-cancer properties.[1]
Known Hazards As a member of the BET inhibitor class, potential hazards may include hematological toxicity (e.g., thrombocytopenia), gastrointestinal toxicity, fatigue, and potential reproductive harm.[2][3][4][5]
Physical Form Typically supplied as a solid.
Solubility Information on solubility in various solvents should be consulted from the supplier's technical data sheet. This is critical for decontamination procedures.
Storage Store at room temperature in the continental US; however, specific storage conditions may vary and should be confirmed with the Certificate of Analysis.[1]

Experimental Protocols for Disposal

The disposal of this compound should be managed as part of a comprehensive laboratory chemical waste program. The following protocols are based on standard practices for the disposal of potent, biologically active research compounds.

Personnel Protective Equipment (PPE) Requirements: Before beginning any disposal procedures, ensure the following PPE is worn:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

Step-by-Step Disposal Procedure:

  • Segregation of Waste:

    • All materials that have come into contact with this compound must be segregated as hazardous waste. This includes:

      • Unused or expired this compound solid compound.

      • Solutions containing this compound.

      • Contaminated consumables such as pipette tips, tubes, vials, and gloves.

      • Contaminated labware (e.g., glassware).

      • Spill cleanup materials.

  • Solid Waste Disposal:

    • Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) in a dedicated, clearly labeled, and sealed plastic bag or a puncture-proof container.

    • The container must be labeled as "Hazardous Chemical Waste" and should include the name "this compound" and its CAS number.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.

    • The container must be compatible with the solvents used.

    • Label the container clearly as "Hazardous Chemical Waste" and list all chemical constituents, including this compound, its CAS number, and all solvents with their approximate concentrations.

    • Never pour this compound solutions down the drain.

  • Decontamination of Labware:

    • Reusable labware should be decontaminated. A common procedure is to rinse the glassware with a solvent in which this compound is soluble. This rinse solvent must then be collected as hazardous liquid waste.

    • After the initial solvent rinse, wash the labware with soap and water.

  • Spill Management:

    • In the event of a spill, cordon off the area.

    • For a solid spill, gently cover it with absorbent material to avoid raising dust.

    • For a liquid spill, absorb it with a chemical spill kit or other suitable absorbent material.

    • Collect all cleanup materials in a sealed container, label it as hazardous waste containing this compound, and dispose of it accordingly.

  • Final Disposal:

    • Store all this compound waste containers in a designated satellite accumulation area within the laboratory.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

SDR04_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., tips, gloves, solid compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, solvent rinses) waste_type->liquid_waste Liquid labware Contaminated Reusable Labware waste_type->labware Labware package_solid Package in a sealed, labeled hazardous waste container solid_waste->package_solid package_liquid Collect in a sealed, labeled, compatible hazardous waste container liquid_waste->package_liquid decontaminate Decontaminate Labware labware->decontaminate store_waste Store waste in designated Satellite Accumulation Area package_solid->store_waste package_liquid->store_waste collect_rinse Collect rinse solvent as hazardous liquid waste decontaminate->collect_rinse wash_labware Wash with soap and water decontaminate->wash_labware collect_rinse->package_liquid ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound from generation to final disposal.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the standards of laboratory safety and environmental responsibility. Always consult your institution's specific guidelines for hazardous waste management.

References

Essential Safety and Handling of SDR (Dental Composite)

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be some ambiguity regarding the substance "SDR-04". Search results show this designation could refer to a dental filling material, components of which are known as SDR flow +. To ensure the accuracy of the safety information provided, please clarify the specific nature of the this compound you are working with.

In the meantime, comprehensive safety protocols for a dental composite material often labeled as "SDR" or "SDR flow +" have been compiled below. This information is based on available safety data sheets for that product and should be considered preliminary until the identity of your specific material is confirmed.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling SDR, a light-curing dental composite. Adherence to these protocols is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of PPE is the first line of defense against potential hazards associated with handling SDR. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Impermeable and resistant protective gloves.Prevents skin irritation and potential allergic reactions from direct contact.[1]
Eye and Face Protection Safety glasses with side shields or chemical goggles.Protects against splashes and eye irritation.[2][3]
Respiratory Protection Generally not required with good ventilation. In cases of brief exposure to aerosols or low pollution, a respiratory filter device may be used. For intensive or prolonged exposure, a self-contained respiratory protective device is recommended.Minimizes inhalation of any potential vapors or aerosols.[1]
Skin and Body Protection Protective work clothing.Prevents contamination of personal clothing.

Safe Handling and Operational Plan

A systematic approach to handling SDR will minimize risks and ensure procedural consistency.

Workflow for Safe Handling of SDR

SDR Handling Workflow A 1. Pre-Operation: Ensure good ventilation B 2. Don Protective Gloves A->B C 3. Don Eye/Face Protection B->C D 4. Handle SDR Material C->D E 5. Post-Handling: Clean Up Spills Immediately D->E F 6. Doff PPE in Reverse Order E->F G 7. Dispose of Waste Properly F->G H 8. Wash Hands Thoroughly G->H

Caption: A logical workflow for the safe handling of SDR dental composite.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure the work area is well-ventilated to minimize inhalation exposure.[1][2]

    • Have all necessary PPE readily available.

  • Donning PPE :

    • Put on protective gloves, ensuring they are impermeable and resistant to the material.[1]

    • Wear safety glasses with side shields or chemical goggles.[2]

  • Handling the Material :

    • Dispense and handle the SDR paste as required for the experimental procedure.

    • Avoid direct contact with skin and eyes.[1][2]

  • Spill Management :

    • In the event of a spill, immediately clean it up.

    • For minor spills, use a trowel or scraper to collect the material.[2]

    • Wear impervious gloves and safety goggles during cleanup.[2]

  • Post-Handling :

    • After handling is complete, carefully doff PPE, starting with gloves, to avoid cross-contamination.

Disposal Plan

Proper disposal of SDR waste and contaminated materials is essential to prevent environmental contamination and ensure workplace safety.

  • Product and Contaminated Materials :

    • Dispose of unused SDR and any materials that have come into contact with it in accordance with local, regional, national, and international regulations.[1][3]

    • Do not dispose of with household garbage or allow it to reach the sewage system.[3]

  • Packaging :

    • Uncleaned packaging should be disposed of according to official regulations.[3]

This information is provided as a general guide for a specific type of dental composite. Please confirm the identity of your "this compound" to ensure you are following the most appropriate safety procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.